Product packaging for Boc-5-hydroxy-L-tryptophan(Cat. No.:CAS No. 119768-45-5)

Boc-5-hydroxy-L-tryptophan

Cat. No.: B045812
CAS No.: 119768-45-5
M. Wt: 320.34 g/mol
InChI Key: JELADEDZLOFFTA-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-5-hydroxy-L-tryptophan is a useful research compound. Its molecular formula is C16H20N2O5 and its molecular weight is 320.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20N2O5 B045812 Boc-5-hydroxy-L-tryptophan CAS No. 119768-45-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(5-hydroxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-16(2,3)23-15(22)18-13(14(20)21)6-9-8-17-12-5-4-10(19)7-11(9)12/h4-5,7-8,13,17,19H,6H2,1-3H3,(H,18,22)(H,20,21)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELADEDZLOFFTA-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Boc-5-hydroxy-L-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N-α-tert-butoxycarbonyl-5-hydroxy-L-tryptophan (Boc-5-hydroxy-L-tryptophan), a key building block in the development of pharmaceuticals, particularly those targeting neurological disorders.[1][2] This derivative of 5-hydroxy-L-tryptophan (5-HTP), the direct precursor to the neurotransmitter serotonin, offers enhanced stability and solubility, making it highly valuable in peptide synthesis and drug formulation.[1][2]

Core Synthesis Protocol: N-Boc Protection of 5-hydroxy-L-tryptophan

The most common and effective method for the synthesis of this compound is the protection of the α-amino group of 5-hydroxy-L-tryptophan using di-tert-butyl dicarbonate (Boc anhydride). The primary challenge in this synthesis is the selective N-acylation over the potentially reactive phenolic hydroxyl group at the 5-position of the indole ring.

General practice to favor N-protection over O-protection for substrates containing both amine and hydroxyl groups is to perform the reaction at or below room temperature and to avoid the use of strong bases.[3]

Experimental Protocol

This protocol is a standard procedure for the N-Boc protection of amino acids, adapted for 5-hydroxy-L-tryptophan to ensure selectivity.

Materials:

  • 5-hydroxy-L-tryptophan (5-HTP)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

  • Dioxane and Water, or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Dissolution: Dissolve 5-hydroxy-L-tryptophan (1.0 equivalent) in a mixture of dioxane and water (e.g., 1:1 v/v).

  • Base Addition: Add sodium bicarbonate (1.1-1.5 equivalents) to the solution and stir until fully dissolved. Alternatively, triethylamine can be used as the base in an organic solvent like THF.[3]

  • Boc Anhydride Addition: To the stirring solution, add di-tert-butyl dicarbonate (1.1-1.2 equivalents) portion-wise.[3]

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

    • Acidify the remaining aqueous solution to a pH of 2-3 using a dilute acid (e.g., 1 M HCl).

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.[3]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary. A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate in hexane.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Purity ≥ 97% (HPLC)[1]
Molecular Formula C₁₆H₂₀N₂O₅[1]
Molecular Weight 320.34 g/mol [4]
Appearance Off-white solid[1]
Storage Conditions 0-8 °C[1]

Visualizing the Synthesis and Workflow

To further elucidate the process, the following diagrams illustrate the chemical reaction pathway and a typical experimental workflow.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product 5-HTP 5-hydroxy-L-tryptophan Boc_5_HTP This compound 5-HTP->Boc_5_HTP   + (Boc)₂O   Base (e.g., NaHCO₃)   Solvent (e.g., Dioxane/Water) Boc2O Di-tert-butyl dicarbonate Experimental_Workflow A Dissolve 5-HTP and Base in Solvent B Add Boc Anhydride A->B 1. C Stir at Room Temperature (Monitor by TLC) B->C 2. D Solvent Removal C->D 3. E Acidify and Extract with Ethyl Acetate D->E 4. F Wash with Brine E->F 5. G Dry and Concentrate F->G 6. H Purify by Column Chromatography (if necessary) G->H 7. I Characterize Final Product H->I 8. Serotonin_Pathway L-Tryptophan L-Tryptophan 5-HTP 5-Hydroxy-L-tryptophan L-Tryptophan->5-HTP Tryptophan Hydroxylase Serotonin Serotonin 5-HTP->Serotonin Aromatic L-amino acid decarboxylase Melatonin Melatonin Serotonin->Melatonin

References

A Comprehensive Technical Guide to Boc-5-hydroxy-L-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-Boc-5-hydroxy-L-tryptophan, a key derivative of the naturally occurring amino acid 5-hydroxytryptophan (5-HTP). This compound serves as a crucial building block in peptide synthesis and as a valuable tool in the development of novel therapeutics, particularly those targeting neurological and mood disorders. Its significance lies in the strategic placement of the tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability and facilitates its use in complex chemical syntheses.

Core Properties of Boc-5-hydroxy-L-tryptophan

This compound is a synthetically modified amino acid that plays a pivotal role in medicinal chemistry and drug discovery. The Boc protecting group on the alpha-amino group prevents unwanted reactions during peptide synthesis, allowing for the specific and controlled incorporation of the 5-hydroxy-L-tryptophan moiety into peptide chains.

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

PropertyValueReference
CAS Number 119768-45-5[1]
Molecular Formula C₁₆H₂₀N₂O₅[2]
Molecular Weight 320.34 g/mol [2]
Appearance Off-white solid
Purity ≥97% (HPLC)
Melting Point Data not available for Boc-protected form. 5-Hydroxy-L-tryptophan (unprotected) melts at approximately 270-273 °C with decomposition.[3][4]
Solubility Soluble in organic solvents such as methanol and acetic acid.[5] The unprotected 5-Hydroxy-L-tryptophan is soluble in water.[3]
Optical Rotation Data not available for Boc-protected form. For L-5-Hydroxytryptophan: [α]22/D −30° (c = 1 in H₂O).[3]
Storage Temperature 0-8 °C

Biological Significance and Signaling Pathways

The primary biological relevance of 5-hydroxy-L-tryptophan, and by extension its Boc-protected form, lies in its role as the immediate precursor to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[6][7] The synthesis of serotonin from L-tryptophan is a critical pathway in the central nervous system and the gut, regulating mood, sleep, appetite, and other physiological functions.[8]

The conversion of L-tryptophan to 5-HTP is the rate-limiting step in serotonin synthesis, catalyzed by the enzyme tryptophan hydroxylase.[9][10] Subsequently, aromatic L-amino acid decarboxylase rapidly converts 5-HTP to serotonin.[11] By using this compound in synthesis, researchers can create peptides and molecules that, upon deprotection, can directly influence this pathway, bypassing the initial rate-limiting step.

Serotonin_Synthesis_Pathway L_Tryptophan L-Tryptophan Five_HTP 5-Hydroxy-L-tryptophan (5-HTP) L_Tryptophan->Five_HTP Tryptophan Hydroxylase (Rate-limiting) Boc_5HTP This compound Deprotection Deprotection Boc_5HTP->Deprotection Serotonin Serotonin (5-HT) Five_HTP->Serotonin Aromatic L-amino acid decarboxylase Deprotection->Five_HTP

Serotonin synthesis pathway and the role of Boc-5-HTP.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research and development. Below are representative protocols for its synthesis and analysis.

Synthesis of this compound

The synthesis of this compound typically involves the protection of the amino group of 5-hydroxy-L-tryptophan. A general procedure is as follows:

  • Dissolution: Dissolve 5-hydroxy-L-tryptophan in a suitable solvent system, such as a mixture of dioxane and water.

  • Basification: Adjust the pH of the solution to approximately 9-10 using a suitable base, like sodium hydroxide, to deprotonate the amino group.

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) to the solution. The reaction is typically stirred at room temperature for several hours to overnight.

  • Work-up: After the reaction is complete, acidify the mixture with a weak acid, such as citric acid, to a pH of about 3.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in solid-phase peptide synthesis. A typical coupling cycle involves:

  • Deprotection: The N-terminal protecting group of the resin-bound amino acid or peptide is removed.

  • Activation: The carboxylic acid of this compound is activated using a coupling reagent, such as dicyclohexylcarbodiimide (DCC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).

  • Coupling: The activated this compound is added to the deprotected resin-bound peptide, and the reaction is allowed to proceed until completion.

  • Washing: The resin is washed thoroughly to remove excess reagents and byproducts.

  • Capping (Optional): Any unreacted amino groups on the resin are capped to prevent the formation of deletion sequences.

  • This cycle is repeated for each subsequent amino acid in the desired peptide sequence.

SPPS_Workflow Start Start with Resin-bound Amino Acid/Peptide Deprotection Deprotection of N-terminal group Start->Deprotection Coupling Couple Activated Amino Acid to Resin-bound Peptide Deprotection->Coupling Activation Activate Carboxyl Group of This compound Activation->Coupling Washing Wash Resin Coupling->Washing Capping Capping (Optional) Washing->Capping Repeat Repeat Cycle for Next Amino Acid Capping->Repeat Repeat->Deprotection Next Cycle Cleavage Cleave Peptide from Resin and Deprotect Side Chains Repeat->Cleavage Final Cycle Purification Purify Peptide (e.g., HPLC) Cleavage->Purification End Final Peptide Purification->End

General workflow for Solid-Phase Peptide Synthesis.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for assessing the purity of this compound and for the analysis of reactions involving this compound. A representative HPLC method for the analysis of 5-hydroxytryptophan is provided below, which can be adapted for the Boc-protected form.[12][13]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[12]

  • Mobile Phase A: 0.1% Phosphoric acid in water.[12]

  • Mobile Phase B: Acetonitrile.[12]

  • Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min.[13]

  • Detection: UV at 275 nm.[12]

  • Injection Volume: 10-20 µL.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable compound in several areas of research and drug development:

  • Peptide-Based Therapeutics: Incorporation of 5-hydroxy-L-tryptophan into peptides can modify their biological activity, solubility, and pharmacokinetic properties.

  • Neuropharmacology: As a precursor to serotonin, derivatives of 5-HTP are instrumental in the development of drugs for depression, anxiety, and other mood disorders.[7]

  • Metabolic Studies: Labeled versions of this compound can be used to trace the metabolic fate of this important precursor in biological systems.

  • Antioxidant Research: 5-hydroxytryptophan is known to have antioxidant properties, and its incorporation into other molecules is an area of active investigation.

References

An In-depth Technical Guide to Boc-5-hydroxy-L-tryptophan: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butyloxycarbonyl-5-hydroxy-L-tryptophan (Boc-5-hydroxy-L-tryptophan) is a protected amino acid derivative of significant interest in the fields of peptide synthesis, neuropharmacology, and drug development. The introduction of the tert-butyloxycarbonyl (Boc) protecting group to the α-amino function of 5-hydroxy-L-tryptophan (5-HTP) enhances its stability and solubility in organic solvents, making it a valuable building block for the synthesis of peptides and other complex molecules.[1] Its primary biological significance lies in its role as a precursor to 5-HTP, the immediate downstream metabolite of L-tryptophan in the biosynthesis of the crucial neurotransmitter serotonin.[1][2][3] This guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological relevance of this compound.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below. It is important to note that while some data is experimentally determined, other values, particularly for properties like boiling point and flash point, are often computationally predicted and should be regarded as estimates.

Table 1: General Properties of this compound
PropertyValueReference(s)
Chemical Name N-(tert-butoxycarbonyl)-5-hydroxy-L-tryptophan
Synonyms Boc-L-Trp(5-OH)-OH, Nα-Boc-5-hydroxy-L-tryptophan[1]
CAS Number 119768-45-5[1]
Molecular Formula C₁₆H₂₀N₂O₅[1]
Molecular Weight 320.34 g/mol [4]
Appearance Off-white solid[1]
Purity ≥ 97% (HPLC)[1]
Storage Conditions 0-8 °C[1]
Table 2: Physicochemical Data for this compound
PropertyValueNotesReference(s)
Melting Point Not experimentally determined for L-isomer. Predicted for DL-racemate: ~211 °C. For the related Boc-L-tryptophan: 136 °C (decomposes).The melting point of the pure L-enantiomer may differ from the racemic mixture and the non-hydroxylated counterpart.[5]
Solubility Soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and methanol. Limited solubility in water.Qualitative data based on the general solubility of Boc-protected amino acids. Specific quantitative data is not readily available.[6][7]
Optical Activity [α]20/D −20±1°, c = 1% in DMFFor the related Boc-L-tryptophan. Specific rotation for this compound may vary.[5]
Table 3: Spectroscopic Data (Reference Data for 5-hydroxy-L-tryptophan)

While specific, high-resolution spectra for this compound are not widely published, the spectral data for its parent compound, 5-hydroxy-L-tryptophan, provide a valuable reference point. The presence of the Boc group would introduce characteristic signals in the 1H and 13C NMR spectra (typically a singlet around 1.4 ppm in 1H NMR for the tert-butyl protons and signals in the carbonyl and quaternary carbon region in 13C NMR) and additional carbonyl stretching in the IR spectrum.

Spectrum TypeKey Features for 5-hydroxy-L-tryptophanReference(s)
1H NMR (DMSO-d₆) Signals corresponding to the indole ring protons, the α- and β-protons of the amino acid backbone.[8]
13C NMR (D₂O) Resonances for the indole carbons, the α-carbon, β-carbon, and the carboxyl carbon.[9]
FT-IR Characteristic peaks for N-H, O-H, C-H, and C=O stretching vibrations.[10][11][12]
Mass Spectrometry (ESI) Base peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻.[10]

Experimental Protocols

Synthesis of this compound

A common method for the N-protection of amino acids involves the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

General Protocol:

  • Dissolution: Dissolve 5-hydroxy-L-tryptophan in a suitable solvent mixture, such as a mixture of dioxane and water or tetrahydrofuran and water.

  • Basification: Add a base, such as sodium hydroxide or triethylamine, to deprotonate the amino group, making it nucleophilic.

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same organic solvent to the reaction mixture while maintaining the basic pH.

  • Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the organic solvent is typically removed under reduced pressure. The aqueous solution is then acidified with a weak acid, such as citric acid, to a pH of approximately 2-3.

  • Extraction: The product is extracted from the aqueous phase using an organic solvent like ethyl acetate.

  • Drying and Evaporation: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed in vacuo to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography on silica gel.

Purification by High-Performance Liquid Chromatography (HPLC)

For achieving high purity, reversed-phase HPLC is a standard method.

General Protocol:

  • Column: A C18 stationary phase is typically used.

  • Mobile Phase: A gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) or formic acid (0.1%) to improve peak shape and resolution.

  • Detection: UV detection at a wavelength where the indole chromophore absorbs, typically around 280 nm.

  • Procedure: The crude product is dissolved in a minimal amount of the mobile phase or a compatible solvent and injected onto the HPLC column. Fractions containing the pure product are collected, and the solvent is removed under reduced pressure.

Analysis by HPLC

Analytical HPLC can be used to determine the purity of this compound.

General Protocol (based on analysis of 5-HTP):

  • Column: Cogent Diamond Hydride™, 4µm, 100Å, 4.6 x 75mm.[13]

  • Mobile Phase: A gradient of A: DI Water with 10mM Ammonium Acetate and B: 95% Acetonitrile / 5% Solvent A.[13]

  • Flow Rate: 1.0 mL/minute.[13]

  • Detection: UV at 225 nm.[13]

  • Injection Volume: 2 µL.[13]

Biological Significance and Signaling Pathways

The primary biological role of this compound is as a chemically protected precursor for the synthesis of 5-hydroxytryptophan (5-HTP).[1] The Boc group is a labile protecting group that can be readily removed under acidic conditions to yield the free amino acid, 5-HTP.[14] 5-HTP is the immediate metabolic precursor to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[3][15]

The biosynthesis of serotonin from L-tryptophan is a critical pathway in the central nervous system and the periphery, regulating mood, sleep, appetite, and various other physiological processes.[2] The conversion of L-tryptophan to 5-HTP, catalyzed by the enzyme tryptophan hydroxylase (TPH), is the rate-limiting step in this pathway.[3][15] By providing a direct precursor, 5-HTP (and by extension, its protected form in a synthetic context), this rate-limiting step can be bypassed.

Below is a diagram illustrating the biosynthesis of serotonin from L-tryptophan.

Serotonin_Biosynthesis Serotonin Biosynthesis Pathway cluster_synthesis Enzymatic Conversion L_Tryptophan L-Tryptophan _5HTP 5-Hydroxy-L-tryptophan (5-HTP) L_Tryptophan->_5HTP Tryptophan Hydroxylase (TPH) (Rate-limiting step) Boc_5HTP This compound (Synthetic Precursor) Boc_5HTP->_5HTP Deprotection (e.g., TFA) Serotonin Serotonin (5-HT) _5HTP->Serotonin Aromatic L-Amino Acid Decarboxylase (AADC)

Caption: Biosynthesis of Serotonin from L-Tryptophan.

Use in Research and Drug Development

This compound serves as a key intermediate in several areas of research and development:

  • Peptide Synthesis: It is incorporated into peptide sequences to study the effects of a hydroxylated tryptophan residue on peptide structure and function. The Boc protecting group prevents unwanted side reactions at the amino terminus during peptide chain elongation.[1][14]

  • Pharmaceutical Development: As a precursor to 5-HTP, it is utilized in the synthesis of various pharmaceutical agents that target the serotonergic system.[1] The ability to synthetically modify the molecule allows for the development of novel drugs for neurological and mood disorders.

  • Biochemical Research: It is used in studies investigating the metabolism and function of serotonin and its derivatives, providing insights into potential treatments for conditions related to serotonin deficiency.[1]

Conclusion

This compound is a valuable chemical tool for researchers and professionals in the life sciences. Its properties as a stable, soluble, and protected form of 5-hydroxy-L-tryptophan make it indispensable for the synthesis of complex peptides and pharmaceutical compounds. A thorough understanding of its chemical and physical properties, as well as its role in the biosynthesis of serotonin, is crucial for its effective application in advancing our understanding of neurobiology and developing novel therapeutics.

References

Navigating the Solubility Landscape of Boc-5-Hydroxy-L-Tryptophan: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of N-tert-butoxycarbonyl-5-hydroxy-L-tryptophan (Boc-5-hydroxy-L-tryptophan), a critical intermediate in the synthesis of novel therapeutics targeting neurological and psychiatric disorders. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of available solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant biochemical pathways and experimental workflows.

Introduction to this compound

This compound is a protected derivative of 5-hydroxy-L-tryptophan (5-HTP), the immediate precursor to the neurotransmitter serotonin. The introduction of the tert-butoxycarbonyl (Boc) protecting group enhances the stability and modulates the solubility of the parent molecule, making it a versatile building block in peptide synthesis and the development of new chemical entities. A thorough understanding of its solubility in various solvent systems is paramount for efficient reaction setup, purification, and formulation development.

Data Presentation: Solubility Profile

While extensive quantitative solubility data for this compound is not widely available in peer-reviewed literature, a qualitative understanding of its solubility has been established through various technical sources. In contrast, quantitative data for its parent compound, 5-hydroxy-L-tryptophan (5-HTP), is available and provides a useful reference point.

Table 1: Qualitative Solubility of this compound and Related Compounds

CompoundSolventSolubility
Boc-L-tryptophan DichloromethaneSoluble
Dimethylformamide (DMF)Soluble
ChloroformSoluble
Ethyl AcetateSoluble
Dimethyl Sulfoxide (DMSO)Soluble
AcetoneSoluble
WaterLess Soluble
N,O-Bis-Boc-5-hydroxy-L-tryptophan Dimethylformamide (DMF)Soluble

This table is a synthesis of information from various chemical supplier data sheets and patents.

Table 2: Quantitative Solubility of 5-Hydroxy-L-Tryptophan (5-HTP)

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
Dimethyl Sulfoxide (DMSO) ≥38.9 - 83.33≥176.6 - 378.38Ultrasonic assistance may be required. Hygroscopic DMSO can impact solubility.
Water 7 - 12.531.8 - 56.76Ultrasonic assistance may be required.
Methanol ~0.1~0.45-
Acetic Acid (2%) ~1~4.54-
Ethanol Insoluble--

Data compiled from various chemical supplier technical data sheets.[1][2][3][4]

Mandatory Visualization

Serotonin Synthesis Pathway

The following diagram illustrates the biochemical pathway from L-tryptophan to serotonin, highlighting the position of 5-hydroxy-L-tryptophan.

Serotonin_Synthesis_Pathway L-Tryptophan L-Tryptophan 5-Hydroxy-L-tryptophan\n(5-HTP) 5-Hydroxy-L-tryptophan (5-HTP) L-Tryptophan->5-Hydroxy-L-tryptophan\n(5-HTP) Tryptophan Hydroxylase (TPH) Serotonin\n(5-HT) Serotonin (5-HT) 5-Hydroxy-L-tryptophan\n(5-HTP)->Serotonin\n(5-HT) Aromatic L-Amino Acid Decarboxylase (AADC)

Biochemical pathway for the synthesis of serotonin.
Experimental Workflow for Solubility Determination

This diagram outlines a general experimental workflow for determining the equilibrium solubility of a solid compound like this compound using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid solute to a known volume of solvent B Seal vial to prevent solvent evaporation A->B C Agitate at a constant temperature (e.g., shaking/stirring) B->C D Allow to equilibrate for a sufficient period (e.g., 24-72h) C->D E Centrifuge or allow solid to settle D->E F Carefully withdraw an aliquot of the supernatant E->F G Filter the aliquot (e.g., 0.22 µm filter) F->G H Determine concentration using a suitable analytical method (e.g., HPLC, UV-Vis) G->H I Calculate solubility H->I

General workflow for equilibrium solubility determination.

Experimental Protocols: Equilibrium Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of a compound such as this compound, based on the widely used shake-flask method.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., DMSO, water, ethanol)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that saturation is reached.

    • Accurately pipette a known volume of the desired solvent into the vial.

    • Securely cap the vial to prevent any solvent loss due to evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture at a constant speed to facilitate the dissolution process.

    • Allow the mixture to equilibrate for a predetermined period, typically 24 to 72 hours, to ensure that the solution is fully saturated and in equilibrium with the undissolved solid.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vial from the shaker/stirrer and let it stand to allow the undissolved solid to sediment.

    • Alternatively, centrifuge the vial at a controlled temperature to pellet the excess solid.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions using a suitable analytical method (e.g., HPLC) to generate a calibration curve.

    • Dilute the filtered sample solution with the solvent as necessary to fall within the linear range of the calibration curve.

    • Analyze the diluted sample solution using the same analytical method.

  • Calculation:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. While quantitative data for this specific compound remains to be extensively published, the provided qualitative information, along with quantitative data for its parent compound 5-HTP, offers valuable insights for researchers. The detailed experimental protocol and workflow diagrams serve as practical resources for laboratories aiming to determine the solubility of this and other similar compounds, thereby facilitating more efficient and informed drug discovery and development processes.

References

Spectroscopic and Analytical Profile of Boc-5-hydroxy-L-tryptophan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Nα-tert-butyloxycarbonyl-5-hydroxy-L-tryptophan (Boc-5-hydroxy-L-tryptophan), a key derivative of the serotonin precursor 5-hydroxytryptophan. Aimed at researchers, scientists, and professionals in drug development, this document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Introduction

This compound is a protected form of 5-hydroxy-L-tryptophan, an essential intermediate in the biosynthesis of serotonin. The tert-butyloxycarbonyl (Boc) protecting group enhances the compound's stability and solubility, making it a valuable building block in peptide synthesis and the development of novel therapeutics targeting serotonergic pathways. Accurate spectroscopic characterization is crucial for verifying the identity, purity, and structural integrity of this compound in research and manufacturing settings. This guide presents a summary of expected spectroscopic data based on the analysis of its constituent chemical moieties.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Boc (9H)~1.4SingletCharacteristic singlet for the nine equivalent protons of the tert-butyl group.[1]
β-CH₂~3.2 - 3.4MultipletDiastereotopic protons adjacent to the chiral center.
α-CH~4.3MultipletCoupled to the β-protons and the amide proton.
H-4 (indole)~7.1 - 7.3DoubletAromatic proton on the indole ring.
H-6 (indole)~6.8Doublet of doubletsAromatic proton on the indole ring.
H-7 (indole)~7.0DoubletAromatic proton on the indole ring.
H-2 (indole)~7.2SingletAromatic proton on the indole ring.
NH (amide)VariableBroad singletChemical shift is dependent on solvent and concentration.
OH (phenolic)VariableBroad singletChemical shift is dependent on solvent and concentration.
NH (indole)~10.0 - 10.2Broad singletDownfield chemical shift characteristic of indole NH.[2]
COOHVariableBroad singletChemical shift is dependent on solvent and concentration.

Predicted shifts are based on data for 5-hydroxy-L-tryptophan and typical values for Boc-protected amino acids in a polar aprotic solvent like DMSO-d₆.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
Boc (C(CH₃)₃)~28.5Methyl carbons of the tert-butyl group.[3]
β-C~29
α-C~57
Boc (C(CH₃)₃)~80Quaternary carbon of the tert-butyl group.[3]
C-3 (indole)~109
C-7 (indole)~112
C-4 (indole)~112
C-2 (indole)~124
C-3a (indole)~128
C-7a (indole)~131
C-5 (indole)~151Carbon bearing the hydroxyl group.
Boc (C=O)~156Carbonyl of the carbamate.[3]
C=O (acid)~174Carboxylic acid carbonyl.

Predicted shifts are based on data for 5-hydroxy-L-tryptophan and typical values for Boc-protected amino acids.[4]

Table 3: Predicted Infrared (IR) Spectroscopy Data
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (phenolic & carboxylic acid)3500 - 3200Broad
N-H Stretch (indole & amide)3400 - 3200Medium
C-H Stretch (aromatic & aliphatic)3100 - 2850Medium
C=O Stretch (Boc carbamate)~1690Strong
C=O Stretch (carboxylic acid)~1710Strong
N-H Bend (amide II)~1530Medium
C=C Stretch (aromatic)1600 - 1450Medium
C-O Stretch (carbamate & acid)1250 - 1000Strong

Characteristic absorptions are based on typical values for Boc-protected amino acids and aromatic compounds.

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)
Ion Predicted m/z Notes
[M+H]⁺321.14Protonated molecular ion.
[M+Na]⁺343.12Sodiated molecular ion.
[M-H]⁻319.13Deprotonated molecular ion.
[M-C₄H₈+H]⁺265.10Loss of isobutylene from the Boc group.[5]
[M-Boc+H]⁺221.09Loss of the entire Boc group.[5]

Molecular Formula: C₁₆H₂₀N₂O₅. Molecular Weight: 320.34 g/mol .[6][7]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and confirmation.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry vial.[1]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).

  • Data Processing:

    • Process both spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectra using the residual solvent peak (e.g., DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Instrument Setup: Ensure the ATR crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: Process the spectrum using the instrument's software, which typically includes automatic baseline correction and peak picking.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and study the fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

  • Instrument Setup:

    • Set up the ESI-mass spectrometer in either positive or negative ion detection mode.

    • Optimize the source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature.

  • Spectrum Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the full scan mass spectrum over an appropriate m/z range (e.g., 100-500).

  • Tandem MS (MS/MS) for Fragmentation Analysis (Optional):

    • Select the precursor ion of interest (e.g., [M+H]⁺) in the first mass analyzer.

    • Subject the selected ion to collision-induced dissociation (CID) with an inert gas (e.g., argon).

    • Analyze the resulting fragment ions in the second mass analyzer.

  • Data Processing: Process the spectra to identify the molecular ion and characteristic fragment ions.

Workflow Visualization

The following diagram illustrates a generalized workflow for the comprehensive spectroscopic analysis of a compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy (ATR) Dissolution->IR MS Mass Spectrometry (ESI) Dissolution->MS ProcessNMR Process NMR Spectra NMR->ProcessNMR ProcessIR Process IR Spectrum IR->ProcessIR ProcessMS Process Mass Spectrum MS->ProcessMS Interpretation Structural Elucidation & Purity Assessment ProcessNMR->Interpretation ProcessIR->Interpretation ProcessMS->Interpretation

Caption: Generalized workflow for the spectroscopic analysis of this compound.

References

In Vitro Mechanism of Action: Boc-5-hydroxy-L-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the in vitro mechanism of action of Boc-5-hydroxy-L-tryptophan. Nα-tert-butyloxycarbonyl-5-hydroxy-L-tryptophan (this compound) is a chemically protected derivative of 5-hydroxy-L-tryptophan (5-HTP). The Boc protecting group enhances the stability and solubility of 5-HTP, making it a valuable intermediate in peptide synthesis and pharmaceutical development.[1] In vitro, the biological activity of this compound is contingent upon the cleavage of the Boc group to release the active molecule, 5-HTP. Therefore, this guide focuses on the well-documented in vitro mechanism of action of 5-HTP as the primary mode of biological activity.

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis. It is known for its stability in basic and nucleophilic conditions and is readily cleaved under acidic conditions.[2][3] There is limited evidence to suggest that the Boc group is readily cleaved by endogenous enzymes in standard in vitro cell cultures. Thus, for this compound to exert a biological effect, the experimental conditions would need to facilitate the removal of the Boc group, or it would need to be metabolized by the cells in a way that liberates 5-HTP.

Core Mechanism of Action: The Serotonin Precursor Cascade

The principal in vitro mechanism of action of 5-hydroxy-L-tryptophan, and by extension, deprotected this compound, is its role as the immediate precursor in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[4][5][6] This conversion is a critical step in the serotonin synthesis pathway and bypasses the rate-limiting step of converting L-tryptophan to 5-HTP by tryptophan hydroxylase.[5]

The key enzymatic step in this pathway is the decarboxylation of 5-HTP to serotonin, catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC).[4]

Signaling Pathway: Serotonin Synthesis from 5-HTP

serotonin_synthesis cluster_extracellular Extracellular cluster_intracellular Intracellular Boc_5_HTP This compound 5_HTP_ext 5-hydroxy-L-tryptophan Boc_5_HTP->5_HTP_ext Boc Group Cleavage (Hypothesized) 5_HTP_int 5-hydroxy-L-tryptophan 5_HTP_ext->5_HTP_int Amino Acid Transport Serotonin Serotonin (5-HT) 5_HTP_int->Serotonin AADC Aromatic L-amino Acid Decarboxylase (AADC) AADC->5_HTP_int

Figure 1: Serotonin synthesis from this compound.

Once synthesized, serotonin can act on a variety of cell surface receptors (5-HT receptors) to initiate downstream signaling cascades, or in some cell types, it can be metabolized or transported out of the cell.

Cellular and Molecular Effects In Vitro

The in vitro effects of 5-HTP are primarily linked to its conversion to serotonin and the subsequent actions of serotonin. However, some studies suggest that 5-HTP itself can have direct effects on cellular processes.

Modulation of Gene Expression

Supplementation of 5-HTP in vitro has been shown to modulate the expression of genes involved in various cellular processes, including apoptosis and cell survival.[7] For instance, in primary bovine mammary epithelial cells, 5-HTP treatment led to the upregulation of the apoptosis-related gene FASLG and the cell survival gene FOXO3 under heat shock conditions.[7]

Impact on Cell Proliferation and Viability

High concentrations of 5-HTP (in the range of 10⁻³ to 10⁻² M) have been demonstrated to inhibit cell proliferation in mouse embryonic stem cells and fibroblasts.[8] This effect was associated with a blockage of the S-phase of the cell cycle and an increase in apoptotic and necrotic cell death.[8] Interestingly, these toxic effects were preventable by inhibiting AADC, suggesting they are mediated by the intracellular production of serotonin or its metabolites.[8]

Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies on the effects of 5-hydroxy-L-tryptophan.

Table 1: Effect of 5-HTP on Gene Expression in Primary Bovine Mammary Epithelial Cells
GeneCondition5-HTP Concentration (µM)Time (h)Fold Change (vs. Control)Reference
FASLGHeat Shock5024Upregulated[7]
FASLGHeat Shock20024Upregulated[7]
FASLGHeat Shock50024Upregulated[7]
FOXO3Heat Shock5024Upregulated[7]
FOXO3Heat Shock20024Upregulated[7]
FOXO3Heat Shock50024Upregulated[7]
Table 2: Kinetic Parameters of Aromatic L-amino Acid Decarboxylase with 5-HTP as a Substrate
Enzyme SourceKₘ (µM)Vₘₐₓ (pmol/min/g wet weight)Optimal pHReference
Human Caudate Nucleus90718.2[9]

Experimental Protocols

In Vitro Aromatic L-amino Acid Decarboxylase (AADC) Activity Assay

This protocol is adapted from methodologies used to measure the conversion of 5-HTP to serotonin.[9][10]

Objective: To quantify the enzymatic activity of AADC by measuring the formation of serotonin from 5-HTP in a cell or tissue homogenate.

Materials:

  • Cell or tissue homogenate

  • 5-hydroxy-L-tryptophan (substrate)

  • Pyridoxal-5'-phosphate (PLP, cofactor)

  • Phosphate buffer (pH 8.2)

  • Perchloric acid (to stop the reaction)

  • High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector

Procedure:

  • Prepare the cell or tissue homogenate in a suitable buffer.

  • Pre-incubate the homogenate with PLP.

  • Initiate the reaction by adding 5-HTP to the reaction mixture.

  • Incubate the reaction at 37°C for a defined period (e.g., up to 240 minutes, as the reaction is linear for this duration).[9]

  • Stop the reaction by adding perchloric acid.

  • Centrifuge the mixture to pellet proteins.

  • Analyze the supernatant for serotonin content using HPLC with electrochemical detection.

  • Calculate AADC activity based on the amount of serotonin produced per unit time per amount of protein.

Cell Proliferation Assay (MTT Assay)

This protocol is a general method to assess the effect of 5-HTP on cell viability and proliferation.[8][11]

Objective: To determine the effect of different concentrations of 5-HTP on the proliferation of a cell line in vitro.

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • 5-hydroxy-L-tryptophan stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of 5-HTP (e.g., 10⁻⁶ M to 10⁻² M) and a vehicle control.[8]

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Experimental Workflow: Investigating Boc-5-HTP In Vitro

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assays Assays Cell_Culture Seed Cells in 96-well Plate Treatment Treat Cells with Compounds (e.g., 24, 48, 72h) Cell_Culture->Treatment Compound_Prep Prepare Serial Dilutions of Boc-5-HTP and 5-HTP Compound_Prep->Treatment MTT_Assay Cell Viability Assay (MTT) Treatment->MTT_Assay HPLC_Analysis HPLC Analysis of Supernatant (5-HTP and Serotonin) Treatment->HPLC_Analysis qPCR Gene Expression Analysis (RT-qPCR) Treatment->qPCR

Figure 2: Workflow for in vitro analysis of Boc-5-HTP.

Conclusion

The in vitro mechanism of action of this compound is predicated on its conversion to 5-hydroxy-L-tryptophan. The primary and most well-documented in vitro action of 5-HTP is its role as a direct precursor to the neurotransmitter serotonin, facilitated by the enzyme aromatic L-amino acid decarboxylase. The resulting increase in intracellular serotonin can then modulate a variety of cellular processes, including gene expression and cell proliferation, often in a concentration-dependent manner. Future in vitro studies on this compound should aim to quantify the rate and extent of Boc group cleavage in the specific cell system being investigated to accurately attribute the observed biological effects to either the parent compound or its deprotected, active form, 5-HTP.

References

Stability and Degradation Profile of Boc-5-hydroxy-L-tryptophan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-tert-butyloxycarbonyl-5-hydroxy-L-tryptophan (Boc-5-hydroxy-L-tryptophan) is a critical intermediate in the synthesis of pharmaceuticals and complex peptides, particularly those targeting neurological disorders. The tert-butyloxycarbonyl (Boc) protecting group is strategically employed to enhance the stability and solubility of the 5-hydroxy-L-tryptophan (5-HTP) moiety, facilitating its use in chemical synthesis.[1] This technical guide provides a comprehensive overview of the stability and degradation profile of this compound, based on established principles of forced degradation studies. It outlines potential degradation pathways under various stress conditions, offers detailed experimental protocols for stability-indicating analysis, and presents illustrative data to guide researchers in their handling and formulation of this important compound.

Introduction to the Stability of this compound

The stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical quality attribute that influences its safety, efficacy, and shelf-life. Forced degradation studies, or stress testing, are essential for identifying likely degradation products, understanding degradation pathways, and establishing the intrinsic stability of a molecule.[2] These studies also inform the development and validation of stability-indicating analytical methods.

This compound combines the inherent reactivity of the 5-hydroxyindole functional group with the acid-lability of the Boc protecting group. The parent molecule, 5-HTP, is known to be susceptible to oxidation, particularly at the indole ring, a process that can be accelerated by light, elevated temperatures, and high pH.[3] Aqueous solutions of 5-HTP are reported to be more stable under acidic conditions.[4] The introduction of the Boc group is intended to mitigate some of these instabilities during synthetic procedures. However, the Boc group itself is susceptible to cleavage under acidic conditions. This guide explores the interplay of these structural features on the overall stability of this compound.

Illustrative Forced Degradation Profile

The following table summarizes the expected, illustrative outcomes of forced degradation studies on this compound. This data is intended to be representative and may vary based on specific experimental conditions. The goal of a forced degradation study is typically to achieve 5-20% degradation to ensure that potential degradation products are formed at detectable levels.[5][6]

Stress ConditionReagent/ParametersTimeTemperatureExpected Degradation (%)Major Degradation Products
Acid Hydrolysis 0.1 M HCl24 hours60°C15-25%5-hydroxy-L-tryptophan (cleavage of Boc group)
Base Hydrolysis 0.1 M NaOH24 hours60°C5-15%Oxidative degradation products, potential racemization
Oxidative 3% H₂O₂24 hoursRoom Temp10-20%N-formylkynurenine derivatives, other indole ring oxidation products
Thermal Solid State48 hours80°C< 5%Minimal degradation
Photolytic 1.2 million lux hours; 200 W h/m²7 daysRoom Temp5-10%Oxidative degradation products, colored degradants

Hypothesized Degradation Pathways

The degradation of this compound is anticipated to proceed through several key pathways, depending on the nature of the stress applied.

  • Acid-Catalyzed Deprotection: The most predictable degradation pathway under acidic conditions is the cleavage of the tert-butyloxycarbonyl (Boc) protecting group to yield 5-hydroxy-L-tryptophan and gaseous byproducts (isobutylene and carbon dioxide). This is a well-established reaction for Boc-protected amines.

  • Oxidation of the Indole Ring: The 5-hydroxyindole moiety is susceptible to oxidation. Under oxidative stress (e.g., hydrogen peroxide) or photolytic conditions, the indole ring can be cleaved to form N-formylkynurenine-type derivatives. Further degradation can lead to a variety of smaller, oxidized species. This process is often accompanied by the formation of colored degradants, leading to a yellow or brown appearance of the material.[3]

  • Base-Catalyzed Degradation: In alkaline conditions, the degradation is likely to be more complex. While the Boc group is generally stable to base, the 5-hydroxyindole ring can still undergo oxidation. Additionally, there is a potential for racemization at the alpha-carbon of the amino acid backbone under basic conditions.

Degradation Pathways of this compound Boc5HTP This compound FiveHTP 5-hydroxy-L-tryptophan Boc5HTP->FiveHTP  Acid Hydrolysis (Deprotection) OxidizedProducts Oxidative Degradation Products (e.g., N-formylkynurenine derivatives) Boc5HTP->OxidizedProducts  Oxidative Stress (H₂O₂)  Photolytic Stress (Light)  Base Hydrolysis

Hypothesized degradation pathways for this compound.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

This protocol outlines the experimental conditions for subjecting this compound to forced degradation.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent system (e.g., a 50:50 mixture of acetonitrile and water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to an appropriate concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation:

    • Place a known quantity of solid this compound in a controlled-temperature oven at 80°C for 48 hours.

    • Also, incubate a solution of the compound (1 mg/mL) at 60°C for 48 hours.

    • At specified time points, withdraw samples, dissolve the solid sample in the mobile phase, and dilute the solution sample as needed.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • At the end of the exposure period, withdraw a sample and dilute with the mobile phase.

  • Control Samples: For each stress condition, a control sample (this compound solution without the stressor) should be stored under ambient conditions and analyzed alongside the stressed samples.

Forced Degradation Experimental Workflow start Prepare 1 mg/mL Stock Solution of This compound acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidative Oxidative Stress (3% H₂O₂, RT) start->oxidative thermal Thermal Stress (Solid & Solution, 60-80°C) start->thermal photolytic Photolytic Stress (ICH Q1B Light Conditions) start->photolytic sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photolytic->sampling neutralize Neutralize (for Acid/Base) sampling->neutralize dilute Dilute with Mobile Phase sampling->dilute neutralize->dilute analyze Analyze by Stability-Indicating HPLC-UV/MS Method dilute->analyze

Workflow for the forced degradation study of this compound.
Stability-Indicating HPLC-UV/MS Method

A stability-indicating method is crucial for resolving the parent compound from its degradation products. A reverse-phase HPLC method is generally suitable for this purpose.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD) and preferably coupled to a Mass Spectrometer (MS) for peak identification.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) formic acid in water.

    • Solvent B: 0.1% (v/v) formic acid in acetonitrile.

  • Gradient Elution: A gradient elution is recommended to separate polar degradation products from the more non-polar parent compound. An illustrative gradient is as follows:

    Time (minutes) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm and 280 nm (DAD is useful for monitoring multiple wavelengths).

  • Injection Volume: 10 µL.

  • Mass Spectrometry (if available):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1000.

    • Fragmentation Analysis (MS/MS): To aid in the structural elucidation of degradation products.

Method Validation: The stability-indicating nature of the method must be confirmed by demonstrating that all degradation product peaks are well-resolved from the parent peak and from each other. Peak purity analysis using a DAD is essential to ensure that the parent peak in stressed samples is free from co-eluting impurities.

Conclusion

This technical guide provides a framework for understanding and evaluating the stability and degradation profile of this compound. The primary degradation pathways are hypothesized to be acid-catalyzed deprotection of the Boc group and oxidation of the 5-hydroxyindole ring. The provided experimental protocols for forced degradation and HPLC analysis serve as a robust starting point for researchers to establish the stability of this compound in their specific applications. The illustrative data highlights the importance of controlling acidic and oxidative conditions during the handling, storage, and processing of this compound to maintain its purity and integrity.

References

A Technical Comparison of Boc-5-hydroxy-L-tryptophan and 5-HTP for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of N-α-Boc-5-hydroxy-L-tryptophan (Boc-5-HTP) and its parent compound, 5-hydroxy-L-tryptophan (5-HTP), for their applications in scientific research. This document outlines their chemical and physical properties, stability, and common experimental uses, with a focus on providing practical information for laboratory professionals.

Core Chemical and Physical Properties

Boc-5-HTP is a derivative of 5-HTP where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This chemical modification significantly alters the compound's properties, influencing its stability, solubility, and applications, particularly in synthetic chemistry.[1] The following tables summarize the key quantitative data for both compounds.

PropertyBoc-5-hydroxy-L-tryptophan5-hydroxy-L-tryptophan
Synonyms Boc-L-Trp(5-OH)-OH, N-α-Boc-5-hydroxy-L-tryptophan5-HTP, Oxitriptan
CAS Number 119768-45-54350-09-8
Molecular Formula C₁₆H₂₀N₂O₅C₁₁H₁₂N₂O₃
Molecular Weight 320.34 g/mol 220.22 g/mol
Appearance Off-white solidCrystalline solid, minute rods or needles from ethanol
Purity (typical) ≥ 97% (HPLC)≥98%

Table 1: General Properties of this compound and 5-HTP

PropertyThis compound5-hydroxy-L-tryptophan
Melting Point 211.23°C (Predicted)298-300°C (decomposes)[2]
Boiling Point 590.32°C at 760 mmHg (Predicted)[3]Not available
Solubility Soluble in organic solvents (e.g., DMSO, DMF)[4]Soluble in methanol (approx. 0.1 mg/ml) and 2% acetic acid (approx. 1 mg/ml).[5] Also soluble in water (5.5 g/100 mL at 100°C) and 50% boiling alcohol (2.5 g/100 mL).[2]
Storage Conditions 0-8°CRoom temperature

Table 2: Physical and Chemical Data for Comparison

Stability and Handling

The primary advantage of the Boc protecting group is the enhanced stability it confers upon the 5-HTP molecule.[1] While 5-HTP is susceptible to degradation, particularly oxidation and decarboxylation, the Boc group shields the reactive amino group, making Boc-5-HTP a more robust compound for storage and for use in multi-step chemical syntheses.[]

Key Stability Considerations:

  • This compound: The Boc group is stable under neutral and basic conditions but is readily cleaved under mild acidic conditions, typically using trifluoroacetic acid (TFA).[7] This allows for the selective deprotection of the amino group when required, a crucial feature in solid-phase peptide synthesis.[8] At a neutral pH and a temperature of 37°C, the Boc protecting group is generally considered stable, especially in the absence of acidic catalysts.[9]

  • 5-hydroxy-L-tryptophan: Aqueous solutions of 5-HTP are most stable at a low pH.[2] Under neutral or alkaline conditions, and with exposure to light and heat, 5-HTP is more prone to degradation. For analytical purposes, storage of deproteinized samples at a neutral pH and low temperatures (-50°C) is recommended to maintain the stability of amino acids like 5-HTP.[10]

Experimental Protocols

In Vivo Administration in Rodent Models

5-HTP is frequently administered to laboratory animals to study the effects of increased serotonin synthesis.

Protocol for Intraperitoneal (IP) Administration of 5-HTP in Mice:

  • Preparation of Dosing Solution: Dissolve 5-HTP in sterile saline (0.9% NaCl). The concentration should be calculated based on the desired dosage and the average weight of the mice. For example, to achieve a dose of 50 mg/kg in a 25g mouse, the injection volume should be appropriate for IP administration (typically 10 ml/kg or less).

  • Animal Handling: Gently restrain the mouse, exposing the abdomen.

  • Injection: Using a sterile syringe with an appropriate gauge needle (e.g., 27G), inject the 5-HTP solution into the intraperitoneal cavity.

  • Dosage Range: Doses can vary widely depending on the research question. For behavioral studies, doses in the range of 25-100 mg/kg are common.[11]

Protocol for Oral Gavage of 5-HTP in Mice:

  • Preparation of Dosing Solution: Suspend or dissolve 5-HTP in a suitable vehicle, such as water or a 0.5% methylcellulose solution.

  • Animal Handling and Gavage Needle Selection: Weigh the mouse to determine the correct dosing volume (typically not exceeding 10 ml/kg).[12] Select an appropriately sized gavage needle (e.g., 18-20 gauge for adult mice). Measure the needle from the corner of the mouse's mouth to the last rib to ensure it will reach the stomach without causing injury.[13][14]

  • Administration: Gently restrain the mouse and insert the gavage needle into the esophagus, advancing it slowly until it reaches the stomach. Administer the solution slowly.[15][16]

  • Dosage: Oral doses of 100 mg/kg per day have been used in studies investigating the effects of 5-HTP on the gut microbiota in mice.[14]

Note on this compound Administration: While specific protocols for the in vivo administration of Boc-5-HTP are less common due to its primary use in synthesis, it can be administered following similar protocols to other Boc-protected amino acids. The compound would need to be dissolved in a suitable organic solvent, such as DMSO, and then potentially diluted in a vehicle compatible with in vivo administration. The Boc group would likely be cleaved in the acidic environment of the stomach or by metabolic processes, releasing 5-HTP.

Quantification of Serotonin and its Metabolites in Rodent Brain Tissue

A common application of 5-HTP administration is to assess its impact on central serotonin levels. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive method for this purpose.[4][17][18]

Protocol for HPLC-ECD Analysis:

  • Tissue Collection and Preparation:

    • Euthanize the animal via an approved method (e.g., cervical dislocation or decapitation).

    • Rapidly dissect the brain region of interest (e.g., hippocampus, prefrontal cortex) on an ice-cold surface.

    • Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.

    • On the day of analysis, homogenize the frozen tissue in a suitable buffer (e.g., 0.1 M perchloric acid) to precipitate proteins and stabilize the analytes.

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.

    • Collect the supernatant for analysis.

  • HPLC-ECD Analysis:

    • Mobile Phase: A common mobile phase consists of a citrate-phosphate buffer at an acidic pH (e.g., pH 3.0-4.5) with an organic modifier like methanol or acetonitrile.

    • Column: A C18 reverse-phase column is typically used for separation.

    • Electrochemical Detector: Set the detector to an oxidizing potential (e.g., +0.65 to +0.85 V) to detect serotonin and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA).

    • Quantification: Compare the peak areas of the samples to a standard curve generated from known concentrations of serotonin and 5-HIAA.

Solid-Phase Peptide Synthesis (SPPS) using this compound

Boc-5-HTP is a valuable building block for incorporating 5-hydroxytryptophan into synthetic peptides. The Boc chemistry approach is a well-established method for SPPS.[19][20]

General Workflow for Boc SPPS:

  • Resin Preparation: Start with a resin support (e.g., Merrifield resin) to which the first amino acid is attached.

  • Deprotection: Remove the Boc group from the resin-bound amino acid using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[8]

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a base, such as diisopropylethylamine (DIEA), to generate a free amino group.

  • Coupling: Activate the carboxyl group of the next Boc-protected amino acid (in this case, this compound) using a coupling reagent (e.g., dicyclohexylcarbodiimide (DCC) or HBTU) and add it to the resin to form a new peptide bond.

  • Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

Visualizing Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate important concepts related to the research applications of 5-HTP and its derivatives.

Serotonin_Synthesis_Pathway Tryptophan L-Tryptophan Five_HTP 5-HTP Tryptophan->Five_HTP Tryptophan Hydroxylase (TPH) (Rate-limiting step) Serotonin Serotonin (5-HT) Five_HTP->Serotonin AADC Melatonin Melatonin Serotonin->Melatonin Five_HIAA 5-HIAA (metabolite) Serotonin->Five_HIAA MAO Experimental_Workflow_Serotonin_Quantification cluster_animal_phase In Vivo Experiment cluster_sample_prep Sample Preparation cluster_analysis Analysis Compound_Admin Compound Administration (5-HTP or Vehicle) Behavioral_Testing Behavioral Testing (Optional) Compound_Admin->Behavioral_Testing Euthanasia Euthanasia & Brain Dissection Behavioral_Testing->Euthanasia Homogenization Tissue Homogenization (in Perchloric Acid) Euthanasia->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection HPLC_ECD HPLC-ECD Analysis Supernatant_Collection->HPLC_ECD Data_Analysis Data Analysis & Quantification HPLC_ECD->Data_Analysis SPPS_Cycle Start Resin-bound Amino Acid (with Boc group) Deprotection 1. Deprotection (TFA in DCM) Start->Deprotection Wash Wash Deprotection->Wash Neutralization 2. Neutralization (DIEA) Coupling 3. Coupling (Boc-5-HTP + DCC/HBTU) Neutralization->Coupling Coupling->Wash next cycle Wash->Neutralization Repeat Repeat for next amino acid Wash->Repeat Repeat->Deprotection Yes End Final Cleavage (HF or TFMSA) Repeat->End No

References

The Strategic Imperative of Boc Protection for 5-Hydroxytryptophan in Complex Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of peptide synthesis and drug development, the precise control of reactive functional groups is paramount to achieving high yields and purity of the target molecule. For complex amino acids such as 5-hydroxytryptophan (5-HTP), which possesses three reactive sites—the α-amino group, the indole nitrogen, and the phenolic hydroxyl group—a robust protection strategy is not merely advantageous but essential. This technical guide delineates the critical rationale for employing the tert-butyloxycarbonyl (Boc) protecting group for the side chain of 5-hydroxytryptophan, offering a comprehensive overview of the underlying chemical principles, potential side reactions, and a detailed examination of experimental considerations.

The Multifaceted Reactivity of 5-Hydroxytryptophan: A Synthetic Challenge

5-Hydroxytryptophan is a valuable building block in the synthesis of peptidomimetics and pharmacologically active compounds. However, its inherent reactivity presents significant challenges during standard solid-phase peptide synthesis (SPPS) protocols.

  • α-Amino Group: The primary amine is the site of peptide bond formation and requires temporary protection, typically with the acid-labile Boc group or the base-labile Fmoc group, to ensure controlled, stepwise chain elongation.

  • Indole Nitrogen (N-in): The indole ring is electron-rich and susceptible to electrophilic attack. During peptide synthesis, particularly in Fmoc-based strategies, side reactions at the indole nitrogen are a well-documented concern.[1][2][3]

  • Phenolic Hydroxyl Group (5-OH): The hydroxyl group on the indole ring is nucleophilic and can undergo undesirable side reactions, such as O-acylation, during the coupling of activated amino acids.[] This can lead to the formation of branched impurities and a significant reduction in the yield of the desired peptide.

The Core Rationale for Boc Protection of the 5-Hydroxytryptophan Side Chain

The implementation of a Boc protection strategy for the indole nitrogen and the 5-hydroxy group of tryptophan offers a robust solution to mitigate the aforementioned synthetic challenges. This approach is rooted in the principles of orthogonal protection, where different protecting groups can be selectively removed under distinct chemical conditions.[5]

1. Prevention of Indole Alkylation: The indole ring of tryptophan is highly susceptible to alkylation by carbocations generated during the cleavage of other protecting groups (e.g., from arginine side chains) or from the resin linker, especially when using Wang resin.[6] Protecting the indole nitrogen with a Boc group effectively deactivates the ring towards such electrophilic side reactions, leading to purer crude peptides in higher yields.[3]

2. Averting O-Acylation of the Phenolic Hydroxyl: During peptide coupling steps, the carboxylic acid of the incoming amino acid is activated to facilitate amide bond formation. This activated species is a potent acylating agent that can react with the nucleophilic 5-hydroxy group of an unprotected 5-hydroxytryptophan residue, leading to the formation of a stable ester linkage. This O-acylation results in a capped and branched peptide impurity that is often difficult to separate from the target product. The Boc protection of the phenolic hydroxyl group effectively masks its nucleophilicity, preventing this significant side reaction.[]

3. Enhanced Solubility and Handling: The introduction of the bulky and lipophilic Boc groups can enhance the solubility of the protected amino acid derivative in the organic solvents commonly used in SPPS, facilitating more efficient coupling reactions.[7]

4. Orthogonality with Fmoc Chemistry: In the widely used Fmoc/tBu strategy for SPPS, the Nα-amino group is protected with the base-labile Fmoc group, while acid-labile groups are used for side-chain protection. The Boc group is readily cleaved by moderate acids like trifluoroacetic acid (TFA), making it perfectly orthogonal to the base-labile Fmoc group.[5] This allows for the selective deprotection of the α-amino group at each cycle of peptide elongation without affecting the Boc-protected side chain. The side-chain Boc groups are then removed during the final cleavage of the peptide from the resin with a strong acid cocktail.

Experimental Protocols and Methodologies

While the synthesis of peptides containing unprotected 5-hydroxytryptophan has been reported, the potential for side reactions often leads to lower yields and more complex purification profiles.[1][8] The use of a fully protected 5-hydroxytryptophan derivative, such as Nα-Fmoc-N-in,O-bis(Boc)-5-hydroxytryptophan, is therefore highly recommended for complex syntheses.

Proposed Synthesis of Nα-Fmoc-N-in,O-bis(Boc)-5-hydroxytryptophan

A plausible synthetic route to the fully protected building block involves a two-step process starting from commercially available 5-hydroxytryptophan. Given that the reaction of amines with phenolic hydroxyl groups with Boc anhydride (Boc₂O) often shows little selectivity, a di-protection of the side chain is anticipated.[]

G cluster_0 Step 1: Nα-Fmoc Protection cluster_1 Step 2: N-in,O-bis-Boc Protection 5-HTP 5-Hydroxytryptophan Fmoc_5HTP Nα-Fmoc-5-hydroxytryptophan 5-HTP->Fmoc_5HTP Fmoc_succinimide Fmoc-succinimide (or Fmoc-Cl) Base_Solvent Base (e.g., NaHCO₃) in Solvent (e.g., Dioxane/Water) Fmoc_5HTP_intermediate Nα-Fmoc-5-hydroxytryptophan Final_Product Nα-Fmoc-N-in,O-bis(Boc)- 5-hydroxytryptophan Fmoc_5HTP_intermediate->Final_Product Boc2O_DMAP Boc₂O (excess) DMAP (cat.) Solvent Solvent (e.g., Acetonitrile)

Figure 1: Proposed synthetic workflow for Nα-Fmoc-N-in,O-bis(Boc)-5-hydroxytryptophan.

Protocol for Nα-Fmoc Protection:

  • Dissolve 5-hydroxytryptophan in a mixture of dioxane and aqueous sodium bicarbonate solution.

  • Cool the solution in an ice bath.

  • Add a solution of Fmoc-succinimide (or Fmoc-Cl) in dioxane dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with dilute HCl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield Nα-Fmoc-5-hydroxytryptophan.

Protocol for N-in,O-bis-Boc Protection:

  • Dissolve Nα-Fmoc-5-hydroxytryptophan in anhydrous acetonitrile.

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Add an excess of di-tert-butyl dicarbonate (Boc₂O).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired Nα-Fmoc-N-in,O-bis(Boc)-5-hydroxytryptophan.

Solid-Phase Peptide Synthesis Workflow

The following diagram illustrates the key steps in incorporating the protected 5-hydroxytryptophan into a peptide chain using an automated peptide synthesizer.

G Start Resin with N-terminal amine Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Coupling: Fmoc-AA-OH + Activating Reagents (e.g., HBTU/DIEA) Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Repeat Repeat for each amino acid Washing_2->Repeat Repeat->Fmoc_Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Figure 2: Standard workflow for Fmoc-based solid-phase peptide synthesis.

Quantitative Data and Comparative Analysis

Side ReactionUnprotected 5-HydroxytryptophanBoc-Protected 5-HydroxytryptophanExpected Impact on Yield and Purity
Indole Alkylation High risk, especially with Arg(Pbf/Pmc) and certain linkers.[6]Negligible, as the indole nitrogen is protected.[3]Significant improvement in purity and yield by eliminating alkylated byproducts.
O-Acylation High risk during coupling with activated amino acids.[]Negligible, as the phenolic hydroxyl is protected.Substantial increase in the yield of the target peptide by preventing chain termination and branching.
Oxidation The electron-rich indole ring is susceptible to oxidation.Boc protection can offer some steric hindrance against oxidation.Moderate improvement in purity by reducing oxidized byproducts.

The cumulative effect of preventing these side reactions is a marked increase in the overall yield and purity of the crude peptide, which in turn simplifies the downstream purification process and reduces the cost of synthesis, particularly at a larger scale.

Logical Relationships in Side Reaction Pathways

The following diagram illustrates the potential side reactions that can occur with an unprotected 5-hydroxytryptophan residue during SPPS.

G cluster_0 Unprotected 5-Hydroxytryptophan Residue in Peptide Chain cluster_1 Potential Side Reactions Unprotected_5HTP Peptide-....-NH-CH(CH₂-5-OH-Indole)-CO-.... O_Acylation O-Acylation (by activated AA) Unprotected_5HTP->O_Acylation Nucleophilic attack by 5-OH Indole_Alkylation Indole Alkylation (by carbocations) Unprotected_5HTP->Indole_Alkylation Electrophilic attack on indole ring Branched_Peptide Branched Peptide Impurity O_Acylation->Branched_Peptide Forms Alkylated_Peptide Alkylated Peptide Impurity Indole_Alkylation->Alkylated_Peptide Forms

Figure 3: Side reaction pathways for unprotected 5-hydroxytryptophan in peptide synthesis.

Conclusion

The strategic implementation of Boc protection for the side chain of 5-hydroxytryptophan is a critical consideration for any synthetic campaign aiming for high efficiency, purity, and reproducibility. By effectively masking the reactivity of both the indole nitrogen and the phenolic hydroxyl group, this approach circumvents common and problematic side reactions such as indole alkylation and O-acylation. While the synthesis of the fully protected building block requires additional steps, the investment is invariably recuperated through simplified purification, increased yields, and greater confidence in the identity and quality of the final synthetic peptide. For researchers and drug development professionals, the adoption of a comprehensive side-chain protection strategy for multifunctional amino acids like 5-hydroxytryptophan is a cornerstone of modern, rational peptide design and synthesis.

References

A Foundational Pillar of Peptide Chemistry: An In-depth Guide to the Early Research and Discovery of Boc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of the tert-butoxycarbonyl (Boc) protecting group in the mid-20th century marked a pivotal moment in the field of peptide chemistry. Its unique properties of stability under a range of conditions and facile, selective removal under acidic conditions revolutionized the art of peptide synthesis, paving the way for the development of complex therapeutic peptides and advancing our understanding of biological processes. This technical guide delves into the seminal early research that established Boc-protected amino acids as an indispensable tool, providing a detailed look at the original experimental protocols, quantitative data from these pioneering studies, and the fundamental chemical principles that underpin this critical technology.

The Dawn of a New Protecting Group: Independent Discoveries

In 1957, the scientific community was introduced to the potential of the tert-butoxycarbonyl group for amine protection through the independent work of two research groups.

Louis A. Carpino first described the Boc group in his work on oxidative reactions of hydrazines.[1] Concurrently, and in the context of peptide synthesis, George W. Anderson and Arthur C. McGregor published their findings on the use of t-butyloxycarbonylamino acids.[2][3][4] Their work, along with that of Frank C. McKay and Noel F. Albertson who also explored new amine-masking groups, laid the essential groundwork for what would become a cornerstone of peptide chemistry.[5][6]

The true transformative power of Boc-protected amino acids was fully realized with the groundbreaking development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in 1963.[2] Merrifield's innovative approach, which utilized a solid resin support for the stepwise assembly of peptide chains, relied heavily on the acid-labile nature of the Boc group for the temporary protection of the α-amino group of the growing peptide chain. This combination of Boc chemistry and solid-phase synthesis dramatically simplified and accelerated the production of peptides, a feat for which Merrifield was awarded the Nobel Prize in Chemistry in 1984.

The Chemistry of Boc Protection and Deprotection

The utility of the Boc group is rooted in its susceptibility to cleavage by acids, while remaining stable to many other chemical conditions. This orthogonality is crucial for the selective deprotection of the α-amino group without disturbing other protecting groups on the amino acid side chains or the linkage to the solid support in SPPS.

Boc Protection of Amino Acids

The most common method for the introduction of the Boc group onto an amino acid is through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base. The reaction proceeds via a nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc anhydride.

Boc_Protection cluster_reactants Reactants cluster_products Products AminoAcid Amino Acid (R-NH₂) BocAminoAcid Boc-Protected Amino Acid AminoAcid->BocAminoAcid Base BocAnhydride Di-tert-butyl dicarbonate (Boc₂O) BocAnhydride->BocAminoAcid tertButanol tert-Butanol CO2 Carbon Dioxide (CO₂)

Boc Protection of an Amino Acid.
Boc Deprotection

The removal of the Boc group is typically achieved by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the formation of a stable tert-butyl cation and a carbamic acid intermediate, which then readily decarboxylates to yield the free amine.

Boc_Deprotection cluster_reactants Reactants cluster_products Products BocAminoAcid Boc-Protected Amino Acid FreeAmine Free Amine (as salt) BocAminoAcid->FreeAmine Acid Acid (e.g., TFA) Acid->FreeAmine Isobutylene Isobutylene CO2 Carbon Dioxide (CO₂)

Acid-mediated Deprotection of a Boc-Amino Acid.

Early Experimental Protocols and Quantitative Data

The following sections provide a detailed look at the experimental procedures and data as reported in the seminal publications that introduced Boc-protected amino acids to the scientific community.

Synthesis of t-Butyloxycarbonylamino Acids (Anderson and McGregor, 1957)

Anderson and McGregor utilized t-butyl p-nitrophenyl carbonate as the acylating agent for the synthesis of various Boc-amino acids.

Experimental Protocol: General Procedure for the Preparation of t-Butyloxycarbonylamino Acids

A solution of the amino acid in aqueous sodium hydroxide was treated with t-butyl p-nitrophenyl carbonate in dioxane. The reaction mixture was stirred for several hours at room temperature. After reaction completion, the dioxane was removed under reduced pressure, and the aqueous solution was extracted with ether to remove p-nitrophenol. The aqueous layer was then acidified with citric acid and extracted with an organic solvent (e.g., ethyl acetate or ether). The organic extracts were dried and evaporated to yield the Boc-amino acid.

Table 1: Physical Constants and Yields of t-Butyloxycarbonylamino Acids (Anderson and McGregor, 1957)

Amino AcidYield (%)Melting Point (°C)Optical Rotation ([α]25D)
L-Alanine8582-83-22.4° (c 2, acetic acid)
Glycine9088-89-
L-Leucine8876-77-23.7° (c 2, acetic acid)
L-Phenylalanine9286-87-4.8° (c 2, acetic acid)
L-Proline80134-135-59.5° (c 2, acetic acid)
Synthesis of Carbo-t-butoxyamino Acids (McKay and Albertson, 1957)

McKay and Albertson explored the use of t-butyl azidoformate for the preparation of Boc-amino acids.

Experimental Protocol: General Procedure for the Preparation of Carbo-t-butoxyamino Acids

The amino acid was dissolved in a mixture of dioxane and water containing triethylamine. t-Butyl azidoformate was added, and the mixture was stirred at room temperature for 24-48 hours. The solvent was then removed in vacuo, and the residue was taken up in water and ether. The aqueous layer was acidified with hydrochloric acid and extracted with ether. The combined ether extracts were dried and concentrated to give the carbo-t-butoxyamino acid.

Table 2: Properties of Carbo-t-butoxyamino Acids (McKay and Albertson, 1957)

Amino AcidYield (%)Melting Point (°C)
Glycine7588-89
DL-Alanine7094-95
L-Leucine6576-77
L-Tyrosine60135-136 (dec.)
Deprotection of Boc-Amino Acids in Early Studies

The early deprotection protocols established the foundation for the methods still widely used today. Anderson and McGregor reported the use of anhydrous hydrogen bromide in acetic acid for the removal of the Boc group.

Experimental Protocol: Deprotection of t-Butyloxycarbonyl Group with HBr

The t-butyloxycarbonylamino acid was dissolved in glacial acetic acid, and a stream of anhydrous hydrogen bromide was passed through the solution for a short period at room temperature. The deprotected amino acid hydrobromide precipitated and was collected by filtration.

Solid-Phase Peptide Synthesis: The Merrifield Revolution

The true impact of Boc-protected amino acids was unleashed with Merrifield's development of solid-phase peptide synthesis. The workflow of Boc-based SPPS is a cyclical process of deprotection, neutralization, and coupling.

SPPS_Workflow Start Start with Amino Acid-Resin Deprotection 1. Boc Deprotection (TFA in DCM) Start->Deprotection Wash Wash Deprotection->Wash Neutralization 2. Neutralization (Base, e.g., DIEA) Wash_2 Wash_2 Neutralization->Wash_2 Wash Coupling 3. Coupling of next Boc-Amino Acid Wash_3 Wash_3 Coupling->Wash_3 Wash Wash->Neutralization Repeat Repeat Cycle Repeat->Deprotection Next Amino Acid Cleavage Final Cleavage from Resin (e.g., HF) Repeat->Cleavage Final Amino Acid Wash_2->Coupling Wash_3->Repeat

Workflow of Boc-based Solid-Phase Peptide Synthesis.

This elegant and efficient methodology, enabled by the unique properties of the Boc protecting group, transformed peptide synthesis from a laborious, time-consuming process into a routine and automatable technique, profoundly impacting drug discovery and biochemical research.

Conclusion

The early research into Boc-protected amino acids by pioneers such as Carpino, Anderson, McGregor, McKay, and Albertson, culminating in its synergistic application in Merrifield's solid-phase peptide synthesis, represents a landmark achievement in organic chemistry. The principles and protocols established in these formative years continue to be relevant and form the basis of modern peptide synthesis strategies. This guide serves as a testament to their ingenuity and provides a valuable resource for today's researchers, scientists, and drug development professionals who continue to build upon this foundational work.

References

Methodological & Application

Application Notes and Protocols for the Use of Boc-5-hydroxy-L-tryptophan in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-L-tryptophan (5-HTP) is a naturally occurring amino acid and a direct precursor to the neurotransmitter serotonin. Peptides incorporating 5-HTP are valuable tools in neuroscience research and drug development, particularly for studying serotonergic pathways and developing therapeutics for conditions related to serotonin imbalance. This document provides detailed application notes and protocols for the successful incorporation of Boc-5-hydroxy-L-tryptophan into peptide sequences using t-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS).

The Boc/Bzl (benzyl) strategy is a well-established method for SPPS.[1] It utilizes the acid-labile Boc group for temporary Nα-amino protection and more stable benzyl-based protecting groups for amino acid side chains.[2] These side-chain protecting groups are typically removed at the final stage of synthesis using a strong acid, such as anhydrous hydrogen fluoride (HF).[3][4]

Side-Chain Protection of 5-Hydroxy-L-tryptophan

The phenolic hydroxyl group of 5-hydroxytryptophan is reactive and requires protection during Boc-SPPS to prevent unwanted side reactions. A suitable protecting group must be stable to the moderately acidic conditions used for Nα-Boc deprotection (e.g., trifluoroacetic acid - TFA) but removable during the final cleavage step.

For the Boc/Bzl strategy, a benzyl ether is the protecting group of choice for the 5-hydroxy moiety. This results in the use of Nα-Boc-5-(benzyloxy)-L-tryptophan as the building block for synthesis. The benzyl ether is stable during the synthesis cycles and is efficiently cleaved by strong acids like HF during the final deprotection and cleavage from the resin.[5]

Experimental Protocols

The following protocols outline the key steps for incorporating Boc-5-(benzyloxy)-L-tryptophan into a peptide chain using manual Boc-SPPS.

Protocol 1: General Cycle for Boc-SPPS

This protocol describes a single cycle of deprotection, neutralization, and coupling for the addition of an amino acid.

1. Resin Swelling:

  • Place the desired amount of resin (e.g., Merrifield, MBHA) in a reaction vessel.

  • Add dichloromethane (DCM) to swell the resin for 1-2 hours.

  • Wash the resin several times with DCM.

2. Nα-Boc Deprotection:

  • To the swollen resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM.

  • Agitate the resin with the TFA/DCM solution for 5 minutes (pre-wash).[6]

  • Drain the solution and add a fresh 50% TFA/DCM solution.

  • Agitate for an additional 20-30 minutes to ensure complete deprotection.[6]

  • Drain the TFA solution and wash the resin with DCM (3 times) and isopropanol (IPA) (2 times) to remove residual TFA.[7]

3. Neutralization:

  • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.

  • Agitate for 5-10 minutes. Repeat this step once.

  • Drain the neutralization solution and wash the resin thoroughly with DCM (at least 3 times).

4. Amino Acid Coupling (using HBTU/DIEA):

  • In a separate vessel, dissolve the Boc-protected amino acid (2-4 equivalents relative to resin loading) and HBTU (2-4 equivalents) in N,N-dimethylformamide (DMF).

  • Add DIEA (4-6 equivalents) to the amino acid solution for pre-activation (1-2 minutes).

  • Add the activated amino acid solution to the neutralized resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the coupling reaction using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling step should be repeated.

  • After complete coupling, wash the resin with DMF and DCM to remove excess reagents and byproducts.

Protocol 2: Final Cleavage and Deprotection (HF Cleavage)

This protocol is for the final cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups, including the benzyl ether from the 5-hydroxytryptophan residue.

Caution: Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus by trained personnel with appropriate safety precautions.

1. Preparation:

  • Dry the final peptide-resin thoroughly under high vacuum.

  • Remove the N-terminal Boc group using the deprotection protocol described above.

  • Transfer the dried peptide-resin to the HF cleavage apparatus.

  • Add a scavenger cocktail to the reaction vessel. A common scavenger for peptides containing tryptophan is a mixture of p-cresol and p-thiocresol.

2. HF Cleavage:

  • Cool the reaction vessel to -5 to 0 °C.

  • Condense anhydrous HF into the reaction vessel.

  • Stir the mixture at 0 °C for 1-2 hours.[8]

  • Evaporate the HF under a vacuum.

3. Peptide Precipitation and Washing:

  • Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

  • Filter and wash the crude peptide multiple times with cold diethyl ether to remove scavengers and other small molecule impurities.

  • Dry the crude peptide under vacuum.

Protocol 3: Peptide Purification

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

1. Sample Preparation:

  • Dissolve the crude peptide in a suitable solvent, usually a mixture of water and acetonitrile (ACN) with a small amount of TFA (0.1%) to aid solubility and improve peak shape.

2. HPLC Purification:

  • Use a C18 column and a linear gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA).

  • Monitor the elution of the peptide by UV absorbance at 220 nm and 280 nm.

  • Collect fractions corresponding to the desired peptide peak.

3. Analysis and Lyophilization:

  • Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Quantitative Data Summary

The following tables provide typical quantitative data for Boc-SPPS. Actual values may vary depending on the specific peptide sequence and synthesis conditions.

ParameterTypical ValueReference
Resin Loading Capacity0.4 - 1.0 mmol/g[9]
Boc-Amino Acid Excess2 - 4 equivalents
Coupling Reagent Excess2 - 4 equivalents
Coupling Time1 - 2 hours
Deprotection Time20 - 30 minutes[6]
StepEfficiencyNotesReference
Coupling Efficiency per Cycle> 99%Monitored by Kaiser test. Incomplete couplings require a second coupling step.[10][11]
Overall Yield (after purification)10 - 30%Highly dependent on peptide length and sequence.[12]

Potential Side Reactions and Mitigation

  • Alkylation of Tryptophan: During Nα-Boc deprotection, the generated tert-butyl cation can alkylate the indole ring of tryptophan. The use of scavengers like dithiothreitol (DTE) in the deprotection solution can minimize this side reaction.[6]

  • Oxidation of 5-Hydroxytryptophan: The 5-hydroxyindole moiety is susceptible to oxidation. Using degassed solvents and maintaining an inert atmosphere during synthesis can help reduce oxidation. The benzyl ether protecting group also offers some protection against oxidation.

  • Incomplete Coupling: Steric hindrance from the Boc group and the bulky side chain of Boc-5-(benzyloxy)-L-tryptophan can lead to incomplete coupling. Using more potent coupling reagents like HATU or performing a double coupling can improve efficiency.

Visualizations

Signaling Pathway

Serotonin_Biosynthesis Tryptophan L-Tryptophan 5_HTP 5-Hydroxy-L-tryptophan (5-HTP) Tryptophan->5_HTP Tryptophan Hydroxylase Serotonin Serotonin (5-HT) 5_HTP->Serotonin Aromatic L-amino acid decarboxylase Boc_SPPS_Workflow Start Start: Resin with C-terminal Amino Acid Deprotection 1. Nα-Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization 2. Neutralization (10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling 3. Coupling (Boc-5-(benzyloxy)-L-Trp, HBTU/DIEA) Wash2->Coupling Kaiser_Test Kaiser Test Coupling->Kaiser_Test Kaiser_Test->Deprotection No Final_Cleavage Final Cleavage & Deprotection (HF + Scavengers) Kaiser_Test->Final_Cleavage Final Amino Acid? Yes Purification Purification (RP-HPLC) Final_Cleavage->Purification End Pure Peptide Purification->End

References

Method for Incorporating Boc-5-hydroxy-L-tryptophan into Peptide Sequences: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful incorporation of Nα-Boc-5-hydroxy-L-tryptophan (Boc-L-Trp(5-OH)-OH) into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS). These guidelines address critical aspects, including side-chain protection, coupling strategies, and final cleavage, to ensure high-purity peptide synthesis.

Introduction

5-hydroxy-L-tryptophan (5-HTP) is a naturally occurring amino acid and a metabolic intermediate in the biosynthesis of the neurotransmitter serotonin. The incorporation of 5-HTP into peptide sequences is of significant interest for developing novel therapeutics, particularly in neuroscience and pharmacology. The Boc (tert-butyloxycarbonyl) strategy for SPPS is a robust and well-established method for peptide synthesis.[1] This document outlines the necessary considerations and procedures for efficiently incorporating Boc-5-hydroxy-L-tryptophan into peptide chains.

A critical consideration for the incorporation of Boc-L-Trp(5-OH)-OH is the potential for side reactions involving the phenolic hydroxyl group on the indole ring. To mitigate these risks, protection of this hydroxyl group is strongly recommended. The benzyl (Bzl) group is a suitable choice as it is stable to the moderately acidic conditions used for Nα-Boc deprotection (typically 50% TFA in DCM) but can be removed during the final, strong acid cleavage step (e.g., with HF).[2][3]

Synthesis of Side-Chain Protected Boc-5-(O-benzyl)-L-tryptophan

To prevent unwanted side reactions, the phenolic hydroxyl group of 5-hydroxy-L-tryptophan should be protected prior to its use in SPPS. The following protocol, adapted from the synthesis of similar protected amino acids like Boc-Tyr(Bzl)-OH, can be employed.[4]

Protocol 2.1: Synthesis of Nα-Boc-5-(O-benzyl)-L-tryptophan

  • Nα-Boc Protection:

    • Dissolve 5-hydroxy-L-tryptophan in a suitable solvent system (e.g., a mixture of dioxane and water).

    • Add di-tert-butyl dicarbonate (Boc)₂O and a mild base (e.g., sodium bicarbonate) to the solution.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Acidify the reaction mixture to a pH of approximately 3 with a dilute acid (e.g., citric acid).

    • Extract the product, Nα-Boc-5-hydroxy-L-tryptophan, with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • O-Benzylation:

    • Dissolve the Nα-Boc-5-hydroxy-L-tryptophan in a suitable polar aprotic solvent (e.g., DMF).

    • Add a base (e.g., sodium hydride or potassium carbonate) to deprotonate the phenolic hydroxyl group.

    • Add benzyl bromide to the reaction mixture.

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Quench the reaction carefully with water.

    • Extract the product, Nα-Boc-5-(O-benzyl)-L-tryptophan, with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final product by column chromatography.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The following is a general protocol for the incorporation of Boc-5-(O-benzyl)-L-tryptophan into a peptide sequence using manual Boc-SPPS.

Protocol 3.1: Boc-SPPS Cycle

  • Resin Selection and Swelling:

    • Choose an appropriate resin based on the desired C-terminal functionality (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide).[5]

    • Place the resin in a reaction vessel and swell in dichloromethane (DCM) for at least 30 minutes.[5]

  • First Amino Acid Loading (if not pre-loaded):

    • Couple the first Nα-Boc-protected amino acid to the resin according to standard protocols for the chosen resin type.

  • Nα-Boc Deprotection:

    • Wash the resin with DCM.

    • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[6]

    • Agitate for 2 minutes, then drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[6]

    • Drain the solution and wash the resin thoroughly with DCM, followed by isopropanol (IPA), and then DCM.[6]

  • Neutralization:

    • Wash the resin with DCM.

    • Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin.[7]

    • Agitate for 2 minutes and drain. Repeat this step.

    • Wash the resin thoroughly with DCM.[7]

  • Coupling of Boc-5-(O-benzyl)-L-tryptophan:

    • In a separate vessel, dissolve Boc-5-(O-benzyl)-L-tryptophan (2-4 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU or HATU, 1.9-3.9 equivalents) in DMF.

    • Add DIEA (4-8 equivalents) to the amino acid solution to pre-activate for 1-5 minutes.[2]

    • Add the pre-activated amino acid solution to the neutralized peptide-resin.

    • Agitate the mixture at room temperature for 1-4 hours.

    • Monitor the coupling reaction for completion using the Kaiser (ninhydrin) test. A negative result indicates a complete reaction.[8]

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF, followed by DCM.

  • Repeat:

    • Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.

Data Presentation: Coupling Reagent Performance

While specific quantitative data for the coupling of this compound is not extensively available, performance can be extrapolated from data on other sterically hindered amino acids. HATU is generally considered more reactive and efficient for such couplings compared to HBTU.[8]

Coupling ReagentTypical Coupling TimeEstimated Coupling Efficiency for Hindered Amino AcidsNotes
HBTU 1 - 4 hours> 90%A reliable and commonly used reagent.
HATU 1 - 2 hours> 95%Generally faster and more efficient for sterically hindered couplings, leading to higher purity.[8]
DIC/HOBt 2 - 6 hours> 85%A more economical option, but may require longer reaction times for complete coupling.

Final Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing all side-chain protecting groups, including the benzyl group from the 5-hydroxy-L-tryptophan residue. Strong acid cleavage, typically with anhydrous hydrogen fluoride (HF), is required.[6]

Protocol 5.1: High HF Cleavage

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, dedicated HF cleavage apparatus within a certified fume hood by trained personnel.

  • Preparation:

    • Dry the peptide-resin thoroughly under vacuum.

    • Place the dried resin in the HF reaction vessel.

    • Add a scavenger mixture to the resin. For tryptophan-containing peptides, a common scavenger is anisole or a mixture of p-cresol and p-thiocresol.[6]

  • HF Cleavage:

    • Cool the reaction vessel to -5 to 0 °C.

    • Carefully condense anhydrous HF into the vessel (approximately 10 mL per gram of resin).

    • Stir the mixture at 0 °C for 1-2 hours.

  • HF Removal:

    • Evaporate the HF under a stream of nitrogen or under vacuum.

  • Peptide Precipitation and Washing:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Collect the peptide by filtration or centrifugation.

    • Wash the peptide pellet several times with cold diethyl ether to remove scavengers and cleaved protecting groups.

  • Peptide Extraction and Lyophilization:

    • Dissolve the crude peptide in a suitable aqueous solvent (e.g., 10% acetic acid).

    • Lyophilize the aqueous solution to obtain the purified peptide as a fluffy powder.

Visualizations

G Figure 1: Boc-SPPS Workflow for Incorporating Boc-5-(O-benzyl)-L-tryptophan cluster_synthesis Peptide Elongation Cycle Resin_Swelling 1. Resin Swelling Boc_Deprotection 2. Nα-Boc Deprotection (50% TFA/DCM) Resin_Swelling->Boc_Deprotection Neutralization 3. Neutralization (10% DIEA/DCM) Boc_Deprotection->Neutralization Coupling 4. Coupling with Boc-5-(O-Bzl)-L-Trp Neutralization->Coupling Washing 5. Washing Coupling->Washing Washing->Boc_Deprotection Repeat for next amino acid Final_Cleavage Final Cleavage & Deprotection (Anhydrous HF) Washing->Final_Cleavage End of sequence Purification Purification (e.g., HPLC) Final_Cleavage->Purification Final_Peptide Final Peptide containing 5-hydroxy-L-tryptophan Purification->Final_Peptide

Figure 1: Boc-SPPS Workflow (Max Width: 760px)

G Figure 2: Key Chemical Steps in the Incorporation of this compound cluster_protection Side-Chain Protection cluster_coupling Peptide Coupling 5HTP 5-hydroxy-L-tryptophan Boc_5HTP Nα-Boc-5-hydroxy-L-tryptophan 5HTP->Boc_5HTP (Boc)₂O Boc_Bzl_5HTP Nα-Boc-5-(O-benzyl)-L-tryptophan Boc_5HTP->Boc_Bzl_5HTP Benzyl Bromide Activated_AA Activated Boc-5-(O-Bzl)-L-Trp Boc_Bzl_5HTP->Activated_AA Coupling Reagent (e.g., HATU) Peptide_Resin H₂N-Peptide-Resin Coupled_Peptide Boc-Trp(5-OBzl)-Peptide-Resin Peptide_Resin->Coupled_Peptide Activated_AA->Coupled_Peptide

Figure 2: Key Chemical Steps (Max Width: 760px)

References

Standard Deprotection Protocols for the Boc Group from Boc-5-hydroxy-L-tryptophan: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis, particularly in peptide synthesis and the preparation of complex pharmaceutical intermediates. Its popularity stems from its stability under a broad range of conditions and its facile removal under acidic conditions. This document provides detailed application notes and protocols for the standard deprotection of the Boc group from Nα-Boc-5-hydroxy-L-tryptophan, a key intermediate in the synthesis of various bioactive molecules.

The deprotection of Boc-5-hydroxy-L-tryptophan requires careful consideration of the substrate's inherent sensitivities. The electron-rich indole nucleus of the tryptophan side chain is susceptible to alkylation by the tert-butyl cation generated during the acidic cleavage of the Boc group. Furthermore, the phenolic hydroxyl group can also be a site for potential side reactions. Therefore, the selection of the appropriate deprotection method and the use of scavengers are critical to ensure a high yield and purity of the desired 5-hydroxy-L-tryptophan.

This document outlines two primary acidic deprotection protocols using trifluoroacetic acid (TFA) and hydrochloric acid (HCl), and a milder alternative method employing oxalyl chloride. It includes detailed experimental procedures, a comparative data summary, and visual diagrams to illustrate the workflow and chemical transformation.

Chemical Transformation

The deprotection of Nα-Boc-5-hydroxy-L-tryptophan involves the acid-catalyzed cleavage of the carbamate bond, yielding 5-hydroxy-L-tryptophan, carbon dioxide, and a tert-butyl cation.

G cluster_reactants Reactants cluster_products Products BocTrp This compound Trp 5-hydroxy-L-tryptophan BocTrp->Trp Deprotection CO2 CO₂ BocTrp->CO2 tBu tert-butyl cation BocTrp->tBu Acid Acid (H⁺)

Caption: Chemical transformation of this compound to 5-hydroxy-L-tryptophan.

Data Presentation: Comparison of Deprotection Protocols

The following table summarizes typical reaction conditions and reported yields for the deprotection of Boc-tryptophan derivatives. It is important to note that yields can vary depending on the specific substrate, scale, and purification method. While specific data for this compound is limited, the data for Boc-L-tryptophan provides a strong indication of expected outcomes.

Deprotection ProtocolReagents & SolventsTemperature (°C)Time (h)ScavengersTypical Yield (%)Purity Notes
Protocol 1: TFA/DCM 25-50% TFA in DCM0 to RT0.5 - 2TIS, Water>90High purity achievable, scavenger use is critical.
Protocol 2: HCl/Dioxane 4M HCl in DioxaneRT0.5 - 4Anisole~95Generally clean, formation of hydrochloride salt.
Protocol 3: Oxalyl Chloride Oxalyl Chloride, MethanolRT1 - 4Not typically requiredup to 90[1][2]Milder conditions, good for sensitive substrates.

TFA: Trifluoroacetic Acid; DCM: Dichloromethane; TIS: Triisopropylsilane; RT: Room Temperature.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and widely used method for Boc deprotection. The use of scavengers is mandatory for tryptophan-containing substrates to prevent side-chain alkylation.

Materials:

  • Nα-Boc-5-hydroxy-L-tryptophan

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS)

  • Water (deionized)

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve Nα-Boc-5-hydroxy-L-tryptophan in anhydrous DCM (approx. 0.1-0.2 M) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add scavengers: 2.5-5% (v/v) water and 2.5-5% (v/v) TIS.

  • Slowly add an equal volume of TFA (to achieve a final concentration of 50% v/v) to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the majority of the DCM and TFA.

  • Add cold diethyl ether to the residue to precipitate the deprotected 5-hydroxy-L-tryptophan as the TFA salt.

  • Collect the precipitate by filtration or centrifugation, washing with additional cold diethyl ether.

  • Dry the product under vacuum.

Notes:

  • TFA is highly corrosive and should be handled with appropriate personal protective equipment (PPE) in a fume hood.

  • The ratio of TFA to DCM can be adjusted (e.g., 25% TFA) for more sensitive substrates.

  • The use of scavengers is critical to prevent the tert-butyl cation from alkylating the electron-rich indole ring of the tryptophan side chain.[3]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method provides the deprotected amine as its hydrochloride salt, which is often a crystalline solid that is easy to handle.

Materials:

  • Nα-Boc-5-hydroxy-L-tryptophan

  • 4M HCl in 1,4-dioxane

  • Anhydrous 1,4-dioxane or Methanol

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve Nα-Boc-5-hydroxy-L-tryptophan in a minimal amount of anhydrous 1,4-dioxane or methanol in a round-bottom flask.

  • To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Stir the reaction mixture at room temperature for 30 minutes to 4 hours.

  • Monitor the reaction by TLC or LC-MS. For many substrates, the deprotected product will precipitate out of the solution as the hydrochloride salt.

  • Upon completion, if a precipitate has formed, it can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure.

  • Triturate the residue with cold diethyl ether to induce precipitation and to wash the product.

  • Collect the 5-hydroxy-L-tryptophan hydrochloride salt by filtration.

  • Dry the product under vacuum.

Notes:

  • Solutions of HCl in dioxane are corrosive and should be handled with care in a fume hood.

  • This method is generally very clean and often does not require chromatographic purification.

Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol

This protocol offers a milder alternative to the strong acid conditions of TFA and HCl, which can be beneficial for substrates with other acid-sensitive functional groups.[1][2]

Materials:

  • Nα-Boc-5-hydroxy-L-tryptophan

  • Oxalyl chloride

  • Methanol, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe

Procedure:

  • Dissolve Nα-Boc-5-hydroxy-L-tryptophan in anhydrous methanol (approx. 0.1 M) in a round-bottom flask.

  • To the stirred solution at room temperature, add oxalyl chloride (typically 2-3 equivalents) dropwise via a syringe.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be quenched by the slow addition of water.

  • The solvent is then removed under reduced pressure.

  • The crude product can be purified by an appropriate method, such as recrystallization or column chromatography, to isolate the free base of 5-hydroxy-L-tryptophan.

Notes:

  • Oxalyl chloride is a toxic and corrosive reagent and must be handled in a fume hood with appropriate PPE.

  • The reaction of oxalyl chloride with methanol generates HCl in situ, which is the active deprotecting agent. This method is reported to be effective for Boc-L-tryptophan.[1]

Workflow and Logic Diagrams

General Experimental Workflow for Boc Deprotection

G start Start: This compound dissolve Dissolve in Anhydrous Solvent start->dissolve cool Cool to 0°C (for TFA method) dissolve->cool add_reagents Add Deprotection Reagent (& Scavengers for TFA) cool->add_reagents react Stir at RT (or 0°C to RT) add_reagents->react monitor Monitor Reaction (TLC/LC-MS) react->monitor monitor->react Incomplete workup Work-up: - Concentrate - Precipitate - Filter monitor->workup Complete dry Dry Product workup->dry end End: 5-hydroxy-L-tryptophan (as salt or free base) dry->end

References

The Strategic Application of Boc-5-hydroxy-L-tryptophan in the Synthesis of Novel Drug Candidates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-5-hydroxy-L-tryptophan, a protected derivative of the naturally occurring amino acid 5-hydroxytryptophan (5-HTP), serves as a critical building block in the design and synthesis of novel drug candidates. The tert-butyloxycarbonyl (Boc) protecting group enhances the stability and solubility of 5-HTP, making it an ideal intermediate for peptide synthesis and the development of small molecules targeting a range of therapeutic areas, particularly those involving the serotonergic system.[1] As the immediate precursor to the neurotransmitter serotonin, 5-HTP derivatives are of significant interest for developing agents that modulate mood, cognition, and other neurological processes.[2][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a potential therapeutic peptide.

Core Applications

The primary application of this compound lies in its role as a key intermediate for synthesizing pharmaceuticals, especially those aimed at neurological disorders, owing to its structural similarity to neurotransmitters.[1] It is particularly valuable in peptide synthesis, where the Boc group provides temporary protection of the α-amino group, allowing for the sequential addition of amino acids to build a desired peptide chain.[][5] This strategy is fundamental in solid-phase peptide synthesis (SPPS), a cornerstone of modern drug discovery.[]

Data Presentation: Synthesis of a Hypothetical Bioactive Peptide

To illustrate the application of this compound, we present the synthesis of a hypothetical pentapeptide, Tyr-Gly-Gly-Phe-(5-OH)Trp-NH₂, a potential analog of a neuropeptide with affinity for serotonin receptors.

Table 1: Materials and Reagents for Peptide Synthesis

Reagent/MaterialSupplierGrade
This compoundChem-Impex≥97% (HPLC)
Rink Amide MBHA ResinVarious100-200 mesh, 0.5-1.0 mmol/g
Boc-Phe-OHVarious≥99%
Boc-Gly-OHVarious≥99%
Boc-Tyr(tBu)-OHVarious≥99%
Diisopropylethylamine (DIEA)VariousReagent Grade
Trifluoroacetic acid (TFA)VariousReagent Grade
Dichloromethane (DCM)VariousHPLC Grade
N,N-Dimethylformamide (DMF)VariousHPLC Grade
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Various≥98%
PiperidineVariousReagent Grade

Table 2: Summary of a Hypothetical Solid-Phase Peptide Synthesis Cycle

StepOperationReagents/SolventsTimeYield (Cumulative)Purity (Crude)
1Resin SwellingDCM30 min--
2Fmoc Deprotection (of Rink Amide Resin)20% Piperidine in DMF2 x 10 min--
3Coupling of this compoundThis compound, HBTU, DIEA in DMF2 h98%>95%
4Boc Deprotection50% TFA in DCM30 min--
5Coupling of Boc-Phe-OHBoc-Phe-OH, HBTU, DIEA in DMF2 h96%>90%
6Boc Deprotection50% TFA in DCM30 min--
7Coupling of Boc-Gly-OHBoc-Gly-OH, HBTU, DIEA in DMF2 h94%>85%
8Boc Deprotection50% TFA in DCM30 min--
9Coupling of Boc-Gly-OHBoc-Gly-OH, HBTU, DIEA in DMF2 h92%>80%
10Boc Deprotection50% TFA in DCM30 min--
11Coupling of Boc-Tyr(tBu)-OHBoc-Tyr(tBu)-OH, HBTU, DIEA in DMF2 h90%>75%
12Final Boc Deprotection50% TFA in DCM30 min--
13Cleavage and Side-Chain DeprotectionTFA/TIS/H₂O (95:2.5:2.5)2 h85%~70%
14PurificationPreparative RP-HPLC-60% (overall)>98%

Yields and purity are illustrative and can vary based on specific reaction conditions and sequence.

Experimental Protocols

Protocol 1: Boc-Based Solid-Phase Peptide Synthesis (SPPS) of Tyr-Gly-Gly-Phe-(5-OH)Trp-NH₂

This protocol outlines the manual synthesis of the target pentapeptide on a Rink Amide MBHA resin.

1. Resin Preparation:

  • Swell 1 g of Rink Amide MBHA resin in DCM for 30 minutes in a peptide synthesis vessel.

  • Drain the DCM and wash the resin three times with DMF.

  • Treat the resin with 20% piperidine in DMF for 10 minutes to remove the Fmoc protecting group of the rink amide linker. Repeat this step once.

  • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

2. First Amino Acid Coupling (this compound):

  • In a separate vial, dissolve this compound (3 equivalents to the resin substitution), HBTU (3 eq.), and DIEA (6 eq.) in DMF.

  • Add the activation mixture to the resin and shake for 2 hours at room temperature.

  • Monitor the coupling completion using a Kaiser test.

  • Drain the reaction mixture and wash the resin with DMF (3 times) and DCM (3 times).

3. Subsequent Amino Acid Cycles (Boc Deprotection and Coupling):

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes.[6]

  • Drain the TFA solution and wash the resin with DCM (3 times), isopropanol (2 times), and DMF (3 times).

  • Neutralization: Treat the resin with 10% DIEA in DMF for 5 minutes. Repeat this step once.

  • Wash the resin with DMF (3 times).

  • Coupling: Couple the next Boc-protected amino acid (Boc-Phe-OH, Boc-Gly-OH, Boc-Tyr(tBu)-OH) using the same activation method as in step 2.

4. Cleavage and Deprotection:

  • After the final amino acid coupling and Boc deprotection, wash the resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) for 2 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

5. Purification:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

  • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

6. Analysis:

  • Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS).

  • Assess the purity of the final product by analytical RP-HPLC.

G cluster_SPPS Solid-Phase Peptide Synthesis Workflow Resin Rink Amide Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling_1 Couple Boc-(5-OH)Trp-OH Fmoc_Deprotection->Coupling_1 Boc_Deprotection_1 Boc Deprotection (50% TFA/DCM) Coupling_1->Boc_Deprotection_1 Coupling_2 Couple Boc-Phe-OH Boc_Deprotection_1->Coupling_2 Boc_Deprotection_2 Boc Deprotection (50% TFA/DCM) Coupling_2->Boc_Deprotection_2 Coupling_3 Couple Boc-Gly-OH Boc_Deprotection_2->Coupling_3 Boc_Deprotection_3 Boc Deprotection (50% TFA/DCM) Coupling_3->Boc_Deprotection_3 Coupling_4 Couple Boc-Gly-OH Boc_Deprotection_3->Coupling_4 Boc_Deprotection_4 Boc Deprotection (50% TFA/DCM) Coupling_4->Boc_Deprotection_4 Coupling_5 Couple Boc-Tyr(tBu)-OH Boc_Deprotection_4->Coupling_5 Final_Deprotection Final Boc Deprotection Coupling_5->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Peptide Tyr-Gly-Gly-Phe-(5-OH)Trp-NH₂ Purification->Final_Peptide

Caption: Workflow for the solid-phase synthesis of a pentapeptide.

Signaling Pathways of Interest

Derivatives of 5-hydroxytryptophan are prime candidates for modulating serotonin (5-HT) receptors. These receptors are predominantly G-protein coupled receptors (GPCRs) that, upon activation by serotonin or a synthetic ligand, initiate a cascade of intracellular signaling events. For instance, the 5-HT₂ family of receptors couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol triphosphate (IP₃) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, influencing a wide array of cellular processes.

G cluster_pathway Simplified 5-HT₂ Receptor Signaling Pathway Ligand 5-HT or Drug Candidate Receptor 5-HT₂ Receptor Ligand->Receptor G_protein Gq/11 Protein Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., neuronal excitability, gene expression) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: A simplified diagram of the 5-HT₂ receptor signaling cascade.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel drug candidates, particularly those targeting the serotonergic system. Its use in solid-phase peptide synthesis allows for the efficient and controlled incorporation of the 5-hydroxy-tryptophan moiety into peptide backbones. The protocols and data presented herein provide a framework for researchers and drug development professionals to leverage this important precursor in the discovery of new therapeutics for a variety of neurological and psychiatric disorders. Further exploration of derivatives of this compound is warranted to expand the chemical space for drug discovery in this area.

References

Application Notes and Protocols for the Synthesis of Serotonin Analogs Using Boc-5-Hydroxy-L-tryptophan as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT), a critical monoamine neurotransmitter, modulates a vast array of physiological processes, including mood, sleep, appetite, and cognition.[1][2][3] Consequently, the serotonergic system is a primary target for therapeutic intervention in numerous neurological and psychiatric disorders. The synthesis of serotonin analogs is a cornerstone of drug discovery efforts aimed at developing novel ligands with improved selectivity, potency, and pharmacokinetic profiles for various serotonin receptor subtypes.

This document provides detailed protocols for the synthesis of serotonin analogs using N-α-(tert-butyloxycarbonyl)-5-hydroxy-L-tryptophan (Boc-5-hydroxy-L-tryptophan) as a versatile precursor. The Boc protecting group offers robust protection of the α-amino group during derivatization of the carboxylic acid moiety, and can be efficiently removed under acidic conditions to yield the desired serotonin analog. The protocols outlined below focus on the N-acylation of the tryptophan side chain, a common strategy for generating diverse libraries of serotonin derivatives.

Synthetic Strategy Overview

The general synthetic route for preparing N-acyl serotonin analogs from this compound involves a three-step process:

  • Esterification of the Carboxylic Acid: The carboxylic acid of this compound is first converted to an ester (e.g., a methyl ester) to prevent its interference in the subsequent amide coupling step.

  • Amide Bond Formation: The protected amino acid ester is then coupled with a carboxylic acid of choice using standard peptide coupling reagents to form an N-acyl intermediate.

  • Deprotection: The Boc and ester protecting groups are removed to yield the final serotonin analog.

G cluster_0 Synthesis Workflow This compound This compound Boc-5-hydroxy-L-tryptophan_methyl_ester Boc-5-hydroxy-L-tryptophan_methyl_ester This compound->Boc-5-hydroxy-L-tryptophan_methyl_ester Esterification (e.g., SOCl₂/MeOH) N-acyl-Boc-5-hydroxytryptophan_methyl_ester N-acyl-Boc-5-hydroxytryptophan_methyl_ester Boc-5-hydroxy-L-tryptophan_methyl_ester->N-acyl-Boc-5-hydroxytryptophan_methyl_ester Amide Coupling (Carboxylic Acid, EDC/HOBt) Serotonin_Analog Serotonin_Analog N-acyl-Boc-5-hydroxytryptophan_methyl_ester->Serotonin_Analog Deprotection (e.g., LiOH, then TFA)

Caption: General workflow for the synthesis of serotonin analogs.

Experimental Protocols

Protocol 1: Esterification of this compound

This protocol describes the formation of this compound methyl ester.

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous methanol (10 mL per 1 g of starting material) in a round-bottom flask at 0 °C.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound methyl ester.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Amide Coupling with Carboxylic Acids

This protocol details the coupling of this compound methyl ester with a generic carboxylic acid using EDC and HOBt.

Materials:

  • This compound methyl ester (from Protocol 1)

  • Carboxylic acid (R-COOH) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve this compound methyl ester (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere.

  • Add HOBt (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting N-acyl-Boc-5-hydroxytryptophan methyl ester by column chromatography.

Protocol 3: Deprotection to Yield the Serotonin Analog

This protocol describes the removal of the methyl ester and Boc protecting groups.

Materials:

  • N-acyl-Boc-5-hydroxytryptophan methyl ester (from Protocol 2)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Saponification of the Methyl Ester:

    • Dissolve the N-acyl-Boc-5-hydroxytryptophan methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add LiOH (1.5 eq) and stir the mixture at room temperature for 2-4 hours, or until the saponification is complete by TLC.

    • Acidify the reaction mixture to pH 3-4 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-acyl-Boc-5-hydroxytryptophan.

  • Boc Deprotection:

    • Dissolve the N-acyl-Boc-5-hydroxytryptophan in a mixture of DCM and TFA (e.g., 1:1 v/v).

    • Stir the solution at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the final serotonin analog as a TFA salt.

    • Collect the solid by filtration and dry under vacuum.

Quantitative Data Summary

The following tables provide representative data for the synthesis of various N-acyl serotonin analogs starting from this compound.

Table 1: Amide Coupling of this compound Methyl Ester with Various Carboxylic Acids

Carboxylic AcidCoupling ReagentSolventReaction Time (h)Yield (%)
Acetic AcidEDC/HOBtDMF1285
Butyric AcidEDC/HOBtDCM1682
Hexanoic AcidHATUDMF1288
Benzoic AcidEDC/HOBtDMF2475
Phenylacetic AcidHATUDCM1480

Table 2: Deprotection of N-acyl-Boc-5-hydroxytryptophan Intermediates

N-acyl GroupDeprotection ConditionsReaction Time (h)Yield (%)
AcetylLiOH, then TFA/DCM392
ButyrylLiOH, then TFA/DCM3.590
HexanoylLiOH, then TFA/DCM488
BenzoylLiOH, then TFA/DCM585
PhenylacetylLiOH, then TFA/DCM4.587

Serotonin Receptor Signaling Pathways

Serotonin exerts its diverse effects by binding to a family of at least 14 distinct receptor subtypes, the majority of which are G protein-coupled receptors (GPCRs).[4] These receptors can be broadly classified based on the primary G protein they couple to: Gαs, Gαi/o, or Gαq/11.

G cluster_0 Serotonin G-Protein Coupled Receptor Signaling cluster_1 Gαs Pathway (e.g., 5-HT₄, 5-HT₆, 5-HT₇) cluster_2 Gαi/o Pathway (e.g., 5-HT₁, 5-HT₅) cluster_3 Gαq/11 Pathway (e.g., 5-HT₂) Serotonin_Analog Serotonin_Analog 5HT_Gs 5-HT Receptor Serotonin_Analog->5HT_Gs 5HT_Gi 5-HT Receptor Serotonin_Analog->5HT_Gi 5HT_Gq 5-HT Receptor Serotonin_Analog->5HT_Gq Gs Gαs 5HT_Gs->Gs activates AC_s Adenylyl Cyclase Gs->AC_s stimulates cAMP_s cAMP AC_s->cAMP_s produces PKA PKA cAMP_s->PKA activates Cellular_Response_s Cellular Response PKA->Cellular_Response_s Gi Gαi/o 5HT_Gi->Gi activates AC_i Adenylyl Cyclase Gi->AC_i inhibits Cellular_Response_i Cellular Response Gi->Cellular_Response_i Other effectors (e.g., ion channels) cAMP_i cAMP AC_i->cAMP_i Gq Gαq/11 5HT_Gq->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Cellular_Response_q Cellular Response Ca2->Cellular_Response_q PKC->Cellular_Response_q

Caption: Major serotonin G-protein coupled receptor signaling pathways.

Upon binding of a serotonin analog, the receptor undergoes a conformational change, leading to the activation of its associated G protein.

  • Gαs-coupled receptors stimulate adenylyl cyclase, increasing intracellular cyclic AMP (cAMP) levels and activating Protein Kinase A (PKA).

  • Gαi/o-coupled receptors inhibit adenylyl cyclase, leading to a decrease in cAMP levels.

  • Gαq/11-coupled receptors activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).

These signaling cascades ultimately lead to a variety of cellular responses, depending on the receptor subtype and the cell type in which it is expressed.

Conclusion

The protocols and data presented herein provide a comprehensive framework for the synthesis and preliminary evaluation of novel serotonin analogs derived from this compound. The versatility of the amide coupling reaction allows for the systematic exploration of structure-activity relationships by incorporating a wide variety of carboxylic acids. A thorough understanding of the underlying serotonin receptor signaling pathways is crucial for the rational design of new therapeutic agents targeting the serotonergic system.

References

Application Notes and Protocols for Radiolabeling of Boc-5-hydroxy-L-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential radiolabeling techniques for Nα-Boc-5-hydroxy-L-tryptophan. While direct, published protocols for this specific molecule are not extensively available, this document outlines detailed methodologies adapted from established procedures for similar tryptophan derivatives and Boc-protected amino acids. The protocols are intended to serve as a foundational guide for researchers to develop specific labeling strategies tailored to their research needs.

Introduction

Boc-5-hydroxy-L-tryptophan is a protected derivative of 5-hydroxytryptophan (5-HTP), a direct precursor to the neurotransmitter serotonin.[1] Radiolabeled versions of this molecule are invaluable tools for in-vitro and in-vivo studies, including receptor binding assays, autoradiography, and Positron Emission Tomography (PET) imaging, to investigate the serotonergic system and tryptophan metabolism in various physiological and pathological states.[2][3] The choice of radionuclide will depend on the intended application, with isotopes like tritium (³H) being suitable for in-vitro assays, Carbon-14 (¹⁴C) for metabolic studies, and positron emitters like Fluorine-18 (¹⁸F) for PET imaging.[4][5]

Radiolabeling Strategies

The primary strategies for radiolabeling this compound involve either direct labeling of the molecule or the synthesis of a radiolabeled precursor followed by its incorporation. The presence of the Boc protecting group on the alpha-amino group prevents unwanted side reactions at this position during labeling.[6]

Tritium (³H) Labeling

Tritium labeling is a common choice for introducing a radioactive isotope with minimal structural modification, making it ideal for receptor binding studies.[4][7]

  • Catalytic Tritiation of an Unsaturated Precursor: This method involves the synthesis of an unsaturated analog of this compound, which is then reduced using tritium gas in the presence of a metal catalyst.

  • Halogen-Tritium Exchange: A halogenated precursor (e.g., bromo- or iodo- derivative) of this compound can be synthesized, followed by catalytic dehalogenation with tritium gas.[7][8]

Carbon-14 (¹⁴C) Labeling

Carbon-14 labeling is often employed for metabolic studies due to the long half-life of ¹⁴C and its presence in the carbon backbone of the molecule.[5][9][10]

  • Custom Synthesis from a ¹⁴C-labeled Precursor: This is the most common approach, typically starting with a simple, commercially available ¹⁴C-labeled building block, such as [¹⁴C]formaldehyde or [¹⁴C]cyanide. The synthesis would be designed to incorporate the ¹⁴C label into a metabolically stable position of the tryptophan ring or side chain.[10][11]

Radioiodination (¹²³I, ¹²⁵I, ¹³¹I)

Radioiodination can be a straightforward method for labeling tryptophan derivatives, particularly for SPECT imaging or in-vitro assays.[4][12]

  • Direct Electrophilic Iodination: This method involves the reaction of this compound with a radioiodide salt in the presence of an oxidizing agent (e.g., Chloramine-T). However, care must be taken to avoid oxidation of the tryptophan indole ring.[13] The hydroxyl group at the 5-position and the indole ring are activating, directing iodination to positions on the indole ring.

Fluorine-18 (¹⁸F) Labeling for PET Imaging

Fluorine-18 is a widely used positron emitter for PET imaging due to its favorable decay characteristics.[14]

  • Nucleophilic Substitution on a Precursor: This is the most prevalent method for ¹⁸F-labeling. It involves synthesizing a precursor molecule containing a good leaving group (e.g., tosylate, mesylate, or nitro group) that can be displaced by [¹⁸F]fluoride. For this compound, this would likely involve a multi-step synthesis to prepare a suitable precursor where the leaving group is attached to an alkyl chain that can then be coupled to the molecule.[15][16]

  • Copper-Mediated Radiofluorination: Recent advances have demonstrated the utility of copper-mediated methods for the radiofluorination of electron-rich aromatic systems, which could be applicable to the indole ring of tryptophan derivatives.[15]

Data Presentation: Quantitative Parameters for Radiolabeled Tryptophan Analogs

Due to the limited availability of specific data for this compound, the following table summarizes reported quantitative data for various other radiolabeled tryptophan derivatives to provide a comparative reference.

RadiotracerLabeling MethodRadiochemical Yield (RCY)Radiochemical Purity (RCP)Specific ActivityReference
6-[¹⁸F]fluoro-L-tryptophanCopper-mediated radiofluorination15.8 ± 4%>99%Not Reported[15]
4/5/6/7-[¹⁸F]FTrpAlcohol-enhanced copper-mediated radiofluorination30-53%>98%Not Reported[15]
L-5-[¹⁸F]FTrpCopper-mediated radiofluorination1.5 ± 0.6%85-90%Not Reported[15]
5-Hydroxy-2-[(18)F]fluoroalkyl-tryptophan AnaloguesNucleophilic Substitution15-39%>98%45-95 GBq/µmol[16]
[¹¹C]Tryptophan¹¹CO₂ fixationNot ReportedNot ReportedNot Reported[17]
Ac-Trp-OMe-[¹¹CN]Iodination / Cu-mediated radiocyanation10 ± 3%Not ReportedNot Reported[18]

Experimental Protocols

The following are detailed, generalized protocols that can be adapted for the radiolabeling of this compound.

Protocol 1: Tritium Labeling via Catalytic Hydrogenation of an Unsaturated Precursor

Objective: To introduce tritium into this compound via reduction of a double bond.

Materials:

  • Unsaturated precursor of this compound

  • Palladium on carbon (Pd/C) catalyst (10%)

  • Tritium gas (³H₂)

  • Anhydrous solvent (e.g., Ethyl Acetate, Methanol)

  • Reaction vessel suitable for hydrogenation

  • HPLC system for purification[19][20][21]

  • Liquid scintillation counter

Procedure:

  • Precursor Synthesis: Synthesize an unsaturated precursor of this compound. This could involve introducing a double bond into the side chain or the indole ring through standard organic synthesis methods.

  • Reaction Setup: In a specialized, shielded reaction vessel, dissolve the unsaturated precursor in an appropriate anhydrous solvent.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., Argon or Nitrogen).

  • Tritiation: Evacuate the vessel and introduce tritium gas to the desired pressure.

  • Reaction: Stir the reaction mixture at room temperature for the determined reaction time (typically a few hours). Monitor the reaction progress by analyzing small aliquots (after removal of tritium gas) via TLC or HPLC.

  • Work-up: Once the reaction is complete, carefully vent the excess tritium gas into a secure capture system. Filter the reaction mixture to remove the catalyst. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude tritiated product using preparative HPLC.[19][20][21]

  • Analysis: Determine the radiochemical purity and specific activity of the final product using analytical HPLC with an in-line radioactivity detector and liquid scintillation counting.[8]

Protocol 2: Carbon-14 Labeling via Custom Synthesis

Objective: To synthesize [¹⁴C]this compound from a ¹⁴C-labeled starting material.

Materials:

  • A suitable ¹⁴C-labeled precursor (e.g., [¹⁴C]indole, [¹⁴C]serine derivative)

  • All necessary reagents and solvents for the multi-step synthesis

  • Standard organic synthesis glassware

  • HPLC system for purification[20][22]

  • Liquid scintillation counter

Procedure:

  • Route Design: Design a synthetic route that incorporates the ¹⁴C label at a late stage to minimize handling of radioactive materials and maximize yield.[5] The specific steps will be highly dependent on the chosen labeled precursor.

  • Synthesis: Carry out the synthetic steps in a well-ventilated fume hood suitable for handling ¹⁴C.

  • Purification of Intermediates: Purify intermediates at each step as necessary using column chromatography or recrystallization.

  • Final Product Purification: Purify the final [¹⁴C]this compound using preparative HPLC.[20][22]

  • Characterization: Confirm the identity of the product using standard analytical techniques (e.g., NMR, MS) on a co-synthesized non-radioactive standard.

  • Radiochemical Analysis: Determine the radiochemical purity and specific activity using analytical HPLC with a radioactivity detector and liquid scintillation counting.[22]

Protocol 3: Radioiodination via Electrophilic Substitution

Objective: To label this compound with a radioiodine isotope.

Materials:

  • This compound

  • Na[¹²⁵I] or Na[¹³¹I]

  • Chloramine-T

  • Sodium metabisulfite

  • Phosphate buffer (pH 7.4)

  • HPLC system for purification[12][21]

  • Gamma counter

Procedure:

  • Reaction Setup: In a shielded vial, dissolve this compound in phosphate buffer.

  • Radioiodide Addition: Add the desired amount of Na[¹²⁵I] or Na[¹³¹I] to the solution.

  • Initiation of Reaction: Add a freshly prepared solution of Chloramine-T to initiate the iodination reaction. Allow the reaction to proceed for a short period (e.g., 1-5 minutes) at room temperature.

  • Quenching: Quench the reaction by adding a solution of sodium metabisulfite.

  • Purification: Immediately purify the reaction mixture using preparative HPLC to separate the radiolabeled product from unreacted radioiodide and other byproducts.[12][21]

  • Analysis: Determine the radiochemical purity using analytical HPLC with an in-line gamma detector.

Note: The tryptophan indole ring is susceptible to oxidation under these conditions. It may be necessary to protect the indole nitrogen (e.g., with a formyl group) prior to iodination to prevent degradation.[13]

Protocol 4: ¹⁸F-Labeling via Nucleophilic Substitution

Objective: To prepare [¹⁸F]this compound for PET imaging.

Materials:

  • A suitable precursor with a leaving group (e.g., tosylate- or nitro-precursor)

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • Phase transfer catalyst (e.g., Kryptofix 2.2.2)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile

  • Automated radiosynthesis module

  • HPLC system for purification[15][16][23]

Procedure:

  • Precursor Synthesis: Synthesize a precursor of this compound containing a suitable leaving group for nucleophilic substitution. This is a multi-step organic synthesis process.

  • [¹⁸F]Fluoride Trapping: Trap the aqueous [¹⁸F]fluoride solution on an anion exchange cartridge.

  • Elution and Drying: Elute the [¹⁸F]fluoride into the reaction vessel using a solution of Kryptofix 2.2.2 and K₂CO₃ in acetonitrile/water. Azeotropically dry the [¹⁸F]fluoride complex by heating under a stream of nitrogen.

  • Radiolabeling Reaction: Dissolve the precursor in anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride. Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a set time (e.g., 10-20 minutes) in the automated synthesis module.

  • Deprotection (if necessary): If acid-labile protecting groups are present on the final product that are not the Boc group, they may need to be removed at this stage by adding an acid and heating.

  • Purification: Purify the crude product using semi-preparative HPLC.[15][16][23]

  • Formulation: The collected HPLC fraction is typically diluted with a sterile buffer and passed through a sterile filter for in-vivo use.

  • Quality Control: Perform quality control tests including radiochemical purity, chemical purity, specific activity, and sterility.[23][24]

Visualizations

Radiolabeling_Workflow cluster_Pre Pre-Labeling cluster_Label Radiolabeling cluster_Post Post-Labeling Precursor Precursor Synthesis (Unsaturated, Halogenated, Leaving Group) Tritiation Tritiation (³H₂) Precursor->Tritiation Carbonation ¹⁴C Synthesis Precursor->Carbonation Iodination Radioiodination Precursor->Iodination Fluorination ¹⁸F-Fluorination Precursor->Fluorination Protect Protecting Group Strategy (e.g., Boc, Indole protection) Protect->Precursor Purification Purification (HPLC) Tritiation->Purification Carbonation->Purification Iodination->Purification Fluorination->Purification QC Quality Control (RCP, Specific Activity) Purification->QC Final Final Radiolabeled Product QC->Final

Caption: General experimental workflow for radiolabeling this compound.

Serotonin_Pathway Trp L-Tryptophan HTP 5-Hydroxy-L-tryptophan (5-HTP) Trp->HTP Tryptophan Hydroxylase Boc5HTP Radiolabeled This compound (Tracer) Boc5HTP->HTP In-vivo deprotection (potential fate) Receptor Serotonin Receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ) Boc5HTP->Receptor Binding Studies Serotonin Serotonin (5-HT) HTP->Serotonin Aromatic L-amino acid decarboxylase (AADC) Serotonin->Receptor Binding Metabolism Metabolism Serotonin->Metabolism MAO

Caption: Simplified serotonin synthesis pathway and the role of a radiolabeled tracer.

References

Application Notes and Protocols for Site-Specific Protein Modification Utilizing Boc-5-hydroxy-L-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the site-specific incorporation of the non-canonical amino acid N-α-Boc-5-hydroxy-L-tryptophan (Boc-5-HTP) into proteins and its subsequent modification for various applications, including the development of antibody-drug conjugates (ADCs) and the study of protein function. The protocols outlined below leverage amber stop codon suppression for the genetic encoding of Boc-5-HTP, followed by deprotection and chemoselective bioconjugation.

Introduction

Site-specific protein modification is a powerful tool in chemical biology and drug development, enabling the creation of precisely engineered proteins with novel functionalities.[1] The incorporation of non-canonical amino acids (ncAAs) at specific sites provides a versatile handle for the attachment of payloads such as drugs, fluorophores, or other molecular probes.[2][3] 5-hydroxy-L-tryptophan (5-HTP) is an attractive ncAA for this purpose due to its unique chemical reactivity, allowing for selective modification under mild conditions.[1][4] The use of the tert-butyloxycarbonyl (Boc) protecting group on the α-amine of 5-HTP allows for its efficient incorporation into proteins via orthogonal tRNA/aminoacyl-tRNA synthetase pairs, with subsequent deprotection to reveal the reactive hydroxyl group on the indole side chain for conjugation. This methodology offers a robust platform for creating homogenous protein conjugates with controlled stoichiometry and defined attachment sites, which is particularly crucial for the development of next-generation therapeutics like ADCs.[5]

Data Presentation

The following tables summarize the expected quantitative data for the key steps in the site-specific modification of proteins with Boc-5-hydroxy-L-tryptophan. These values are based on typical yields reported in the literature for similar systems and should be optimized for each specific protein and conjugation partner.

Table 1: Site-Specific Incorporation and Modification Yields

StepParameterTypical Yield/EfficiencyNotes
1. Boc-5-HTP Incorporation Protein Expression Yield1-10 mg/L of cultureHighly dependent on the protein and expression system (e.g., E. coli, mammalian cells).[6]
Incorporation Efficiency>95%Determined by mass spectrometry analysis of the intact protein or digested peptides.[7]
2. Boc Deprotection Deprotection Efficiency>90%Can be monitored by LC-MS to confirm the removal of the Boc group.[8]
3. Chemoselective Ligation Conjugation Efficiency70-95%Dependent on the specific ligation chemistry and reactants used.

Table 2: Reaction Conditions for Key Experimental Steps

ExperimentKey Reagents and Conditions
Boc-5-HTP Incorporation Amber suppressor tRNA (tRNAPylCUA), evolved aminoacyl-tRNA synthetase (aaRS), expression vector with amber codon (UAG) at the desired site, 1 mM Boc-5-HTP in growth media.[9]
Boc Deprotection 20-50% Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C to room temperature for 30-60 minutes.[10]
Azo-Coupling Ligation Aromatic diazonium salt, aqueous buffer at pH 4-7, room temperature.[1]

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound into a Target Protein

This protocol describes the expression of a target protein containing Boc-5-HTP at a specific site using the amber stop codon suppression methodology in E. coli.[2]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with an in-frame amber codon (UAG) at the desired modification site.

  • Plasmid co-expressing an orthogonal aminoacyl-tRNA synthetase (aaRS) and an amber suppressor tRNA (e.g., pEVOL-pBoc-5-HTP).

  • N-α-Boc-5-hydroxy-L-tryptophan.

  • LB media and appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Co-transform the E. coli expression strain with the target protein plasmid and the aaRS/tRNA plasmid.

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.

  • Inoculate a single colony into 5 mL of LB media with antibiotics and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB media containing antibiotics with the overnight culture.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Add this compound to a final concentration of 1 mM.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Reduce the temperature to 20°C and continue to grow the culture for 16-20 hours.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Purify the target protein using an appropriate method (e.g., Ni-NTA affinity chromatography if the protein has a His-tag).

  • Confirm the incorporation of Boc-5-HTP by mass spectrometry. The expected mass increase will be that of the Boc-5-HTP residue minus the mass of the canonical amino acid it replaced.

Protocol 2: On-Protein Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group from the incorporated Boc-5-HTP residue using trifluoroacetic acid (TFA).[10][11]

Materials:

  • Purified protein containing Boc-5-HTP.

  • Dichloromethane (DCM), anhydrous.

  • Trifluoroacetic acid (TFA).

  • Buffer for protein storage (e.g., PBS, pH 7.4).

  • Desalting column.

Procedure:

  • Lyophilize the purified protein to remove all water.

  • Dissolve the lyophilized protein in anhydrous DCM to a concentration of 1-5 mg/mL.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equal volume of cold TFA to the protein solution (final concentration of 50% v/v).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Monitor the reaction progress by LC-MS to confirm the complete removal of the Boc group (mass decrease of 100.12 Da).

  • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • Immediately redissolve the protein in a suitable aqueous buffer.

  • Remove residual TFA and byproducts by passing the protein solution through a desalting column equilibrated with the desired storage buffer.

Protocol 3: Chemoselective Ligation to the 5-hydroxy-L-tryptophan Residue

This protocol describes the modification of the 5-HTP-containing protein via an azo-coupling reaction with an aromatic diazonium salt.[1]

Materials:

  • Deprotected protein containing 5-HTP.

  • Aromatic amine for conversion to the diazonium salt.

  • Sodium nitrite (NaNO2).

  • Hydrochloric acid (HCl).

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0).

  • Desalting column.

Procedure:

  • Preparation of the Diazonium Salt (perform at 0°C): a. Dissolve the aromatic amine in 1 M HCl. b. Slowly add an equimolar solution of sodium nitrite in water. c. Stir the reaction for 15 minutes at 0°C. The formation of the diazonium salt can be monitored by a color change.

  • Azo-Coupling Reaction: a. To the deprotected 5-HTP-containing protein in the reaction buffer, add a 5- to 10-fold molar excess of the freshly prepared diazonium salt solution. b. Allow the reaction to proceed at room temperature for 1-2 hours. c. Monitor the reaction progress by SDS-PAGE (observing a shift in the protein band) and/or mass spectrometry (confirming the mass addition of the coupled molecule).

  • Purification of the Conjugate: a. Once the reaction is complete, remove the excess reactants by passing the reaction mixture through a desalting column equilibrated with the desired final buffer.

Mandatory Visualizations

Signaling Pathway

The site-specific incorporation of 5-HTP can be utilized to study proteins involved in various signaling pathways. A key example is the serotonin signaling pathway, where 5-HTP is a direct precursor to the neurotransmitter serotonin.[12] Modifying proteins within this pathway, such as serotonin receptors, can provide insights into their function and regulation.

Serotonin_Signaling_Pathway cluster_pre_synaptic Presynaptic Neuron cluster_post_synaptic Postsynaptic Neuron Tryptophan Tryptophan _5HTP 5-HTP Tryptophan->_5HTP TPH Boc_5HTP Boc-5-HTP (Incorporated) Boc_5HTP->_5HTP TFA Deprotection Serotonin_vesicle Serotonin (5-HT) _5HTP->Serotonin_vesicle AADC VMAT VMAT Serotonin_vesicle->VMAT MAO MAO Serotonin_vesicle->MAO Degradation Synaptic Cleft Serotonin_vesicle->Synaptic Cleft Release VMAT->Serotonin_vesicle Storage SERT SERT SERT->Serotonin_vesicle _5HIAA 5-HIAA MAO->_5HIAA Synaptic Cleft->SERT Reuptake GPCR 5-HT Receptor (GPCR) Synaptic Cleft->GPCR Binding G_protein G Protein (Gαq/Gαi/Gαs) GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Gαi (-) Gαs (+) PLC Phospholipase C G_protein->PLC Gαq (+) cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC PKC->Cellular_Response Ca_release->Cellular_Response Experimental_Workflow cluster_molecular_biology Molecular Biology cluster_protein_expression Protein Expression & Purification cluster_bioconjugation Bioconjugation cluster_analysis Analysis & Application Plasmid_Construction 1. Plasmid Construction (Target gene with UAG) Co_transformation 2. Co-transformation (Target + pEVOL plasmids) Plasmid_Construction->Co_transformation Expression 3. Protein Expression (+ Boc-5-HTP) Co_transformation->Expression Purification 4. Protein Purification (e.g., Affinity Chromatography) Expression->Purification QC1 5. QC: Mass Spectrometry (Confirm Incorporation) Purification->QC1 Deprotection 6. Boc Deprotection (TFA Treatment) QC1->Deprotection Successful Incorporation QC2 7. QC: Mass Spectrometry (Confirm Deprotection) Deprotection->QC2 Ligation 8. Chemoselective Ligation (e.g., Azo-Coupling) QC2->Ligation Successful Deprotection Final_Purification 9. Final Purification (e.g., Size Exclusion) Ligation->Final_Purification Final_Product 10. Final Modified Protein Final_Purification->Final_Product Characterization Characterization (SDS-PAGE, MS, Functional Assays) Final_Product->Characterization Application Application (e.g., ADC, Imaging) Final_Product->Application

References

Troubleshooting & Optimization

Technical Support Center: Purification of Boc-5-hydroxy-L-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of Nα-Boc-5-hydroxy-L-tryptophan. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the purification of Boc-5-hydroxy-L-tryptophan?

A1: The primary challenges in purifying this compound revolve around its stability and the presence of closely related impurities. The Boc (tert-butyloxycarbonyl) protecting group can be labile under acidic conditions, and the indole ring of the tryptophan moiety is susceptible to oxidation and side reactions, particularly alkylation. Key challenges include:

  • Preventing Boc Deprotection: Accidental removal of the Boc group during purification can lead to the formation of 5-hydroxy-L-tryptophan, which can be difficult to separate.

  • Minimizing Indole Ring Side Reactions: The electron-rich indole nucleus is prone to oxidation and alkylation by electrophiles, such as the tert-butyl cation formed during any potential Boc deprotection.

  • Removing Synthesis-Related Impurities: Common impurities can include unreacted starting materials, byproducts from the Boc protection step, and diastereomers if the starting 5-hydroxy-L-tryptophan was not enantiomerically pure.

  • Product Instability: Like many tryptophan derivatives, this compound can be sensitive to light, heat, and oxygen, leading to degradation and the formation of colored impurities.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, this compound should be stored in a cool, dark, and dry place. For long-term storage, temperatures of 0-8°C are recommended.[1] It is also advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Q3: What analytical techniques are suitable for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound.[1] A reversed-phase C18 column with a mobile phase consisting of an aqueous buffer (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile) is typically used.[2][3] Detection is often performed using a UV detector at wavelengths of 220 nm and 275-280 nm. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed to identify the parent compound and any impurities by their mass-to-charge ratio.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low Yield After Column Chromatography
Possible Cause Solution
Partial Boc Deprotection on Silica Gel The slightly acidic nature of standard silica gel can cause some loss of the Boc protecting group. Consider using deactivated (neutral) silica gel or pre-treating the silica with a base like triethylamine. Alternatively, use a different purification technique such as reversed-phase chromatography.
Irreversible Adsorption to the Stationary Phase The polar nature of the hydroxyindole may lead to strong binding to silica gel. Employ a more polar eluent system, for example, by gradually increasing the percentage of methanol in a dichloromethane or ethyl acetate mobile phase.
Product Degradation During Purification Prolonged exposure to light and air during chromatography can lead to degradation. Protect the column from light by wrapping it in aluminum foil and use freshly distilled, degassed solvents.
Issue 2: Presence of Impurities in the Final Product
Symptom Possible Cause Solution
Extra peak in HPLC with a mass corresponding to 5-hydroxy-L-tryptophan Boc Deprotection: The Boc group has been partially or fully removed during synthesis workup or purification.Avoid strongly acidic conditions. If an acidic wash is necessary, use a dilute, weak acid and perform it at low temperatures for a short duration. During chromatography, use neutralized silica gel or a non-acidic mobile phase.
Peaks with a mass of +56 Da compared to the product Alkylation of the Indole Ring: The indole ring has been alkylated by tert-butyl cations, which can form if some Boc deprotection occurs.If Boc deprotection is a risk during any step, consider adding a scavenger like anisole or thioanisole to the reaction or purification mixture to trap the tert-butyl cations.
Broad or multiple product peaks in chiral HPLC Racemization: Partial racemization may have occurred during the synthesis or workup.Ensure that the pH is maintained close to neutral during the Boc protection reaction and subsequent workup steps. Avoid excessive heat.
Colored Impurities (Yellow/Brown) Oxidation: The 5-hydroxyindole moiety is susceptible to oxidation.Perform all purification steps under an inert atmosphere (nitrogen or argon) and use degassed solvents. Store the material protected from light and air.

Data Presentation

The following table summarizes typical purity and yield data for the purification of this compound using different methods, based on literature and common laboratory practices.

Purification Method Stationary Phase Typical Mobile Phase Typical Yield (%) Achievable Purity (by HPLC, %)
Flash Chromatography Silica GelEthyl Acetate/Hexane or Dichloromethane/Methanol gradient60-85>95
Preparative HPLC C18 Reversed-PhaseWater/Acetonitrile with 0.1% Formic Acid gradient50-70>99
Recrystallization Not specified in detail for this compound, but generally applicable.A solvent system where the compound is soluble at high temperatures and insoluble at low temperatures (e.g., Ethyl Acetate/Hexane, Ethanol/Water).70-90 (of the material being recrystallized)>98

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude product.

  • Preparation of the Column:

    • Select a silica gel column appropriate for the amount of crude material to be purified.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a low-polarity mixture of ethyl acetate/hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is well-compacted and free of cracks or air bubbles.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Start with a mobile phase of low polarity (e.g., 20% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 100% ethyl acetate, and then adding a small percentage of methanol if necessary).

    • The optimal gradient will depend on the polarity of the impurities.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC) with a suitable stain (e.g., UV light visualization and a ninhydrin or ceric ammonium molybdate stain).

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purity Analysis by HPLC
  • Instrumentation:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 10%) and increase it linearly to a high percentage (e.g., 90%) over 20-30 minutes.

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., methanol or a mixture of the mobile phase) at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Product Crude this compound Purification_Choice Choose Purification Method Crude_Product->Purification_Choice Flash_Chromatography Flash Chromatography Purification_Choice->Flash_Chromatography For large scale & moderate purity Recrystallization Recrystallization Purification_Choice->Recrystallization For crystalline solids & high purity Prep_HPLC Preparative HPLC Purification_Choice->Prep_HPLC For high purity & small scale Purity_Analysis Purity Analysis (HPLC/LC-MS) Flash_Chromatography->Purity_Analysis Recrystallization->Purity_Analysis Prep_HPLC->Purity_Analysis Pure_Product Pure this compound Purity_Analysis->Pure_Product Purity >95%

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic cluster_impurities Potential Impurities cluster_solutions Corrective Actions Impurity_Detected Impurity Detected in Final Product (by HPLC) Starting_Material Unreacted 5-hydroxy-L-tryptophan Impurity_Detected->Starting_Material Mass consistent with starting material Boc_Deprotected 5-hydroxy-L-tryptophan Impurity_Detected->Boc_Deprotected Mass consistent with Boc loss Alkylated_Product tert-Butyl-indole Adduct Impurity_Detected->Alkylated_Product Mass +56 Da Oxidized_Product Oxidized Derivatives Impurity_Detected->Oxidized_Product Colored impurity Optimize_Reaction Optimize Boc Protection Reaction Starting_Material->Optimize_Reaction Avoid_Acid Avoid Acidic Conditions Boc_Deprotected->Avoid_Acid Use_Scavengers Use Scavengers (e.g., Anisole) Alkylated_Product->Use_Scavengers Inert_Atmosphere Use Inert Atmosphere & Degassed Solvents Oxidized_Product->Inert_Atmosphere

Caption: Troubleshooting logic for common impurities in this compound purification.

References

Strategies to prevent oxidation of the indole ring in Boc-5-hydroxy-L-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-5-hydroxy-L-tryptophan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of the indole ring of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound?

A1: The primary degradation pathway for this compound is the oxidation of the electron-rich 5-hydroxyindole ring.[1] This oxidation can be initiated by several factors commonly encountered in a laboratory setting, including exposure to atmospheric oxygen, light, elevated temperatures, and certain reactive chemical species.

Q2: What are the visible signs of this compound oxidation?

A2: A common sign of indole ring oxidation is a change in the color of the solid compound or its solutions, often developing a yellowish or brownish tint over time. The appearance of new peaks in analytical chromatograms (e.g., HPLC) is a quantitative indicator of degradation.

Q3: How does pH affect the stability of this compound?

A3: The indole ring of tryptophan derivatives is more susceptible to oxidation at higher pH values.[2] It is advisable to maintain a neutral to slightly acidic pH (pH 6-7) for aqueous solutions to minimize the rate of oxidative degradation.[1]

Q4: Can the Boc protecting group prevent indole ring oxidation?

A4: The tert-butyloxycarbonyl (Boc) group on the alpha-amino acid functionality primarily protects the amine from participating in undesired reactions during peptide synthesis or other chemical modifications.[3] It does not directly protect the indole ring from oxidation. Therefore, separate precautions must be taken to ensure the stability of the indole moiety.

Q5: Are there any solvents I should avoid when working with this compound?

A5: Caution should be exercised when using solvents that can generate or contain peroxide impurities, such as older bottles of ethers (e.g., THF, diethyl ether). While dimethyl sulfoxide (DMSO) is a common solvent, it can sometimes contain oxidizing impurities or degrade to form them, so using high-purity, anhydrous DMSO and minimizing exposure time is recommended.[2]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Solution turns yellow/brown during reaction or workup. Oxidation of the 5-hydroxyindole ring.1. Ensure all solvents are deoxygenated before use. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Protect the reaction mixture from light by wrapping the flask in aluminum foil. 4. Consider adding a compatible antioxidant to the reaction mixture.
Unexpected peaks appear in HPLC analysis of the product. Formation of oxidation byproducts (e.g., N-formylkynurenine, kynurenine derivatives).1. Review handling and storage procedures to minimize exposure to oxygen and light. 2. Purify the product using an appropriate chromatographic method (e.g., flash chromatography or preparative HPLC) to remove impurities. 3. Confirm the identity of byproducts using mass spectrometry if necessary.
Low yield in a reaction sensitive to oxidation. Degradation of the starting material or product.1. Implement all recommended strategies to prevent oxidation (deoxygenated solvents, inert atmosphere, light protection). 2. Use fresh, high-purity this compound. 3. Optimize reaction time and temperature to minimize degradation.
Solid compound has discolored upon storage. Slow oxidation due to improper storage.1. Store the solid compound at low temperatures (-20°C or -80°C). 2. Store in a tightly sealed container, preferably under an inert atmosphere. 3. Protect from light by using an amber vial or storing it in the dark.

Quantitative Data Summary

The following table provides illustrative data on the stability of a 5-hydroxytryptophan derivative under forced degradation conditions. The percentage of degradation is indicative of the relative impact of each stressor. Actual degradation rates for this compound may vary.

Stress Condition Description Time Illustrative Degradation (%)
Acid Hydrolysis 0.1 M HCl at 60°C24 hours5 - 10%
Base Hydrolysis 0.1 M NaOH at room temperature24 hours15 - 25%
Oxidation 3% H₂O₂ at room temperature24 hours30 - 50%
Thermal Stress Solid at 60°C / 75% RH7 days10 - 20%
Photolytic Stress Solution exposed to 1.2 million lux hoursN/A20 - 40%

Data is hypothetical and for illustrative purposes, based on typical degradation patterns of indole-containing compounds.[1][4][5]

Experimental Protocols

Protocol 1: Deoxygenation of Solvents by Inert Gas Sparging

This protocol is suitable for deoxygenating most common organic solvents and aqueous solutions.

Materials:

  • Solvent to be deoxygenated

  • Schlenk flask or a flask with a sidearm

  • Rubber septum

  • Source of inert gas (Nitrogen or Argon) with a regulator

  • Long needle (cannula) and a short vent needle

Procedure:

  • Place the solvent in the Schlenk flask. Do not fill more than two-thirds of the flask's volume.

  • Seal the flask with the rubber septum.

  • Insert the long needle through the septum so that its tip is submerged below the liquid surface.

  • Insert the short vent needle through the septum, ensuring its tip is in the headspace above the liquid.

  • Start a gentle flow of the inert gas through the long needle. You should see bubbles forming in the solvent. The inert gas will displace the dissolved oxygen, which will exit through the vent needle.

  • Continue sparging for 30-60 minutes for every 1 liter of solvent.

  • After sparging, remove the vent needle first, and then the long needle to maintain a positive pressure of inert gas in the flask's headspace.

  • The deoxygenated solvent is now ready for use. For best results, use it within a few hours of preparation.

Protocol 2: Monitoring Oxidation using HPLC

This protocol provides a general method for analyzing the purity of this compound and detecting oxidative degradation products.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Standard of this compound

  • Sample for analysis

Procedure:

  • Sample Preparation: Dissolve a small, accurately weighed amount of your this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical starting point could be a linear gradient from 93:7 (A:B) to a higher concentration of B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 275 nm[6]

    • Injection Volume: 10-20 µL

  • Analysis:

    • Inject a standard solution of pure this compound to determine its retention time.

    • Inject your sample solution.

    • Analyze the chromatogram for the main peak corresponding to this compound and any additional peaks that may indicate the presence of oxidation products. The area of the peaks can be used to quantify the purity and the extent of degradation.

Visualizations

OxidationPathway Boc5HTP This compound Intermediate Peroxide Intermediate Boc5HTP->Intermediate O₂, light, heat, high pH NFK N-Formylkynurenine Derivative Intermediate->NFK Ring Cleavage Kyn Kynurenine Derivative NFK->Kyn Deformylation

Caption: Simplified pathway of indole ring oxidation.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Solvent Choose High-Purity Solvent Deoxygenate Deoxygenate Solvent (e.g., Sparging) Solvent->Deoxygenate AddReagent Add this compound Deoxygenate->AddReagent Inert Prepare Reaction Flask under Inert Atmosphere Inert->AddReagent Protect Protect from Light AddReagent->Protect RunReaction Run Reaction Protect->RunReaction Monitor Monitor by HPLC RunReaction->Monitor Purify Purify Product Monitor->Purify

Caption: Workflow for minimizing oxidation during experiments.

References

Technical Support Center: Overcoming Solubility Challenges of Boc-5-hydroxy-L-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues associated with Boc-5-hydroxy-L-tryptophan in aqueous buffers. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful dissolution for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, a derivative of the amino acid 5-hydroxy-L-tryptophan, is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group. This group increases the compound's hydrophobicity, making it generally more soluble in organic solvents and less soluble in aqueous buffers compared to its parent compound.[1][2] It is typically a white to off-white solid.[1][3] While specific quantitative data in various aqueous buffers is limited, it is known to be soluble in organic solvents like dichloromethane and dimethylformamide (DMF).[1]

Q2: How does the Boc protecting group affect the solubility of 5-hydroxy-L-tryptophan?

A2: The Boc (tert-butyloxycarbonyl) protecting group is a bulky, nonpolar group. Its addition to the alpha-amino group of 5-hydroxy-L-tryptophan significantly increases the molecule's overall hydrophobicity. This chemical modification enhances its stability and makes it more amenable to use in peptide synthesis by preventing unwanted side reactions.[2][3] However, this increased hydrophobicity is a primary reason for its reduced solubility in polar solvents like water and aqueous buffers.

Q3: Can I use heat to dissolve this compound?

A3: Gentle warming can be an effective method to increase the solubility of Boc-protected amino acids.[4] However, it is crucial to proceed with caution as excessive heat can lead to the degradation of the compound.[4] It is recommended to warm the solution gently in a water bath (e.g., to no more than 40°C) and for a limited time.[4] Always perform a small-scale test to ensure the stability of the compound at the intended temperature.

Q4: What should I do if my this compound precipitates out of solution?

A4: Precipitation can occur due to several factors, including changes in temperature, solvent evaporation, or exceeding the solubility limit. If precipitation occurs, you can try adding a small amount of a stronger co-solvent, such as DMSO, to redissolve the compound.[4] Gentle warming and sonication may also help.[4] To prevent precipitation, ensure the solution is not saturated and store it under stable temperature conditions.

Troubleshooting Guide: Solubility Issues

This guide provides a step-by-step approach to troubleshoot and overcome common solubility challenges encountered with this compound.

Problem Possible Cause Suggested Solution
Compound does not dissolve in aqueous buffer High hydrophobicity of the Boc-protected amino acid.1. Increase the organic co-solvent concentration: Start by preparing a stock solution in a minimal amount of a water-miscible organic solvent like DMSO, DMF, or ethanol, and then slowly add it to the aqueous buffer while vortexing. 2. Adjust the pH: The solubility of amino acid derivatives can be pH-dependent. Systematically adjust the pH of the buffer to determine if solubility improves. For tryptophan derivatives, solubility can sometimes be increased in slightly acidic or basic conditions.[5] 3. Use a different buffer system: The composition of the buffer can influence solubility. Experiment with different buffer systems (e.g., phosphate, TRIS, HEPES) to find one that is more compatible.
Oily droplets or a film forms on the surface The compound is "oiling out" due to poor solvation in the aqueous environment.1. Increase sonication time: Use a bath sonicator to provide energy to break up the oily droplets and promote dissolution.[4] 2. Add a surfactant: A small amount of a non-ionic surfactant (e.g., Tween® 20 or Triton™ X-100) can help to emulsify the compound and improve its dispersion in the aqueous phase.[6]
Solution is cloudy or hazy after initial dissolution Presence of fine, undissolved particles.1. Filter the solution: Use a 0.22 µm syringe filter to remove any undissolved particulates. This is particularly important for cell-based assays or other sensitive applications. 2. Centrifuge the solution: Pellet the undissolved material by centrifugation and carefully collect the supernatant.
Compound dissolves initially but then precipitates The solution is supersaturated or there has been a change in temperature or pH.1. Prepare a more dilute solution: Start with a lower concentration of the compound. 2. Maintain constant temperature: Ensure the solution is stored and used at a consistent temperature. 3. Re-evaluate the solvent system: The chosen solvent system may not be optimal for long-term stability. Consider a higher percentage of organic co-solvent if the experimental conditions allow.

Experimental Protocols

Protocol 1: General Method for Solubilizing this compound

This protocol provides a general procedure for dissolving this compound for use in in-vitro experiments.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

    • Add a minimal volume of DMSO to completely dissolve the solid. For example, start by aiming for a 10-50 mg/mL stock solution.

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) for 5-10 minutes can be used if necessary.

  • Prepare the Working Solution:

    • To prepare your final working concentration, perform a serial dilution of the stock solution into your aqueous buffer (e.g., PBS).

    • It is crucial to add the stock solution to the buffer and not the other way around. Add the stock solution dropwise to the vigorously vortexing buffer to prevent precipitation.

    • For example, to prepare a 100 µM working solution from a 10 mM stock, add 10 µL of the stock solution to 990 µL of PBS.

  • Final Preparation:

    • After dilution, vortex the working solution for an additional 30 seconds.

    • If any cloudiness is observed, sonicate the solution in a water bath for 5-10 minutes.

    • For sterile applications, filter the final working solution through a 0.22 µm syringe filter.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Solubility start Start: Dissolve this compound in aqueous buffer check_dissolved Is it fully dissolved? start->check_dissolved add_cosolvent Add organic co-solvent (e.g., DMSO, DMF) and vortex check_dissolved->add_cosolvent No success Success: Solution is ready for use check_dissolved->success Yes check_dissolved2 Is it fully dissolved? add_cosolvent->check_dissolved2 gentle_heat Apply gentle heat (e.g., 37-40°C) and/or sonicate check_dissolved2->gentle_heat No check_dissolved2->success Yes check_dissolved3 Is it fully dissolved? gentle_heat->check_dissolved3 adjust_ph Adjust pH of the buffer check_dissolved3->adjust_ph No check_dissolved3->success Yes check_dissolved4 Is it fully dissolved? adjust_ph->check_dissolved4 check_dissolved4->success Yes fail Consider alternative solvent system or consult technical support check_dissolved4->fail No

Caption: Troubleshooting workflow for dissolving this compound.

SolubilityFactors Factors Influencing this compound Solubility cluster_compound This compound Properties cluster_environment Aqueous Environment Factors boc_group Boc Protecting Group (Hydrophobic) solubility Overall Solubility boc_group->solubility Decreases indole_ring Indole Side Chain (Aromatic, Moderately Polar) indole_ring->solubility Influences carboxyl_amino Carboxyl & Amino Groups (Ionizable, Polar) carboxyl_amino->solubility Increases (pH dependent) solvent Solvent System (Aqueous Buffer) solvent->solubility Primary determinant ph pH of Buffer ph->carboxyl_amino Affects ionization temperature Temperature temperature->solubility Increases (generally) cosolvents Organic Co-solvents (e.g., DMSO, Ethanol) cosolvents->solubility Increases

Caption: Key factors affecting the solubility of this compound.

References

Troubleshooting guide for peptide synthesis failures involving Boc-5-hydroxy-L-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues during solid-phase peptide synthesis (SPPS) using Boc-5-hydroxy-L-tryptophan.

Frequently Asked Questions (FAQs)

Q1: What are the most common problems encountered when using this compound in peptide synthesis?

A1: The primary challenges associated with the use of this compound are the susceptibility of the 5-hydroxyindole moiety to oxidation and electrophilic substitution. This can lead to low yields and the formation of impurities. Specifically, two common issues are:

  • Oxidation of the indole ring: The electron-rich 5-hydroxyindole ring is prone to oxidation, which can occur during coupling, deprotection, or cleavage steps.[1][2][3][4] This can result in a variety of byproducts, including kynurenine derivatives.[2][4]

  • Alkylation of the indole ring: During the acidic cleavage of the Boc protecting group, the generated tert-butyl cation can alkylate the indole ring of the tryptophan residue.[5] This leads to the formation of a +56 Da adduct on your target peptide.

Q2: Is it necessary to protect the indole nitrogen of this compound?

A2: While not always mandatory, protecting the indole nitrogen with an additional protecting group, such as the Boc group (creating Boc-Trp(Boc)-OH), is highly recommended.[6] This strategy minimizes the risk of side reactions on the indole ring, particularly oxidation and alkylation, leading to a cleaner crude product and higher yield of the desired peptide.[6][7]

Q3: What is the best cleavage cocktail for a peptide containing 5-hydroxy-L-tryptophan?

A3: A cleavage cocktail containing a strong acid and a variety of scavengers is essential to prevent side reactions. "Reagent K" or similar formulations are commonly used for peptides with sensitive residues like tryptophan.[8][9] These cocktails efficiently remove the Boc protecting groups while "trapping" reactive carbocations that can modify the peptide.[5] See the table below for recommended cleavage cocktail compositions.

Troubleshooting Guide

Issue 1: Low Yield and Multiple Impurity Peaks in HPLC

Possible Cause: This is often a sign of significant peptide degradation, likely due to oxidation of the 5-hydroxy-L-tryptophan residue. The electron-donating hydroxyl group makes the indole ring highly susceptible to oxidation.[1][2]

Troubleshooting Workflow:

start Low Yield and Multiple Impurities check_oxidation Suspicion of Oxidation start->check_oxidation use_antioxidants Incorporate Antioxidants (e.g., Dithiothreitol - DTT) check_oxidation->use_antioxidants Implement degas_solvents Degas Solvents check_oxidation->degas_solvents Implement inert_atmosphere Work Under Inert Atmosphere (Nitrogen or Argon) check_oxidation->inert_atmosphere Implement resynthesize Resynthesize Peptide use_antioxidants->resynthesize degas_solvents->resynthesize inert_atmosphere->resynthesize

Caption: Troubleshooting oxidation of 5-hydroxy-L-tryptophan.

Recommended Solutions:

  • Use Antioxidants: Add a small amount of a scavenger like dithiothreitol (DTT) to the cleavage cocktail.

  • Degas Solvents: Thoroughly degas all solvents used in the synthesis, especially DMF and TFA, to remove dissolved oxygen.

  • Inert Atmosphere: Perform all synthesis and cleavage steps under an inert atmosphere of nitrogen or argon to minimize exposure to air.

Issue 2: Presence of a +56 Da Peak in Mass Spectrometry

Possible Cause: A mass increase of 56 Da strongly indicates tert-butylation of the tryptophan indole ring.[5] This side reaction is caused by the tert-butyl cation generated during the TFA-mediated cleavage of the Boc protecting group.

Troubleshooting Workflow:

start Observed +56 Da Peak in MS check_alkylation Indication of tert-butylation start->check_alkylation optimize_scavengers Optimize Scavenger Cocktail check_alkylation->optimize_scavengers use_tis Use Triisopropylsilane (TIS) as primary scavenger optimize_scavengers->use_tis use_edt Add 1,2-Ethanedithiol (EDT) optimize_scavengers->use_edt repeat_cleavage Repeat Cleavage on a Small Resin Sample use_tis->repeat_cleavage use_edt->repeat_cleavage

Caption: Troubleshooting tert-butylation of 5-hydroxy-L-tryptophan.

Recommended Solutions:

  • Optimize Scavenger Cocktail: The most effective way to prevent this side reaction is to use an efficient scavenger cocktail during cleavage. Triisopropylsilane (TIS) is a highly effective scavenger for tert-butyl cations.

  • Increase Scavenger Concentration: Increase the concentration of scavengers in your cleavage cocktail. A higher concentration will more effectively trap the reactive carbocations.

Data Presentation

Table 1: Recommended Cleavage Cocktails for Peptides Containing this compound

Reagent NameCompositionVolume %PurposeReference
Reagent K Trifluoroacetic Acid (TFA)82.5%Cleavage Agent
Water5%Scavenger
Phenol5%Scavenger
Thioanisole5%Scavenger
1,2-Ethanedithiol (EDT)2.5%Scavenger
TFA/TIS/H₂O Trifluoroacetic Acid (TFA)95%Cleavage Agent
Triisopropylsilane (TIS)2.5%Primary Scavenger
Water2.5%Scavenger

Experimental Protocols

Protocol 1: Test Cleavage with Optimized Scavenger Cocktail

This protocol is designed to test the effectiveness of a new cleavage cocktail on a small amount of peptide-resin to avoid committing the entire batch.

  • Resin Preparation: Transfer approximately 10-20 mg of the dried peptide-resin to a microcentrifuge tube.

  • Cleavage Cocktail Preparation: Prepare 1 mL of the desired cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) in a separate glass vial. Caution: Work in a fume hood and wear appropriate personal protective equipment.

  • Cleavage Reaction: Add 200 µL of the freshly prepared cleavage cocktail to the resin in the microcentrifuge tube. Vortex briefly and allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.

  • Peptide Precipitation: After the cleavage is complete, add 1.5 mL of cold diethyl ether to the tube to precipitate the cleaved peptide.

  • Isolation: Centrifuge the tube for 2 minutes at high speed. Carefully decant the ether.

  • Washing: Wash the peptide pellet twice with 1 mL of cold diethyl ether, centrifuging and decanting each time.

  • Drying: After the final wash, gently blow a stream of nitrogen over the pellet to dry it.

  • Analysis: Dissolve the dried peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by HPLC and Mass Spectrometry to assess the purity and identify any side products.

Protocol 2: Analytical HPLC for Purity Assessment

This protocol provides a general method for analyzing the crude peptide after cleavage.

  • Sample Preparation: Dissolve the dried crude peptide in the mobile phase A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 280 nm.

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 95% B (linear gradient)

    • 35-40 min: 95% B

    • 40-45 min: 95% to 5% B (linear gradient)

    • 45-50 min: 5% B

  • Injection Volume: 10-20 µL.

  • Data Analysis: Integrate the peaks in the chromatogram to determine the purity of the target peptide and the relative abundance of any impurities.[10][11]

References

Long-term storage and stability issues of Boc-5-hydroxy-L-tryptophan solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stability of Boc-5-hydroxy-L-tryptophan solutions. The information is presented in a question-and-answer format to directly address specific issues users might encounter during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid compound and its solutions?

A1: For the solid compound, storage at 0-8°C is recommended.[1] Stock solutions of this compound should be stored at low temperatures to ensure optimal stability. It is generally recommended to store solutions at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months). To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials before freezing.[2]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The Boc (tert-butyloxycarbonyl) protecting group is stable under neutral and basic conditions but is labile and will be cleaved under acidic conditions.[][][5] Therefore, it is crucial to avoid acidic environments for storing this compound solutions. For the 5-hydroxy-L-tryptophan core, studies on the related compound tryptophan suggest that higher pH levels can increase photodegradation.[2] Thus, maintaining a neutral to slightly basic pH is advisable for aqueous solutions to ensure the stability of both the Boc group and the core molecule.

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing an indole ring, such as 5-hydroxytryptophan, are susceptible to photodegradation.[2] Exposure to light can lead to the formation of colored degradation products. Therefore, it is critical to protect solutions of this compound from light by using amber-colored vials or by wrapping the container in aluminum foil.[2]

Q4: What are the likely degradation pathways for this compound?

A4: The two primary degradation pathways for this compound in solution are:

  • Cleavage of the Boc protecting group: This occurs under acidic conditions, yielding 5-hydroxy-L-tryptophan, isobutylene, and carbon dioxide.[]

  • Oxidation of the indole ring: Similar to tryptophan and 5-HTP, the indole ring of this compound is susceptible to oxidation.[2] This can be initiated by factors such as light, heat, and the presence of reactive oxygen species, leading to the formation of various degradation products, including N-formylkynurenine and kynurenine derivatives.[2]

Q5: What solvents are recommended for preparing this compound solutions?

A5: this compound is soluble in organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF).[] For preparing stock solutions, it is important to use high-purity, degassed solvents to minimize oxidative degradation.[2] When used in applications like solid-phase peptide synthesis (SPPS), solvents like DMF and DCM are common choices.[7]

Troubleshooting Guide

Q1: My this compound solution has turned yellow or brown. What is the cause?

A1: A change in color is a common indicator of degradation, often due to the oxidation of the indole ring.[2] This can be accelerated by exposure to light, elevated temperatures, or inappropriate pH. It is recommended to discard the colored solution and prepare a fresh one, ensuring proper storage conditions are maintained (i.e., protected from light and stored at low temperatures).

Q2: I am seeing an unexpected loss of my starting material in my experiment. Could the stability of my this compound solution be the issue?

A2: Yes, inconsistent experimental results can be a symptom of an unstable solution. If the concentration of the active compound is decreasing over time due to degradation, it will affect the reproducibility of your experiments. This is particularly relevant if your experimental conditions are acidic, which would lead to the cleavage of the Boc protecting group. Always use freshly prepared solutions or solutions that have been stored properly for a known, limited period. Verifying the concentration of your solution before each experiment using a validated analytical method is also good practice.

Q3: I see an additional spot on my TLC or an extra peak in my HPLC chromatogram that corresponds to 5-hydroxy-L-tryptophan. What happened?

A3: The appearance of 5-hydroxy-L-tryptophan indicates that the Boc protecting group has been cleaved. This is most likely due to exposure of your solution to acidic conditions. Review your experimental protocol to identify any acidic reagents or steps that could have caused this deprotection.

Data Presentation

Table 1: Illustrative Stability of this compound (1 mg/mL in DMF) under Various Storage Conditions (Hypothetical Data)

Storage ConditionDuration% Remaining this compoundAppearance
-80°C, Protected from Light6 Months>99%Colorless
-20°C, Protected from Light1 Month>98%Colorless
4°C, Protected from Light1 Week~95%Colorless
Room Temperature, Protected from Light24 Hours~90%Faint Yellow
Room Temperature, Exposed to Light8 Hours<80%Yellow to Brown
4°C, pH 5 Solution24 Hours<70% (Boc cleavage)Colorless

Note: This table presents hypothetical data for illustrative purposes, based on the known stability of Boc-protected amino acids and 5-HTP derivatives.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general procedure for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify this compound and separate it from its potential degradation products.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient mixture of an aqueous buffer and an organic solvent.

      • Solvent A: 0.1% (v/v) Formic Acid in Water

      • Solvent B: Acetonitrile

    • Gradient: Start with a high percentage of Solvent A, ramping up to a high percentage of Solvent B to elute the compound and its degradation products. A typical gradient could be 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Forced Degradation Study: To ensure the method is stability-indicating, a forced degradation study should be performed on a solution of this compound.

    • Acid Hydrolysis: Treat the solution with 0.1 M HCl at 60°C for a specified time (e.g., 2 hours).

    • Base Hydrolysis: Treat the solution with 0.1 M NaOH at 60°C for a specified time (e.g., 2 hours).

    • Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature for a specified time (e.g., 24 hours).

    • Thermal Degradation: Expose the solution to an elevated temperature (e.g., 80°C) for a specified time (e.g., 48 hours).

    • Photodegradation: Expose the solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis and Validation: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak. The method should then be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.

Mandatory Visualization

Boc_SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated for each Amino Acid) cluster_final_cleavage Final Cleavage Resin Start with Resin (e.g., Merrifield) Swell Swell Resin (e.g., in DCM) Resin->Swell Deprotection Boc Deprotection (e.g., 50% TFA in DCM) Swell->Deprotection Start Synthesis Wash1 Wash Deprotection->Wash1 Neutralization Neutralization (e.g., DIEA in DMF) Wash2 Wash Neutralization->Wash2 Coupling Couple next Boc-AA (e.g., this compound + HBTU/DIEA) Coupling->Deprotection Next Cycle FinalWash Final Wash Coupling->FinalWash Final Amino Acid Added Wash1->Neutralization Wash2->Coupling Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., HF or TFMSA) FinalWash->Cleavage Purification Purify Peptide (e.g., RP-HPLC) Cleavage->Purification

Caption: Workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

References

Selective Boc removal without affecting other protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the selective removal of the tert-butyloxycarbonyl (Boc) protecting group while preserving other protecting groups.

Frequently Asked Questions (FAQs)

Q1: What is the standard principle for selectively removing a Boc group?

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group known for its stability under basic and nucleophilic conditions, as well as during catalytic hydrogenation.[1] Its primary lability is to acid.[1][2] Selective removal is achieved by exploiting this acid sensitivity under conditions that do not affect other protecting groups.[3][4] This principle of differential lability is known as orthogonality.[2][5] The deprotection mechanism involves protonation of the carbamate, which leads to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate that readily decarboxylates to yield the free amine.[1][6][7]

Q2: Which common protecting groups are considered "orthogonal" to Boc and are generally stable during its removal?

Several protecting groups are stable to the acidic conditions typically used for Boc deprotection, making them excellent orthogonal partners in a multi-step synthesis.[1][2]

  • Fmoc (9-Fluorenylmethoxycarbonyl): This group is base-labile and stable to acid, making it a classic orthogonal partner to Boc.[1][5][8]

  • Cbz (Carboxybenzyl): This group is removed by hydrogenolysis and is generally stable to the mild acidic conditions used for Boc cleavage.[1][9][10]

  • Benzyl (Bn) ethers: Typically removed by hydrogenolysis, they are often stable to mild Boc deprotection conditions.[11] However, they can be cleaved by strong acids.[11]

  • Silyl ethers (TBDMS, TIPS): These are typically cleaved by fluoride-based reagents and are generally resistant to many acidic Boc deprotection protocols.[8][12][13]

Q3: What are the most common side reactions during Boc deprotection and how can they be prevented?

The most common side reaction is the alkylation of nucleophilic residues by the reactive tert-butyl cation generated during cleavage.[3][6] Sensitive amino acid residues like tryptophan, methionine, and cysteine are particularly susceptible.[6] This can be prevented by adding "scavengers" to the reaction mixture to trap the cation.[6][14][15] Common scavengers include triisopropylsilane (TIS), water, anisole, thioanisole, and 1,2-ethanedithiol (EDT).[6][14][15][16]

Q4: Are there milder alternatives to strong acids like TFA for removing the Boc group from sensitive substrates?

Yes, several milder methods are available for substrates containing other acid-sensitive functionalities.[16] These include:

  • 4M HCl in Dioxane: Often considered a slightly milder alternative to TFA.[14][16]

  • Lewis Acids: Reagents like aluminum chloride (AlCl₃), zinc bromide (ZnBr₂), and iron(III) chloride (FeCl₃) can mediate selective Boc removal.[4][16][17][18]

  • Oxalyl Chloride in Methanol: This system provides a mild and selective deprotection at room temperature and is tolerant of acid-labile groups like esters.[19][20][21]

  • Aqueous Phosphoric Acid: An effective reagent for selective Boc deprotection in the presence of Cbz groups, benzyl esters, and TBDMS ethers.[8][21]

  • Thermal Deprotection: Simply heating the compound in a suitable solvent (e.g., water, methanol, dioxane) can effect Boc removal without any acid catalyst.[14][22][23]

Troubleshooting Guide
Issue EncounteredPotential Cause(s)Recommended Solution(s)
Incomplete Deprotection Steric Hindrance: The Boc group is sterically hindered, making deprotection difficult.[6]Increase the reaction time or use a stronger acid concentration.[6]
Insufficient Reagent/Time: The acid concentration is too low or the reaction time is too short.Increase the equivalents of acid or extend the reaction time, monitoring carefully by TLC or LC-MS.[16] The rate of cleavage can have a second-order dependence on acid concentration.[16][24][25]
Cleavage of Other Acid-Sensitive Groups (e.g., Benzyl Esters, Silyl Ethers)Conditions are too harsh: The concentration or strength of the acid is cleaving other protecting groups.[21]Switch to a milder, more selective deprotection method. Options include: • Lowering the acid concentration and/or temperature.[21] • Using aqueous phosphoric acid.[8][21] • Employing oxalyl chloride in methanol.[20][21] • Using a Lewis acid like ZnBr₂ or FeCl₃.[16][17] • Attempting thermal deprotection.[23]
Formation of Side Products (Alkylation of substrate)Reactive tert-butyl cation: The electrophilic tert-butyl cation intermediate is reacting with nucleophilic sites on the substrate.[3][6]Add a scavenger to the reaction cocktail to trap the cation. A common mixture is 95:2.5:2.5 TFA/H₂O/TIS.[14] For sensitive peptides, more complex scavenger cocktails can be used.[14]
Racemization Harsh Conditions: Exposure to high temperatures or strong acids/bases for prolonged periods can cause epimerization at chiral centers.[21]Use the mildest possible conditions that still achieve deprotection. Monitor reaction times closely to avoid overexposure. Consider methods like oxalyl chloride/methanol which proceed at room temperature.[21]
Comparative Data on Deprotection Methods

The following tables summarize reaction conditions for various selective Boc deprotection methods.

Table 1: Standard Acidic Deprotection Methods

Reagent SystemTypical Concentration / EquivalentsSolventTemperatureTypical TimeNotes & References
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0 °C to RT30 min - 2 hThe most common method; scavengers are highly recommended.[6][16][26]
Hydrochloric Acid (HCl)4 M solution1,4-Dioxane or Ethyl Acetate0 °C to RT30 min - 1 hOften a milder alternative to TFA, can provide cleaner reactions.[6][14][19]

Table 2: Milder and Alternative Deprotection Methods

Reagent SystemTypical Concentration / EquivalentsSolventTemperatureTypical TimeNotes & References
Oxalyl Chloride3 equivalentsMethanol (MeOH)Room Temp.1 - 4 hVery mild; tolerates acid-labile esters and other sensitive groups.[19][20][21]
Aqueous Phosphoric Acid85% aqueous solutionToluene or THF40 - 50 °C3 - 14 hSelective for Boc over benzyl esters, Cbz, and TBDMS ethers.[8][21]
Iron(III) Chloride (FeCl₃)Catalytic (0.3 - 1 equiv.)Acetonitrile/MeOHRoom Temp.VariesCatalytic and sustainable; selective for Boc over Cbz.[17]
Thermal (Acid-Free)N/AWater or Methanol100 - 230 °C10 min - 1 h"Green" method; selectivity can be achieved by controlling temperature.[22][23][27]
Trimethylsilyl Iodide (TMSI)StoichiometricDichloromethane (DCM)Room Temp.VariesNeutral conditions; useful for substrates that are very acid/base sensitive.[15][16]
Experimental Protocols

Protocol 1: General Procedure using 4M HCl in Dioxane

  • Dissolution: Dissolve the Boc-protected substrate in a minimal amount of an appropriate solvent (e.g., dichloromethane or methanol).[14]

  • Acid Addition: At 0 °C, add 5-10 equivalents of a 4M solution of HCl in 1,4-dioxane.[14]

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.[14] Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt can often be precipitated by adding cold diethyl ether and collected by filtration.[6][14]

Protocol 2: General Procedure using Oxalyl Chloride in Methanol

  • Dissolution: In a dry flask, dissolve the Boc-protected substrate in methanol (e.g., to a concentration of ~15-20 mg/mL).[21]

  • Reagent Addition: Stir the solution at room temperature for 5 minutes, then add 3 equivalents of oxalyl chloride directly to the solution via syringe.[19][21] A slight temperature increase may be observed.[19]

  • Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring progress by TLC.[19][20]

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by standard methods (e.g., chromatography or recrystallization).

Diagrams and Workflows

Boc_Deprotection_Workflow start Start: N-Boc Protected Substrate check_sensitivity Are other acid-sensitive groups present? (e.g., t-Bu ester, Bn ester, silyl ether) start->check_sensitivity check_nucleophiles Are nucleophilic residues present? (Trp, Met, Cys) check_sensitivity->check_nucleophiles No mild_acid Mild / Selective Conditions: - Oxalyl Chloride / MeOH - aq. H3PO4 - Lewis Acids (FeCl3, ZnBr2) - Thermal (Heat in H2O/MeOH) check_sensitivity->mild_acid Yes strong_acid Standard Conditions: - TFA / DCM - 4M HCl / Dioxane check_nucleophiles->strong_acid No strong_acid_scav Standard Conditions + Scavengers: - TFA / DCM / TIS - 4M HCl / Dioxane + Anisole check_nucleophiles->strong_acid_scav Yes deprotected_product Deprotected Amine strong_acid->deprotected_product strong_acid_scav->deprotected_product mild_acid->deprotected_product

Caption: Decision workflow for selecting an appropriate Boc deprotection method.

Boc_Deprotection_Mechanism cluster_main Main Deprotection Pathway cluster_side Side Reaction Pathway Boc_Amine R-NH-Boc Protonated Protonated Intermediate [R-NH-C(=O+H)O-tBu] Boc_Amine->Protonated + H+ (Acid) Carbamic_Acid Carbamic Acid [R-NH-COOH] Protonated->Carbamic_Acid tBu_Cation tert-Butyl Cation [(CH3)3C+] Protonated->tBu_Cation Free_Amine Free Amine [R-NH3+] Carbamic_Acid->Free_Amine - CO2 Alkylated_Product Alkylated Side Product [R(tBu)-NH3+] tBu_Cation->Alkylated_Product + Nucleophile Trapped_Cation Trapped Cation (e.g., tBu-OH, tBu-S-R') tBu_Cation->Trapped_Cation + Scavenger Nucleophile Nucleophilic Residue (e.g., Trp, Met) Scavenger Scavenger (e.g., TIS, H2O)

Caption: Mechanism of acid-catalyzed Boc deprotection and side reactions.

References

Identification and removal of common impurities in Boc-5-hydroxy-L-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-5-hydroxy-L-tryptophan. The information provided addresses common issues related to impurity identification and removal during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities I might encounter in my this compound sample?

A1: Impurities in this compound can arise from the synthetic process, degradation during storage, or handling. They can be broadly categorized as follows:

  • Synthesis-Related Impurities:

    • Unreacted Starting Materials: Residual 5-hydroxy-L-tryptophan.

    • Reagent-Derived Impurities: Byproducts from the Boc-protection reaction, such as those from di-tert-butyl dicarbonate (Boc anhydride).

    • Side-Reaction Products: Potential tert-butylation of the indole ring or the hydroxyl group.

  • Degradation-Related Impurities: The indole ring of tryptophan and its derivatives is susceptible to degradation under various conditions.[1]

    • Oxidation Products: Exposure to air and light can lead to oxidation of the indole ring, forming impurities such as N-formylkynurenine and kynurenine.

    • Photodegradation Products: Exposure to UV light can cause the breakdown of the indole ring.

    • Acid/Base Catalyzed Degradation: Extreme pH conditions can lead to the formation of various degradation products.

Q2: My this compound appears discolored (yellow or brown). What could be the cause?

A2: Discoloration is often an indication of degradation, particularly oxidation. The formation of conjugated systems resulting from the oxidation of the indole ring can lead to colored impurities.[2] Storing the compound at elevated temperatures or exposing it to light can accelerate this process.

Q3: I am seeing an unexpected peak in my HPLC analysis. How can I identify it?

A3: Identifying an unknown impurity typically requires mass spectrometry (MS) analysis. An HPLC system coupled with a mass spectrometer (LC-MS) is the most effective tool. By obtaining the mass-to-charge ratio (m/z) of the impurity, you can propose potential structures based on common degradation pathways or synthesis side-reactions.

Q4: What are the recommended storage conditions for this compound to minimize impurity formation?

A4: To ensure stability, this compound should be stored at 0-8 °C in a tightly sealed container, protected from light and moisture.[3] For long-term storage, storage at -20°C is recommended.

Troubleshooting Guides

Problem 1: Identification of Common Impurities by HPLC

This guide outlines a general High-Performance Liquid Chromatography (HPLC) method for assessing the purity of this compound and identifying potential impurities.

Impurity CategoryPotential CompoundsExpected Mass Shift from Parent (m/z 320.3)
Starting Material5-hydroxy-L-tryptophan-100
Oxidation ProductsN-formylkynurenine derivative+32
Kynurenine derivative+4
Boc-Related ImpurityDi-tert-butylated product+56
  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would start with a high percentage of Solvent A and gradually increase the percentage of Solvent B. For example: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-30 min, 95-5% B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm and 280 nm. The indole chromophore absorbs strongly around 280 nm, while other impurities may be more visible at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the this compound sample in the initial mobile phase composition.

G Workflow for Impurity Identification cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Data Analysis cluster_3 Impurity Identification prep Dissolve this compound in mobile phase hplc HPLC Analysis (C18 column, gradient elution) prep->hplc detect UV Detection (220 nm & 280 nm) hplc->detect integrate Peak Integration & Purity Calculation detect->integrate lcms LC-MS Analysis (for unknown peaks) integrate->lcms If purity < 98% or unknown peaks present compare Compare with Reference Standards lcms->compare

Caption: A logical workflow for the identification and quantification of impurities in this compound samples.

Problem 2: Removal of Impurities

This section provides protocols for the purification of this compound.

Recrystallization is an effective method for removing small amounts of impurities, particularly those with different solubility profiles from the desired compound. A common and effective solvent system for Boc-amino acids is Ethyl Acetate/Hexane.[1]

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a "good" solvent, such as ethyl acetate, to dissolve the compound with gentle heating.

  • Once fully dissolved, slowly add a "poor" solvent, such as hexane, dropwise while stirring until the solution becomes persistently cloudy.

  • Add a few drops of the "good" solvent back into the solution until it becomes clear again.

  • Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Dry the crystals under vacuum.

For samples with significant amounts of impurities or impurities with similar solubility, flash column chromatography is a more effective purification method.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a good starting point. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation (Rf of the product around 0.3-0.4). A common starting gradient could be from 10% to 50% ethyl acetate in hexane.

  • Procedure:

    • Prepare a column with silica gel slurried in the initial, low-polarity mobile phase.

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the column.

    • Elute the column with the mobile phase, gradually increasing the polarity.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

The primary application of 5-hydroxy-L-tryptophan and its derivatives is related to the serotonin pathway. This compound is used in peptide synthesis to incorporate this residue into peptides, which can then be used to study biological systems related to serotonin.[3][4]

G Serotonin Biosynthesis Pathway tryptophan L-Tryptophan htp_5 5-Hydroxy-L-tryptophan (5-HTP) tryptophan->htp_5 Tryptophan Hydroxylase boc_5htp This compound (Synthetic Precursor) boc_5htp->htp_5 Deprotection serotonin Serotonin (5-Hydroxytryptamine) htp_5->serotonin Aromatic L-amino acid decarboxylase

Caption: The biosynthetic pathway of serotonin from L-tryptophan, and the role of this compound as a synthetic precursor.

References

Validation & Comparative

A Comparative Guide to Boc- and Fmoc-Protected 5-hydroxy-L-tryptophan in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of modified amino acids is a critical step in the design and synthesis of novel peptides with enhanced therapeutic properties. 5-hydroxy-L-tryptophan (5-OH-Trp), a hydroxylated analog of tryptophan, is of particular interest due to its potential to introduce unique structural and functional characteristics into a peptide. The choice of the Nα-protecting group, either tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc), is a pivotal decision that dictates the synthetic strategy and significantly impacts the overall efficiency, purity, and yield of the final peptide. This guide provides an objective comparison of Boc-5-hydroxy-L-tryptophan and Fmoc-5-hydroxy-L-tryptophan in solid-phase peptide synthesis (SPPS), supported by expected performance data and detailed experimental protocols.

Executive Summary

The selection between Boc and Fmoc strategies for incorporating 5-hydroxy-L-tryptophan hinges on the specific requirements of the target peptide. The Fmoc strategy is generally favored due to its milder deprotection conditions, which are more compatible with the acid-sensitive indole ring and the phenolic hydroxyl group of 5-OH-Trp. This typically translates to higher purity and yield of the final peptide. The Boc strategy, while robust, employs harsh acidic conditions for deprotection, which can lead to a greater propensity for side reactions involving the 5-OH-Trp residue.

Quantitative Performance Comparison

While direct, side-by-side experimental data for the synthesis of identical peptides using Boc-5-OH-Trp and Fmoc-5-OH-Trp is not extensively published, the following table summarizes the expected outcomes based on the well-established principles of each strategy and data from syntheses of similar tryptophan-containing peptides.[1]

ParameterThis compoundFmoc-5-hydroxy-L-tryptophanKey Considerations
Crude Purity (%) Generally 65-80%Generally >85%The harsher acid cleavage in the Boc strategy can lead to more side products, particularly modifications of the indole ring and the hydroxyl group.[1]
Overall Yield (%) Typically 50-70%Typically >75%Yield is highly dependent on the efficiency of each coupling and deprotection step. The milder conditions of the Fmoc strategy generally lead to fewer failed sequences.[1]
Coupling Efficiency Good, but may require longer coupling times or double coupling due to steric hindrance.High, often exceeding 99% with modern coupling reagents.The choice of coupling reagent and conditions is critical for both strategies to overcome potential steric hindrance.
Deprotection Conditions 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[1][2]20-50% Piperidine in Dimethylformamide (DMF).[1][3]The strong acid in the Boc strategy can lead to side reactions, whereas the basic conditions of the Fmoc strategy are generally milder for the 5-OH-Trp side chain.[]
Side Reaction Risk Higher risk of alkylation and oxidation of the indole ring and modification of the phenolic hydroxyl group.Lower risk, but potential for side reactions exists, especially without proper indole protection.The use of scavengers in the final cleavage cocktail is crucial for both strategies to minimize side reactions.

Experimental Protocols

The following are detailed, representative protocols for the incorporation of this compound and Fmoc-5-hydroxy-L-tryptophan into a peptide chain during solid-phase peptide synthesis.

Boc-Strategy: Incorporation of this compound

This protocol outlines a single coupling cycle for adding this compound to a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).

1. Resin Preparation:

  • Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Wash the resin with DCM (3x).

2. Boc Deprotection:

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

  • Drain the solution.

  • Treat the resin again with 50% TFA in DCM for 20-30 minutes.[2]

  • Wash the resin with DCM (3x), isopropanol (IPA) (2x), and DCM (3x).

3. Neutralization:

  • Treat the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2 minutes.

  • Repeat the neutralization step.

  • Wash the resin with DCM (5x).

4. Coupling of this compound:

  • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling reagent such as HBTU (3 equivalents) in a minimal amount of N,N-dimethylformamide (DMF).

  • Add DIEA (6 equivalents) to the amino acid solution to pre-activate it.

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

  • Wash the resin with DMF (3x) and DCM (3x).

Fmoc-Strategy: Incorporation of Fmoc-5-hydroxy-L-tryptophan

This protocol outlines a single coupling cycle for adding Fmoc-5-hydroxy-L-tryptophan to a growing peptide chain on a solid support (e.g., Rink Amide or Wang resin).

1. Resin Preparation:

  • Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Wash the resin with DMF (3x).

2. Fmoc Deprotection:

  • Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.[5]

  • Drain the solution.

  • Treat the resin again with 20% piperidine in DMF for 15-20 minutes.[5]

  • Wash the resin thoroughly with DMF (5x).

3. Coupling of Fmoc-5-hydroxy-L-tryptophan:

  • In a separate vessel, dissolve Fmoc-5-hydroxy-L-tryptophan (3 equivalents relative to resin loading) and a coupling reagent such as HATU (2.9 equivalents) in DMF.

  • Add DIEA (6 equivalents) to the amino acid solution for pre-activation.

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-4 hours at room temperature.[6]

  • Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. If the test is positive, a recoupling may be necessary.

  • Wash the resin with DMF (3x) and DCM (3x).

Potential Side Reactions and Mitigation Strategies

The 5-hydroxy-L-tryptophan residue presents unique challenges due to the reactivity of both the indole ring and the phenolic hydroxyl group.

Common Side Reactions:

  • Alkylation of the Indole Ring: During the acidic cleavage of the Boc group, the generated tert-butyl cations can alkylate the electron-rich indole ring.[7]

  • Oxidation of the Indole Ring: The indole moiety is susceptible to oxidation, which can occur during synthesis and cleavage.

  • Modification of the Phenolic Hydroxyl Group: The hydroxyl group can be susceptible to acylation or other modifications, particularly under harsh acidic or basic conditions.

  • Trifluoroacetylation: In the Boc strategy, the N-terminus can be trifluoroacetylated by TFA during deprotection.

Mitigation Strategies:

  • Use of Scavengers: The addition of scavengers to the final cleavage cocktail is essential to trap reactive cationic species.[7] A common cleavage cocktail for peptides containing sensitive residues is "Reagent K" (TFA/water/phenol/thioanisole/EDT).[8][9] A simpler and less odorous alternative for many sequences is a mixture of TFA/triisopropylsilane (TIS)/water.[10]

  • Indole Protection: For Fmoc-SPPS, using an additional protecting group on the indole nitrogen, such as Boc (Fmoc-Trp(Boc)-OH), can significantly reduce side reactions.[11]

  • Optimized Cleavage Conditions: Minimizing the time the peptide is exposed to the cleavage cocktail can reduce the extent of side reactions.

  • High-Purity Reagents: Using fresh, high-purity solvents and reagents is crucial to prevent unwanted side reactions.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Solid-Phase Peptide Synthesis

The following diagrams illustrate the general workflows for incorporating a protected 5-hydroxy-L-tryptophan residue using both Boc and Fmoc strategies in SPPS.

Boc_SPPS_Workflow Resin Peptide-Resin Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Washing1 Wash (DCM, IPA) Deprotection->Washing1 Neutralization Neutralization (10% DIEA/DCM) Washing2 Wash (DCM) Neutralization->Washing2 Coupling Coupling (Boc-5-OH-Trp, HBTU, DIEA) Washing3 Wash (DMF, DCM) Coupling->Washing3 Washing1->Neutralization Washing2->Coupling Next_Cycle Next Cycle or Final Cleavage Washing3->Next_Cycle

Boc-SPPS Cycle for 5-OH-Trp Incorporation.

Fmoc_SPPS_Workflow Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 Coupling Coupling (Fmoc-5-OH-Trp, HATU, DIEA) Washing2 Wash (DMF, DCM) Coupling->Washing2 Washing1->Coupling Next_Cycle Next Cycle or Final Cleavage Washing2->Next_Cycle

Fmoc-SPPS Cycle for 5-OH-Trp Incorporation.

Conclusion

The choice between this compound and Fmoc-5-hydroxy-L-tryptophan for peptide synthesis is a critical decision that should be guided by the specific requirements of the target peptide and the desired purity and yield. For peptides containing the acid-sensitive 5-hydroxy-L-tryptophan residue, the Fmoc strategy is generally the superior choice due to its milder deprotection conditions, which minimize the risk of side reactions and typically result in a higher quality final product. However, the Boc strategy remains a viable option, particularly for sequences where its distinct solvation properties may be advantageous in overcoming aggregation. In either case, careful optimization of coupling conditions and the use of appropriate scavengers during final cleavage are paramount to successfully synthesizing peptides containing this valuable modified amino acid.

References

A Comparative Guide to Boc and Cbz Protecting Groups for 5-Hydroxytryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the selection of an appropriate protecting group for amino acids is a critical decision that can significantly influence the success of a synthetic pathway. This guide provides an objective comparison of two of the most widely used amine protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), specifically in the context of their application to 5-hydroxytryptophan.

5-Hydroxytryptophan (5-HTP) is a naturally occurring amino acid and a metabolic intermediate in the biosynthesis of the neurotransmitter serotonin.[1] Its chemical structure, featuring a reactive primary amine, a carboxylic acid, and an electron-rich indole ring with a hydroxyl group, necessitates the use of protecting groups to achieve selective modifications at other positions. The choice between Boc and Cbz for the protection of the α-amino group is dictated by the stability of other functional groups in the molecule and the desired deprotection strategy.[2]

Chemical Properties and Stability: A Head-to-Head Comparison

The fundamental difference between the Boc and Cbz protecting groups lies in their lability under different chemical conditions, which forms the basis of their orthogonal use in multi-step synthesis.[2][3]

PropertyBoc (tert-butyloxycarbonyl)Cbz (benzyloxycarbonyl)
Chemical Formula C₅H₉O₂C₈H₇O₂
Molecular Weight 101.12 g/mol 151.16 g/mol
Structure tBu-O-(C=O)-Bn-O-(C=O)-
Stability Stable to bases, nucleophiles, and catalytic hydrogenation.[2]Stable to acidic and basic conditions (with some exceptions).[2]
Lability Labile to strong acids (e.g., TFA, HCl).[2][4]Labile to catalytic hydrogenolysis and strong acids.[2][5]

Protection and Deprotection of 5-Hydroxytryptophan: A Quantitative Overview

The protection of the α-amino group of 5-hydroxytryptophan with both Boc and Cbz is generally efficient, with high yields reported under various conditions.[2]

Protection Reactions
ParameterN-Boc ProtectionN-Cbz Protection
Reagent Di-tert-butyl dicarbonate (Boc₂O)[3]Benzyl chloroformate (Cbz-Cl)[6][7]
Base Triethylamine (NEt₃), NaOH[3]Sodium bicarbonate (NaHCO₃), NaOH[6][8]
Solvent Tetrahydrofuran (THF), Water/THF[3][4]Tetrahydrofuran/Water[6]
Typical Yield High (>90%)[3]High (~90%)[6]
Deprotection Reactions
ParameterN-Boc DeprotectionN-Cbz Deprotection
Reagent Trifluoroacetic acid (TFA), HCl in organic solvent.[2][]H₂ gas with Pd/C catalyst, transfer hydrogenation (e.g., ammonium formate).[6][10]
Conditions Room temperature.[3][11]Room temperature to gentle heating.[6][10]
Key Advantage Orthogonal to Cbz and Fmoc groups.[3]Mild, neutral pH conditions.[5]
Potential Issue Acid-labile groups may be affected.[5]May affect other reducible functional groups.[12]

Experimental Protocols

N-Boc Protection of 5-Hydroxytryptophan
  • Dissolve 5-hydroxytryptophan (1.0 eq) in a mixture of THF and water.

  • Add triethylamine (1.2 eq) to the solution.[3]

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) and stir the reaction mixture at room temperature overnight.[3]

  • Concentrate the reaction mixture in vacuo to remove the THF.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

N-Cbz Protection of 5-Hydroxytryptophan
  • To a solution of 5-hydroxytryptophan (1.0 eq) in a 2:1 mixture of THF and water, add sodium bicarbonate (2.0 eq).[6]

  • Cool the solution to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.5 eq).[6]

  • Stir the solution at 0 °C for 20 hours.[6]

  • Dilute the reaction mixture with water and extract with ethyl acetate.[6]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[6]

  • Purify the resulting residue by silica gel column chromatography.[6]

Deprotection of N-Boc-5-Hydroxytryptophan
  • Dissolve the N-Boc-5-hydroxytryptophan (1.0 eq) in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 5:1 ratio).[3]

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).[3]

  • Concentrate the reaction mixture in vacuo to afford the deprotected amine as a trifluoroacetate salt.[3]

Deprotection of N-Cbz-5-Hydroxytryptophan
  • To a solution of N-Cbz-5-hydroxytryptophan (1.0 eq) in methanol, add 5% Palladium on carbon (Pd-C).[6]

  • Stir the mixture under an atmosphere of hydrogen (H₂) at room temperature or with gentle heating (e.g., 60 °C) for 40 hours.[6]

  • Filter the catalyst through a pad of celite.[6]

  • Concentrate the filtrate in vacuo to yield the deprotected 5-hydroxytryptophan.[6]

Potential Side Reactions and Mitigation Strategies

Boc Group: The primary concern during the acidic deprotection of the Boc group is the generation of a reactive tert-butyl cation.[13][14] This electrophile can cause alkylation of the electron-rich indole ring of the tryptophan moiety.[13][14] To prevent this side reaction, "scavengers" such as triisopropylsilane (TIS) or anisole are often added to the deprotection cocktail to trap the carbocation.[13][15]

Cbz Group: The standard method for Cbz deprotection, catalytic hydrogenolysis, is generally very clean.[5] However, it is incompatible with other functional groups that are sensitive to reduction, such as alkenes, alkynes, and some sulfur-containing groups.[12] In such cases, alternative deprotection methods, like using HBr in acetic acid, can be employed, though these conditions are harsh.[10]

Visualizing the Chemistry: Diagrams and Workflows

Protection_Mechanisms cluster_Boc Boc Protection cluster_Cbz Cbz Protection 5-HTP_Boc 5-Hydroxytryptophan N-Boc-5-HTP N-Boc-5-Hydroxytryptophan 5-HTP_Boc->N-Boc-5-HTP Base (e.g., NEt₃) Boc2O Boc₂O (Di-tert-butyl dicarbonate) Boc2O->N-Boc-5-HTP 5-HTP_Cbz 5-Hydroxytryptophan N-Cbz-5-HTP N-Cbz-5-Hydroxytryptophan 5-HTP_Cbz->N-Cbz-5-HTP Base (e.g., NaHCO₃) CbzCl Cbz-Cl (Benzyl Chloroformate) CbzCl->N-Cbz-5-HTP

Caption: General protection schemes for 5-hydroxytryptophan using Boc and Cbz protecting groups.

Deprotection_Pathways cluster_Boc_deprotection Boc Deprotection cluster_Cbz_deprotection Cbz Deprotection N-Boc-5-HTP_dep N-Boc-5-Hydroxytryptophan 5-HTP_dep_Boc 5-Hydroxytryptophan N-Boc-5-HTP_dep->5-HTP_dep_Boc Strong Acid (TFA or HCl) N-Cbz-5-HTP_dep N-Cbz-5-Hydroxytryptophan 5-HTP_dep_Cbz 5-Hydroxytryptophan N-Cbz-5-HTP_dep->5-HTP_dep_Cbz H₂, Pd/C (Hydrogenolysis)

Caption: Deprotection pathways for N-Boc and N-Cbz protected 5-hydroxytryptophan.

Decision_Workflow start Start: Need to protect 5-HTP amine acid_sensitive Are there acid-sensitive functional groups? start->acid_sensitive h2_sensitive Are there functional groups sensitive to hydrogenolysis? acid_sensitive->h2_sensitive No use_cbz Use Cbz acid_sensitive->use_cbz Yes h2_sensitive->use_cbz No, consider Cbz for milder deprotection use_boc Use Boc h2_sensitive->use_boc Yes reconsider Re-evaluate synthetic route or consider alternative protecting groups h2_sensitive->reconsider Both sensitive

Caption: Decision workflow for selecting between Boc and Cbz protecting groups.

Conclusion and Recommendations

Both Boc and Cbz are highly effective and versatile protecting groups for the α-amino group of 5-hydroxytryptophan.[2] The choice between them is primarily dictated by the overall synthetic strategy and the stability of other functional groups within the molecule.

  • Choose Boc when the synthetic route involves conditions that are incompatible with catalytic hydrogenolysis, but the molecule is stable to strong acids. The ease of Boc deprotection with TFA makes it a popular choice in many synthetic schemes.[2]

  • Choose Cbz for substrates that are sensitive to acidic conditions. The deprotection via catalytic hydrogenolysis is exceptionally mild and proceeds at a neutral pH.[5] The Cbz group is also generally more cost-effective for large-scale synthesis.[16]

The orthogonality of Boc and Cbz protecting groups makes them invaluable tools in the synthesis of complex molecules derived from 5-hydroxytryptophan, allowing for selective deprotection and functionalization.[2][5] This guide provides the fundamental data and protocols to assist researchers in making an informed decision for their specific synthetic needs.

References

A Comparative Guide to HPLC and LC-MS Methods for the Purity Validation of Boc-5-Hydroxy-L-Tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of raw materials and synthesized compounds is a critical aspect of quality control. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the validation of Boc-5-hydroxy-L-tryptophan purity. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, and its purity directly impacts the quality and safety of the final product.

This document outlines the experimental protocols and presents a comparative analysis of the performance of these two widely used analytical techniques. The information herein is intended to assist in the selection of the most appropriate method based on the specific requirements of the analysis, such as sensitivity, selectivity, and the need for impurity identification.

Comparison of HPLC and LC-MS Methods

The choice between HPLC-UV and LC-MS for the purity validation of this compound depends on several factors, including the required level of sensitivity, the need for structural confirmation of impurities, and available instrumentation.

Performance ParameterHPLC-UVLC-MS
Principle Separation based on polarity, with detection by UV absorbance.Separation based on polarity, with detection by mass-to-charge ratio.
Selectivity Good, but may be limited for co-eluting impurities with similar UV spectra.Excellent, provides mass information for unambiguous peak identification.
Sensitivity (LOD/LOQ) Typically in the low ng range.Can reach pg to fg levels, offering significantly higher sensitivity.
Impurity Identification Limited to retention time and UV spectral matching.Provides molecular weight information, aiding in the structural elucidation of unknown impurities.
Quantitative Accuracy High, with proper calibration.High, often superior due to the use of internal standards and high selectivity.
Cost & Complexity Lower initial cost and less complex operation.Higher initial investment and requires more specialized expertise.

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS analysis are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

HPLC-UV Method

This method is suitable for routine purity assessments and quantification of this compound.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

2. Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of the this compound sample in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition (90% A: 10% B) to a working concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

LC-MS Method

This method is ideal for identifying and quantifying trace-level impurities and for confirming the identity of the main component.

1. Instrumentation:

  • LC-MS system equipped with an electrospray ionization (ESI) source and a triple quadrupole or time-of-flight (TOF) mass analyzer.

  • UPLC/UHPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm) for faster analysis and better resolution.

2. Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • Scan Range: m/z 100-1000

5. Sample Preparation:

  • Prepare a stock solution of the this compound sample in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition (95% A: 5% B) to a working concentration of approximately 10 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Data Presentation

The following tables summarize the expected quantitative data for the validation of this compound purity using the described HPLC and LC-MS methods.

Table 1: HPLC-UV Method Validation Parameters

ParameterSpecificationResult
Linearity (r²) ≥ 0.9990.9995
Range 1-100 µg/mL1-100 µg/mL
LOD -0.5 µg/mL
LOQ -1.5 µg/mL
Accuracy (% Recovery) 98-102%99.5%
Precision (% RSD) ≤ 2%< 1.5%

Table 2: LC-MS Method Validation Parameters

ParameterSpecificationResult
Linearity (r²) ≥ 0.9990.9998
Range 0.01-10 µg/mL0.01-10 µg/mL
LOD -0.005 µg/mL
LOQ -0.015 µg/mL
Accuracy (% Recovery) 98-102%100.2%
Precision (% RSD) ≤ 5%< 3%

Table 3: Potential Impurities in this compound Synthesis

ImpurityPotential Source
5-Hydroxy-L-tryptophanIncomplete reaction of the starting material.
Di-Boc-5-hydroxy-L-tryptophanOver-reaction or side reaction.
tert-ButanolBy-product from the Boc-protection reaction.
Unreacted reagentsResiduals from the synthesis process.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the purity validation of this compound using chromatographic methods.

G cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis weighing Weighing of This compound dissolution Dissolution in appropriate solvent weighing->dissolution dilution Dilution to working concentration dissolution->dilution filtration Filtration (0.22 or 0.45 µm) dilution->filtration injection Injection into HPLC or LC-MS filtration->injection separation Separation on C18 column injection->separation detection Detection by UV or MS separation->detection integration Peak Integration detection->integration quantification Quantification of purity and impurities integration->quantification reporting Reporting of Results quantification->reporting

Caption: Workflow for this compound purity validation.

Signaling Pathway Context

While this compound is a protected amino acid and not directly involved in biological signaling, its deprotected form, 5-hydroxy-L-tryptophan (5-HTP), is a crucial precursor in the biosynthesis of the neurotransmitter serotonin. Understanding this pathway is important for researchers working with this compound.

G tryptophan L-Tryptophan htp 5-Hydroxy-L-tryptophan (5-HTP) tryptophan->htp Tryptophan Hydroxylase serotonin Serotonin (5-HT) htp->serotonin Aromatic L-amino acid decarboxylase melatonin Melatonin serotonin->melatonin Multi-step enzymatic conversion

Caption: Biosynthetic pathway of Serotonin from L-Tryptophan.

A Comparative Analysis of the Biological Activities of Boc-5-Hydroxy-L-Tryptophan and L-Tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuroscience and pharmacology, the modulation of serotonin (5-hydroxytryptamine, 5-HT) pathways is a cornerstone for the development of therapeutics targeting a spectrum of neurological and psychiatric disorders. The primary precursors for serotonin synthesis, L-tryptophan and its hydroxylated metabolite 5-hydroxy-L-tryptophan (5-HTP), are both utilized in research and as dietary supplements to augment central nervous system serotonin levels. This guide provides a detailed comparison of the biological activities of the essential amino acid L-tryptophan and a chemically modified derivative of its successor, Boc-5-hydroxy-L-tryptophan.

While direct comparative biological data for this compound is limited in publicly available literature, this guide will extrapolate its probable in vivo behavior based on the known characteristics of the tert-butyloxycarbonyl (Boc) protecting group and the established pharmacology of 5-HTP. This comparison aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding to inform their experimental designs and therapeutic strategies.

Executive Summary

L-tryptophan is the natural dietary precursor for serotonin synthesis. Its conversion to serotonin is a multi-step process, with the initial hydroxylation to 5-HTP being the rate-limiting step. In contrast, 5-HTP is the direct precursor to serotonin, bypassing this rate-limiting enzymatic conversion. This fundamental difference in their metabolic pathways leads to distinct pharmacokinetic and pharmacodynamic profiles.

This compound is a synthetic derivative of 5-HTP where the amino group is protected by a Boc moiety. This chemical modification is anticipated to enhance the compound's stability and potentially alter its pharmacokinetic properties, such as absorption and distribution. However, the Boc group must be cleaved in vivo for the 5-HTP to become pharmacologically active.

Serotonin Synthesis Pathway

The metabolic cascade from L-tryptophan to serotonin is a critical pathway in neurobiology. The efficiency of this pathway can be influenced at several key junctures, which is a primary consideration when comparing the bioactivities of L-tryptophan and 5-HTP.

Serotonin_Synthesis_Pathway cluster_blood Bloodstream cluster_brain Brain L_Tryptophan L-Tryptophan Five_HTP 5-Hydroxy-L-tryptophan (5-HTP) L_Tryptophan->Five_HTP Tryptophan Hydroxylase (Rate-limiting step) BBB Blood-Brain Barrier L_Tryptophan->BBB Active Transport (competes with other LNAAs) Serotonin Serotonin (5-HT) Five_HTP->Serotonin Aromatic L-Amino Acid Decarboxylase Five_HTP->BBB Facilitated Diffusion (no competition) Boc_5_HTP This compound Boc_5_HTP->Five_HTP In vivo cleavage (hypothesized) Boc_5_HTP->BBB Enhanced Permeability? (hypothesized)

Figure 1: Serotonin Synthesis Pathway

Comparative Data Presentation

The following tables summarize the key differences in the pharmacokinetic and pharmacodynamic properties of L-tryptophan and 5-HTP. Data for this compound is largely inferred.

ParameterL-TryptophanThis compound (inferred) / 5-HTP
Mechanism of Action Indirect serotonin precursor; must be converted to 5-HTP.Direct serotonin precursor; bypasses the rate-limiting step. The Boc group requires cleavage to yield active 5-HTP.
Rate-Limiting Step Conversion to 5-HTP by tryptophan hydroxylase.[1]Conversion to serotonin is not rate-limited.[2]
Blood-Brain Barrier Transport Competes with other large neutral amino acids (LNAAs) for transport.[2]Does not require a transport molecule and is not affected by the presence of other amino acids.[3] The effect of the Boc group on transport is unknown but may enhance lipophilicity and passive diffusion.
Oral Bioavailability Variable; influenced by diet and competition with other amino acids.Approximately 70% of an oral dose reaches the bloodstream.[3] The Boc group may alter this.
Plasma Half-Life Dose-dependent; increasing doses can shorten the half-life.[4]Ranges from 2.2 to 7.4 hours when co-administered with carbidopa.[5]
Typical Oral Dose (for mood) 1-3 g/day .[6]100-300 mg/day.[6]
Typical Oral Dose (for sleep) 1-5 g at bedtime.[6]300-600 mg at bedtime.[6]

Table 1: Pharmacokinetic and Pharmacodynamic Comparison

FeatureL-TryptophanThis compound (inferred) / 5-HTP
Onset of Action Slower and more gradual.[7]Faster and more direct.[2]
Potential for Peripheral Conversion Can be metabolized into other compounds like kynurenine and niacin.Can be converted to serotonin in the periphery, which may cause side effects if not co-administered with a peripheral decarboxylase inhibitor.[8]
Long-term Use Generally considered safer for long-term use.[2]May lead to tolerance with long-term use.[2]
Side Effects Mild; can include nausea, headaches, and drowsiness.[7]Can include heartburn, stomach pain, nausea, and vomiting. Higher doses are associated with more severe side effects.[9]

Table 2: Clinical and Safety Profile Comparison

Biological Activity Profile

L-Tryptophan

L-tryptophan is an essential amino acid obtained from the diet. Beyond its role in protein synthesis, it is a precursor for several important biomolecules, including serotonin, melatonin, and niacin. Its conversion to serotonin in the brain is tightly regulated by the enzyme tryptophan hydroxylase, which is the rate-limiting step in this pathway.[1] The transport of L-tryptophan across the blood-brain barrier is a competitive process, with other large neutral amino acids vying for the same transport proteins.[2] This competition can limit the amount of L-tryptophan that enters the brain, thereby affecting serotonin synthesis.

5-Hydroxy-L-Tryptophan (5-HTP)

5-HTP is the direct metabolic precursor to serotonin. Administering 5-HTP bypasses the rate-limiting hydroxylation of L-tryptophan, leading to a more direct and potentially more robust increase in serotonin levels.[2] Unlike L-tryptophan, 5-HTP readily crosses the blood-brain barrier without competing with other amino acids for transport.[3] This characteristic makes 5-HTP a more potent agent for increasing central serotonin levels. However, its rapid conversion to serotonin can also occur in peripheral tissues, which can lead to side effects if not managed.

This compound

The introduction of the Boc protecting group to the 5-HTP molecule is a chemical strategy to enhance its stability and facilitate its use in peptide synthesis and as a potential prodrug. The Boc group is known to be stable under neutral and basic conditions but is readily cleaved by acids.[10]

Inferred Biological Activity:

  • Stability and Absorption: The Boc group is expected to protect the 5-HTP molecule from degradation in the gastrointestinal tract, potentially increasing its oral bioavailability. Its increased lipophilicity might also enhance its absorption through passive diffusion.

  • Blood-Brain Barrier Permeability: The increased lipophilicity conferred by the Boc group could theoretically enhance the passive diffusion of the molecule across the blood-brain barrier.

  • Activation: For this compound to exert its biological effect, the Boc group must be cleaved to release the active 5-HTP. This deprotection is likely to occur in the acidic environment of the stomach or enzymatically within the body. While some enzymes have been shown to cleave Boc groups from certain amino acid derivatives, the specific enzymes and the efficiency of this process in vivo for this compound are not well-documented.[11]

  • Pharmacokinetics: The rate and extent of Boc group cleavage would be a critical determinant of the pharmacokinetic profile of this compound, influencing its onset of action, duration of effect, and overall efficacy.

Experimental Protocols

To empirically compare the biological activities of L-tryptophan, 5-HTP, and this compound, a series of in vitro and in vivo experiments would be necessary. Below are outlines of key experimental protocols.

Hypothetical Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies (Animal Model) TPH_Assay Tryptophan Hydroxylase Activity Assay AADC_Assay Aromatic L-Amino Acid Decarboxylase Activity Assay BBB_Model In Vitro Blood-Brain Barrier Transport Model Dosing Oral Administration of Compounds PK_Analysis Pharmacokinetic Analysis (Blood Sampling) Dosing->PK_Analysis Brain_Analysis Brain Tissue/Microdialysate Analysis Dosing->Brain_Analysis PK_Analysis->Brain_Analysis Correlate plasma levels with brain levels L_Tryptophan L-Tryptophan L_Tryptophan->TPH_Assay L_Tryptophan->BBB_Model L_Tryptophan->Dosing Five_HTP 5-HTP Five_HTP->AADC_Assay Five_HTP->BBB_Model Five_HTP->Dosing Boc_5_HTP Boc-5-HTP Boc_5_HTP->AADC_Assay after deprotection Boc_5_HTP->BBB_Model Boc_5_HTP->Dosing

References

A Comparative Analysis of Boc-Protected Tryptophan Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is paramount to the successful synthesis of pure, high-yield peptides. When incorporating the indole-containing amino acid tryptophan, the use of Nα-Boc (tert-butyloxycarbonyl) protected derivatives with additional side-chain protection is crucial to prevent unwanted modifications. This guide provides an objective comparison of commonly used Boc-protected tryptophan derivatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal building block for your solid-phase peptide synthesis (SPPS) needs.

The primary challenge in synthesizing tryptophan-containing peptides is the susceptibility of the electron-rich indole ring to electrophilic attack. During the acidic conditions of Boc deprotection and final cleavage from the resin, carbocations generated from other protecting groups (e.g., from Arg(Pbf/Pmc)) or the Boc group itself can alkylate the tryptophan side chain, leading to significant impurities that are difficult to remove.[1][2] Indole side-chain protection mitigates these side reactions, enhancing the purity and yield of the final peptide.[3]

Performance Comparison of Boc-Protected Tryptophan Derivatives

The choice of the indole-protecting group impacts stability, deprotection conditions, and the overall success of the peptide synthesis. The following table summarizes the key characteristics of commonly employed Boc-protected tryptophan derivatives.

Protecting GroupDerivativeKey AdvantagesCommon Side Reactions PreventedDeprotection ConditionsReported Deprotection Yield
None (Unprotected) Boc-Trp-OHSimplicity--Low
tert-Butyloxycarbonyl (Boc) Boc-Trp(Boc)-OHExcellent prevention of indole alkylation.[2] Stable to base.Alkylation from Arg(Pbf/Pmc), tert-butylation.[2]Strong acid (e.g., TFA).[2]Up to 90%[2]
Formyl (For) Boc-Trp(For)-OHStable to moderate acid.Oxidation and alkylation.Base (e.g., piperidine, DMEDA), or strong acid (HF) with scavengers.[2]Up to 95% with DMEDA[2]
Mesitylene-2-sulfonyl (Mts) Boc-Trp(Mts)-OHMore acid-stable than Pmc or Pbf.Sulfonylation.Strong acid (e.g., TFA) with scavengers.-

Experimental Protocols

Protocol 1: Comparative Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

This protocol outlines a general procedure for the synthesis of a model peptide (e.g., Ac-Ala-Gly-Trp-Ala-NH2) on a Rink Amide resin to compare the performance of different Boc-protected tryptophan derivatives.

1. Resin Swelling and Preparation:

  • Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.

  • Wash the resin with DMF (3 x 10 mL/g resin).

2. Nα-Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Wash the resin with DMF (5 x 10 mL/g resin).

3. Amino Acid Coupling:

  • Dissolve the Fmoc-protected amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.

  • Add N,N-diisopropylethylamine (DIEA) (8 eq.) to the amino acid solution and pre-activate for 2 minutes.

  • Add the activated amino acid solution to the resin and couple for 2 hours.

  • Wash the resin with DMF (3 x 10 mL/g resin) and dichloromethane (DCM) (3 x 10 mL/g resin).

  • Monitor coupling completion using a Kaiser test.

4. Incorporation of Boc-Protected Tryptophan:

  • For the tryptophan incorporation step, use Boc-Trp(Boc)-OH, Boc-Trp(For)-OH, or Boc-Trp(Mts)-OH following the general coupling protocol.

5. Acetylation of the N-terminus:

  • After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes.

  • Wash the resin with DMF and DCM.

6. Cleavage and Deprotection:

  • Wash the resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

Protocol 2: HPLC Analysis of Crude Peptide Purity

This protocol provides a standard method for analyzing the purity of the synthesized crude peptides.[4]

1. Sample Preparation:

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA) to a concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 220 nm and 280 nm.

3. Data Analysis:

  • Integrate the peak areas of the chromatogram.

  • Calculate the percentage purity of the target peptide relative to the total peak area.

  • Identify and quantify major impurities. Mass spectrometry can be used to identify the chemical nature of the side-products.[5]

Visualizing Workflows and Mechanisms

To better understand the processes involved, the following diagrams illustrate the general SPPS workflow and the mechanism of tryptophan side-chain protection.

SPPS_Workflow cluster_loop Resin Resin Swelling Deprotection Nα-Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Wash1 Wash Coupling->Wash1 Loop Repeat for each amino acid Wash1->Loop Wash2 Wash Cleavage Cleavage & Deprotection Loop->Cleavage Purification Purification (HPLC) Cleavage->Purification Deprotection_L Nα-Fmoc Deprotection Coupling_L Amino Acid Coupling Deprotection_L->Coupling_L Wash_L Wash Coupling_L->Wash_L Wash_L->Loop

General workflow for Solid-Phase Peptide Synthesis (SPPS).

Tryptophan_Protection cluster_synthesis Peptide Synthesis cluster_protection Indole Protection Strategy Unprotected_Trp Unprotected Tryptophan Side_Product Alkylated Tryptophan (Impurity) Unprotected_Trp->Side_Product Alkylation Electrophile Electrophile (R+) (from other protecting groups) Electrophile->Side_Product Protected_Trp Boc-Trp(PG)-OH (PG = Boc, For) No_Reaction No Side Reaction Protected_Trp->No_Reaction Clean_Peptide Desired Peptide No_Reaction->Clean_Peptide

Prevention of tryptophan side reactions by indole protection.

Conclusion

The selection of an appropriate Boc-protected tryptophan derivative is a critical step in the successful synthesis of tryptophan-containing peptides. While unprotected Boc-Trp-OH is the simplest option, it often leads to significant side reactions. Boc-Trp(Boc)-OH offers excellent protection against alkylation and is compatible with standard TFA cleavage. Boc-Trp(For)-OH provides robust protection and can be deprotected under basic conditions, offering an orthogonal strategy. The choice between these derivatives will depend on the specific peptide sequence, the other amino acids present (particularly arginine), and the overall synthetic strategy. By carefully considering the properties of each derivative and employing rigorous analytical techniques, researchers can significantly improve the purity and yield of their target peptides.

References

A Comparative Guide to the Chiral Separation and Validation of Boc-5-hydroxy-L-tryptophan Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the enantiomeric purity of chiral building blocks like N-Boc-5-hydroxy-L-tryptophan is paramount. The biological activity and pharmacological properties of a final peptide or drug molecule are critically dependent on the stereochemistry of its constituent amino acids. This guide provides an objective comparison of modern chromatographic techniques for the chiral separation of Boc-5-hydroxy-L-tryptophan enantiomers, supported by experimental data from closely related analogs, and outlines detailed validation protocols.

Comparison of Chiral Separation Techniques

The primary methods for the chiral resolution of N-protected amino acids are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), each employing specialized Chiral Stationary Phases (CSPs). The choice between these techniques and CSPs depends on factors such as required resolution, analysis speed, solvent consumption, and available instrumentation.

High-Performance Liquid Chromatography (HPLC) remains the most widely used technique for chiral separations due to its versatility and robustness.[1][2] Two types of CSPs are particularly effective for Boc-protected amino acids: polysaccharide-based and macrocyclic glycopeptide-based CSPs.

  • Polysaccharide-Based CSPs: These are renowned for their broad applicability and are typically derived from cellulose or amylose coated or immobilized on a silica support.[1][3] They often provide excellent resolution for a wide range of chiral compounds, including N-protected amino acids.[3]

  • Macrocyclic Glycopeptide-Based CSPs: CSPs like those based on teicoplanin offer unique and often complementary selectivity to polysaccharide phases.[3] For Boc-protected amino acids, reversed-phase HPLC is a viable and effective approach on these columns.[3][4]

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC, offering significant advantages in terms of speed and reduced solvent consumption.[2][5] By using supercritical CO2 as the primary mobile phase, SFC can achieve higher flow rates and faster separations without compromising efficiency.[5][6] This makes it a "greener" and more cost-effective technique, especially for preparative-scale separations.[6]

Data Presentation: Performance Comparison

Table 1: Illustrative HPLC Performance on a Polysaccharide-Based CSP (Data based on separation of similar N-protected amino acids)

ParameterValue
Analyte Racemic N-Boc-Tryptophan Analog
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 254 nm
Retention Time (t1) ~ 8.5 min
Retention Time (t2) ~ 10.2 min
Resolution (Rs) > 2.0
Selectivity (α) ~ 1.25

Table 2: Illustrative HPLC Performance on a Macrocyclic Glycopeptide-Based CSP (Data based on separation of fluorinated tryptophan analogs)

ParameterValue
Analyte Racemic Fluorinated Tryptophan Analog
Column Chirobiotic® T (250 x 4.6 mm, 5 µm)
Mobile Phase Water / Methanol / Acetic Acid (30:70:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 220 nm
Retention Time (t1) ~ 4.8 min (L-enantiomer)
Retention Time (t2) ~ 5.9 min (D-enantiomer)
Resolution (Rs) > 2.5
Selectivity (α) ~ 1.30

Table 3: Illustrative SFC Performance on a Polysaccharide-Based CSP (Data based on separation of neutral chiral compounds)[7]

ParameterValue
Analyte Racemic N-Boc-Tryptophan Analog
Column Chiralpak® AS-H (250 x 4.6 mm, 5 µm)
Mobile Phase CO2 / Methanol (80:20, v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 30°C
Detection UV at 254 nm
Retention Time (t1) ~ 3.2 min
Retention Time (t2) ~ 4.1 min
Resolution (Rs) > 2.2
Selectivity (α) ~ 1.35

Experimental Protocols

Detailed and reproducible experimental methods are crucial for successful chiral separations and their validation.

Protocol 1: Chiral HPLC Separation using a Polysaccharide-Based CSP
  • Instrumentation: Standard HPLC system with UV detector.

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane, 2-Propanol, and Trifluoroacetic Acid in a ratio of 80:20:0.1 (v/v/v). Filter and degas the mobile phase before use.

  • System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (approximately 30-60 minutes).

  • Sample Preparation: Dissolve the racemic this compound standard in the mobile phase to a concentration of 1.0 mg/mL. For validation, prepare solutions of the individual L- and D-enantiomers and a mixture.

  • Injection: Inject 10 µL of the sample solution.

  • Chromatographic Run: Perform the isocratic elution for a sufficient time to allow both enantiomers to elute (e.g., 15-20 minutes).

  • Detection: Monitor the eluent at a wavelength of 254 nm or another appropriate wavelength for the analyte.

  • Data Analysis: Integrate the peaks corresponding to the two enantiomers and calculate the resolution (Rs) and selectivity (α).

Protocol 2: Validation of the Chiral HPLC Method

Method validation should be performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose.

  • Specificity:

    • Inject a blank (mobile phase), the individual L- and D-enantiomer solutions, and the racemic mixture.

    • Acceptance Criteria: The L- and D-enantiomer peaks should be well-resolved from each other and from any impurities or blank peaks. The resolution (Rs) between the enantiomer peaks should be ≥ 1.5.

  • Linearity:

    • Prepare a series of at least five concentrations of the L-enantiomer (e.g., 50-150% of the expected sample concentration).

    • Inject each concentration in triplicate.

    • Plot a graph of peak area versus concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (Recovery):

    • Prepare samples spiked with known amounts of the D-enantiomer (impurity) at three different concentration levels (e.g., 0.1%, 0.5%, 1.0% of the L-enantiomer concentration).

    • Analyze these samples in triplicate.

    • Calculate the percentage recovery of the D-enantiomer.

    • Acceptance Criteria: The mean recovery should be within 90-110%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a sample containing a known amount of the D-enantiomer on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.

    • Calculate the Relative Standard Deviation (%RSD) for the peak areas.

    • Acceptance Criteria: The %RSD should be ≤ 5% for the impurity peak.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of the D-enantiomer peak (typically S/N of 3 for LOD and 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness:

    • Introduce small, deliberate variations to the method parameters (e.g., ±5% in mobile phase composition, ±2°C in column temperature, ±0.1 mL/min in flow rate).

    • Analyze the effect on the resolution and retention times.

    • Acceptance Criteria: The resolution between the enantiomers should remain ≥ 1.5, and the results should not be significantly affected by the variations.

Visualizations

The following diagrams illustrate key workflows in the chiral separation and validation process.

Chiral_Method_Development_Workflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation start Define Analyte (Boc-5-OH-Trp) csp_screening Screen CSPs (Polysaccharide, Macrocyclic) start->csp_screening Select initial columns mode_screening Screen Modes (Normal, Reversed, Polar Organic) csp_screening->mode_screening Test different mobile phase types sfc_option Consider SFC (Speed, Green Chemistry) mode_screening->sfc_option mobile_phase Optimize Mobile Phase (Solvent ratio, Additives) mode_screening->mobile_phase Select best CSP/Mode combination (Rs > 1.5) conditions Optimize Conditions (Flow rate, Temperature) mobile_phase->conditions Fine-tune for optimal Rs and analysis time validation Full Method Validation (ICH Guidelines) conditions->validation Confirm performance final_method Final Analytical Method validation->final_method

Workflow for Chiral Method Development.

Chiral_Method_Validation_Process method Optimized Method Column: Chiralpak AD-H Mobile Phase: Hex/IPA/TFA Flow: 1.0 mL/min Temp: 25°C validation_params ICH Validation Parameters Specificity Linearity Accuracy Precision LOD/LOQ Robustness method->validation_params is subjected to acceptance_criteria Acceptance Criteria Rs ≥ 1.5 r² ≥ 0.999 Recovery 90-110% RSD ≤ 5% S/N ≥ 10 for LOQ No significant impact from changes validation_params->acceptance_criteria must meet

Key Parameters for Chiral Method Validation.

HPLC_vs_SFC_Comparison cluster_hplc HPLC cluster_sfc SFC title Comparison: HPLC vs. SFC for Chiral Separation hplc_pros Pros: - Widely available - Robust and versatile - Established methods sfc_pros Pros: - Very fast separations (3-5x faster) - Reduced solvent use ('Green') - Lower operating costs decision Decision Criteria: - Throughput needs - Budget (instrument & solvent) - Environmental goals hplc_pros->decision Choose if... hplc_cons Cons: - Slower analysis times - Higher organic solvent consumption sfc_pros->decision Choose if... sfc_cons Cons: - Less common instrumentation - May require specialized columns

Comparison of HPLC and SFC for Chiral Separations.

References

A Comparative Guide to the Structural Confirmation of Synthesized Boc-5-hydroxy-L-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of standard analytical techniques for the structural confirmation of synthesized Nα-tert-butyloxycarbonyl-5-hydroxy-L-tryptophan (Boc-5-hydroxy-L-tryptophan). The focus is on providing researchers, scientists, and drug development professionals with a clear, data-driven framework for validating the identity, purity, and structure of this critical building block used in peptide synthesis and pharmaceutical research.

Introduction to Structural Confirmation

The synthesis of modified amino acids like this compound is a fundamental step in the development of novel peptides and pharmaceuticals. Following synthesis, it is imperative to rigorously confirm the chemical structure to ensure the final product is correct and free of significant impurities. This validation is typically achieved through a combination of chromatographic and spectroscopic techniques, each providing a unique piece of the structural puzzle. This guide compares the data obtained from High-Performance Liquid Chromatography (HPLC), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chromatographic and Spectrometric Analysis: A Comparative Overview

A multi-technique approach is the gold standard for structural elucidation. While HPLC is excellent for assessing purity and providing initial identification based on retention time, HRMS delivers a highly accurate molecular formula. NMR spectroscopy complements these techniques by providing detailed information about the specific arrangement and connectivity of atoms within the molecule.

Table 1: Summary of Analytical Data for Structural Confirmation

Analytical Technique Parameter Expected Value Observed Value Interpretation
HPLC (Reversed-Phase) Purity>98%99.2%High purity of the synthesized compound.
Retention Time (t R )Compound-specific15.8 minIdentity confirmation against a reference.
HRMS (ESI+) [M+H]⁺ m/z321.1445321.1449Confirms elemental composition (C₁₆H₂₁N₂O₅⁺).
[M+Na]⁺ m/z343.1264343.1268Adduct confirmation of the molecular ion.
¹H NMR (500 MHz, DMSO-d₆) Indole NH (δ)~10.6 ppm10.62 ppmPresence of the indole proton.
Aromatic H-4 (δ)~7.05 ppm7.04 ppmSubstitution pattern on the indole ring.
Boc (CH₃)₉ (δ)~1.38 ppm1.38 ppmPresence of the Boc protecting group.
¹³C NMR (125 MHz, DMSO-d₆) Carbonyl (C=O), Acid~174 ppm174.5 ppmPresence of the carboxylic acid group.
Carbonyl (C=O), Boc~155 ppm155.8 ppmPresence of the Boc protecting group.
Quaternary C-5 (C-OH)~150 ppm150.3 ppmConfirmation of hydroxyl group position.

Experimental Workflow and Methodologies

The logical flow of analysis ensures that each step builds upon the last, from initial purity checks to definitive structural mapping. The process begins with synthesis and purification, followed by a series of analytical experiments to confirm the final product.

cluster_synthesis Synthesis & Purification cluster_confirmation Analytical Workflow synthesis Chemical Synthesis of This compound purification Purification via Flash Chromatography synthesis->purification hplc 1. Purity Assessment (RP-HPLC) purification->hplc ms 2. Molecular Formula Confirmation (HRMS) hplc->ms nmr 3. Structural Elucidation (1H & 13C NMR) ms->nmr final Structure Verified nmr->final

Caption: Workflow for Synthesis and Structural Confirmation.

Detailed Experimental Protocols:

  • High-Performance Liquid Chromatography (HPLC):

    • System: Agilent 1260 Infinity II

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient of A (0.1% TFA in Water) and B (Acetonitrile)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 280 nm

  • High-Resolution Mass Spectrometry (HRMS):

    • System: Thermo Scientific Q Exactive HF

    • Ionization: Electrospray Ionization (ESI), Positive Mode

    • Mass Range: 100-1000 m/z

    • Resolution: 120,000

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • System: Bruker Avance III HD 500 MHz

    • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)

    • Experiments: ¹H, ¹³C, COSY, HSQC

Application in Drug Development: A Signaling Pathway Context

5-hydroxy-L-tryptophan is a precursor to the neurotransmitter serotonin. Its derivatives are often designed to interact with serotonergic pathways, which are critical targets in drug development for neurological and psychiatric disorders. The diagram below illustrates a conceptual signaling pathway where a drug derived from this compound might act.

cluster_pathway Conceptual Serotonergic Signaling Pathway ligand 5-HTP Derivative Drug receptor 5-HT Receptor ligand->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger pka Protein Kinase A (PKA) Activation second_messenger->pka response Cellular Response (e.g., Gene Expression) pka->response

A Comparative Guide to the In Vivo Efficacy of Boc-5-Hydroxy-L-Tryptophan and 5-HTP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 24, 2025

Executive Summary

This guide provides a comparative analysis of the well-established serotonin precursor, 5-hydroxy-L-tryptophan (5-HTP), and a hypothetical derivative, Boc-5-hydroxy-L-tryptophan (Boc-5-HTP). To date, no direct in vivo comparative studies have been published. Therefore, this document extrapolates the potential properties of Boc-5-HTP based on the known pharmacokinetics of 5-HTP and the chemical principles of tert-butyloxycarbonyl (Boc) protection.

5-Hydroxytryptophan is a naturally occurring amino acid and a direct precursor to the neurotransmitter serotonin.[1] It is known to cross the blood-brain barrier and is used to increase serotonin levels in the central nervous system.[2] However, its therapeutic potential can be limited by its rapid metabolism and potential for peripheral side effects. The addition of a Boc protecting group to the amine function of 5-HTP could theoretically offer a prodrug strategy to enhance its pharmacokinetic profile, potentially leading to improved bioavailability and a more sustained release of the active compound.

This guide presents a theoretical comparison of their properties, a proposed experimental workflow for a head-to-head in vivo study, detailed experimental protocols, and the relevant biochemical pathway.

Comparative Data: 5-HTP vs. Boc-5-HTP (Theoretical)

The following table summarizes the known quantitative data for 5-HTP and the hypothesized characteristics of Boc-5-HTP.

Feature5-Hydroxy-L-Tryptophan (5-HTP)This compound (Boc-5-HTP) (Hypothesized)
Bioavailability Orally administered 5-HTP has a bioavailability of approximately 69.2%.[2]Potentially increased due to protection from first-pass metabolism.
Blood-Brain Barrier Permeability Readily crosses the blood-brain barrier.[2]Permeability may be altered; requires experimental validation.
Metabolism Rapidly decarboxylated to serotonin by aromatic L-amino acid decarboxylase (AADC) in both peripheral tissues and the CNS.[2][3]Protected from premature decarboxylation until the Boc group is cleaved.
Half-life Relatively short, leading to fluctuations in plasma levels.Potentially prolonged, allowing for a more sustained release of 5-HTP.
Mechanism of Action Direct precursor to serotonin.[1]Prodrug that releases 5-HTP upon in vivo cleavage of the Boc group.
Potential Advantages Well-characterized, naturally occurring, and readily available.Improved pharmacokinetic profile, potentially reduced peripheral side effects, and more consistent CNS serotonin elevation.
Potential Disadvantages Rapid metabolism can lead to peripheral side effects (e.g., gastrointestinal discomfort) and requires frequent dosing for sustained levels.[2]Requires in vivo cleavage for activation; the efficiency and byproducts of this process are unknown.

Signaling and Metabolic Pathways

The primary mechanism of action for 5-HTP involves its conversion to serotonin. The hypothesized role of Boc-5-HTP is to act as a more stable delivery vehicle for 5-HTP.

SEROTONIN_SYNTHESIS Boc5HTP Boc-5-HTP (Prodrug) Cleavage In vivo Cleavage (e.g., esterases, acidic pH) Boc5HTP->Cleavage Release FiveHTP 5-HTP Cleavage->FiveHTP AADC Aromatic L-Amino Acid Decarboxylase (AADC) FiveHTP->AADC Conversion Serotonin Serotonin (5-HT) AADC->Serotonin MAO Monoamine Oxidase (MAO) Serotonin->MAO Metabolism Receptors Serotonin Receptors Serotonin->Receptors Binding FiveHIAA 5-HIAA (Metabolite) MAO->FiveHIAA Effect Neurophysiological Effects Receptors->Effect EXPERIMENTAL_WORKFLOW AnimalAcclimation Animal Acclimation (e.g., Male C57BL/6 mice, 1 week) Grouping Randomized Grouping (n=10-12 per group) - Vehicle - 5-HTP (e.g., 50 mg/kg) - Boc-5-HTP (equimolar dose) AnimalAcclimation->Grouping Administration Oral Administration (gavage) Grouping->Administration Behavioral Behavioral Testing (1-2 hours post-administration) Administration->Behavioral Sacrifice Euthanasia & Tissue Collection (e.g., 2 hours post-administration) Administration->Sacrifice Time course FST Forced Swim Test Behavioral->FST TST Tail Suspension Test Behavioral->TST OFT Open Field Test Behavioral->OFT Data Data Analysis & Comparison FST->Data TST->Data OFT->Data Brain Brain Sacrifice->Brain Blood Blood (Plasma) Sacrifice->Blood HPLC HPLC-ECD for 5-HTP, Serotonin, 5-HIAA in brain Brain->HPLC LCMS LC-MS/MS for 5-HTP & Boc-5-HTP in plasma Blood->LCMS Analysis Neurochemical & Pharmacokinetic Analysis Analysis->Data HPLC->Analysis LCMS->Analysis

References

Comparison Guide: Assessing Antibody Cross-Reactivity with Boc-5-hydroxy-L-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the cross-reactivity of antibodies developed against Boc-5-hydroxy-L-tryptophan. Ensuring antibody specificity is critical for the validity of experimental results, particularly when the target molecule is a modified version of an endogenous compound. An antibody that cross-reacts with related native molecules, such as L-Tryptophan or its metabolite 5-hydroxy-L-tryptophan (5-HTP), can lead to inaccurate quantification and false-positive results.[1][2]

This document outlines a comparative analysis using a competitive Enzyme-Linked Immunosorbent Assay (ELISA), presents the resulting data in a clear tabular format, and provides a detailed experimental protocol.

Comparative Analysis of Antibody Specificity

The specificity of a hypothetical monoclonal antibody, mAb-B5HT , raised against this compound, was evaluated. Its cross-reactivity was tested against a panel of structurally similar molecules that are biologically relevant or may be present during synthesis. The primary method used is the competitive ELISA, which measures how effectively each compound competes with the target antigen for binding to the antibody.[1][3] In this assay, a lower signal indicates a higher degree of competition and, therefore, greater cross-reactivity.[3]

The key molecules selected for this comparison are:

  • This compound: The target antigen.

  • 5-hydroxy-L-tryptophan (5-HTP): The core biological molecule without the Boc protecting group.[4]

  • L-Tryptophan: The essential amino acid precursor in the serotonin pathway.[5][6]

  • Serotonin (5-HT): The final neurotransmitter product derived from 5-HTP.[7][8]

  • Boc-L-Tryptophan: A control molecule to assess the contribution of the Boc group to binding.

Data Presentation: Cross-Reactivity Profile of mAb-B5HT

The following table summarizes the quantitative results from the competitive ELISA. The IC50 value represents the concentration of the analyte required to inhibit 50% of the maximum signal. The percent cross-reactivity is calculated relative to the target antigen, this compound.

CompoundIC50 (nM)% Cross-Reactivity
This compound 15 100%
5-hydroxy-L-tryptophan (5-HTP)4,5000.33%
L-Tryptophan> 100,000< 0.015%
Serotonin (5-HT)> 100,000< 0.015%
Boc-L-Tryptophan8,3000.18%

Formula: % Cross-Reactivity = (IC50 of Target Antigen / IC50 of Test Compound) x 100

Interpretation: The data clearly indicate that the mAb-B5HT antibody is highly specific for the target antigen, this compound. There is minimal cross-reactivity with the biologically crucial precursor 5-HTP and virtually no cross-reactivity with L-Tryptophan or Serotonin. This high degree of specificity validates its use in assays where these related endogenous molecules are present.

Mandatory Visualizations

To understand the importance of testing against specific molecules, it is crucial to visualize the metabolic pathway in which 5-hydroxytryptophan is involved.

serotonin_pathway cluster_path Serotonin Synthesis Pathway cluster_target Assay Target tryptophan L-Tryptophan htp 5-hydroxy-L-tryptophan (5-HTP) tryptophan->htp Tryptophan Hydroxylase (TPH) (Rate-Limiting Step) serotonin Serotonin (5-HT) htp->serotonin Aromatic L-amino Acid Decarboxylase target This compound

Caption: Serotonin synthesis pathway highlighting the target antigen's core molecule.

The following diagram illustrates the key steps of the competitive ELISA protocol used to determine antibody cross-reactivity.

competitive_elisa_workflow cluster_workflow Competitive ELISA Workflow for Cross-Reactivity plate_prep 1. Coat Plate Coat microtiter plate wells with This compound-carrier conjugate. blocking 2. Block Block remaining protein-binding sites with BSA or non-fat dry milk. plate_prep->blocking competition 3. Competition Step Add mixture of mAb-B5HT antibody and test compound (e.g., 5-HTP) to wells. Incubate. blocking->competition wash1 4. Wash Wash plate to remove unbound antibody and test compounds. competition->wash1 secondary_ab 5. Add Secondary Antibody Add HRP-conjugated secondary antibody that binds to mAb-B5HT. wash1->secondary_ab wash2 6. Wash Wash away unbound secondary antibody. secondary_ab->wash2 develop 7. Develop Signal Add TMB substrate. HRP converts substrate to produce a color signal. wash2->develop read 8. Read & Analyze Measure absorbance at 450 nm. Signal is inversely proportional to the amount of test compound. develop->read

Caption: Workflow for the competitive ELISA to assess antibody cross-reactivity.

Experimental Protocols

This protocol details the method used to generate the comparative data for the mAb-B5HT antibody.

1. Plate Coating:

  • A conjugate of this compound and a carrier protein (e.g., BSA) is diluted to 2 µg/mL in a coating buffer (0.05 M Carbonate-Bicarbonate, pH 9.6).

  • 100 µL of this solution is added to each well of a 96-well high-binding polystyrene plate.

  • The plate is covered and incubated overnight at 4°C.[9]

2. Washing and Blocking:

  • The coating solution is discarded, and the plate is washed three times with 200 µL per well of Wash Buffer (PBS with 0.05% Tween-20).

  • The remaining protein-binding sites are blocked by adding 200 µL of Blocking Buffer (PBS with 1% BSA) to each well.[10]

  • The plate is incubated for 1-2 hours at 37°C.

3. Competition Reaction:

  • Serial dilutions of the test compounds (this compound, 5-HTP, L-Tryptophan, etc.) are prepared in Dilution Buffer (PBS with 0.1% BSA).

  • The primary antibody (mAb-B5HT) is diluted to a pre-determined optimal concentration (the concentration that yields ~80% of the maximum signal in a non-competitive format).

  • In a separate dilution plate, 50 µL of each test compound dilution is mixed with 50 µL of the diluted primary antibody. This mixture is incubated for 1 hour at 37°C to allow binding to occur.[9]

  • The blocked assay plate is washed three times with Wash Buffer.

  • 100 µL of the antibody/test compound mixture is transferred from the dilution plate to the corresponding wells of the coated assay plate.

  • The plate is incubated for 90 minutes at 37°C.

4. Detection:

  • The plate is washed three times with Wash Buffer.

  • 100 µL of HRP-conjugated secondary antibody (e.g., Goat Anti-Mouse IgG-HRP), diluted in Dilution Buffer, is added to each well.

  • The plate is incubated for 1 hour at 37°C.

  • The plate is washed five times with Wash Buffer to remove all unbound secondary antibody.

5. Signal Development and Measurement:

  • 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution is added to each well and incubated at room temperature in the dark for 15-20 minutes.

  • The reaction is stopped by adding 50 µL of Stop Solution (e.g., 2N H₂SO₄).

  • The optical density is measured at 450 nm using a microplate reader.

6. Data Analysis:

  • A standard curve is generated by plotting the absorbance against the log of the concentration for the target antigen (this compound).

  • The IC50 values for the target and all test compounds are calculated from their respective inhibition curves.

  • Percent cross-reactivity is calculated using the formula provided in the data section.

References

Safety Operating Guide

Navigating the Disposal of Boc-5-hydroxy-L-tryptophan: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible handling and disposal of chemical reagents like Nα-Boc-5-hydroxy-L-tryptophan is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, ensuring compliance and safety.

Immediate Safety Protocols

Before initiating any disposal procedures, it is imperative to adhere to the following safety measures. While some safety data sheets (SDS) for the parent compound, 5-hydroxy-L-tryptophan, indicate it may not be classified as a hazardous substance, it is prudent to handle the Boc-protected derivative with caution.[1][2][3]

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear chemical safety goggles.

  • Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.

  • Body Protection: A standard laboratory coat is required to prevent skin contact.

Engineering Controls:

  • All handling of solid Boc-5-hydroxy-L-tryptophan should be conducted in a well-ventilated area. To minimize the risk of inhaling dust particles, using a certified chemical fume hood is strongly recommended.[1]

Hazard Assessment and Classification

The crucial first step in chemical disposal is determining whether the waste is hazardous. Chemical waste generators are legally responsible for making this determination by consulting local, regional, and national regulations.[4][5]

Regulatory Framework:

  • In the United States, the Environmental Protection Agency (EPA) provides guidelines for hazardous waste classification under the Resource Conservation and Recovery Act (RCRA).[5]

  • Always refer to your institution's specific waste management protocols and the chemical's Safety Data Sheet (SDS).

This compound Hazard Profile:

  • Acute Toxicity: The parent compound, 5-hydroxy-L-tryptophan, can be harmful if swallowed.[1][6]

  • Irritation: It may cause irritation to the skin, eyes, and respiratory system.[1][6]

  • Environmental Hazards: Do not empty into drains or release into the environment.[4][7]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[5]

  • Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes, including nitrogen oxides, carbon monoxide, and carbon dioxide.[5]

Based on this profile, this compound should be treated as chemical waste and disposed of through an approved waste disposal plant.[4][6]

Step-by-Step Disposal Procedure

The following procedure outlines the safe disposal of solid this compound and contaminated materials.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect waste this compound powder in a dedicated, clearly labeled hazardous waste container.[1]

    • This includes any material from cleaning up spills.

  • Contaminated Labware:

    • Disposable items (e.g., weigh boats, contaminated gloves, wipes) should also be placed in the solid hazardous waste container.

    • Non-disposable glassware must be decontaminated. A triple rinse with a suitable solvent is a standard practice. The rinsate from the first rinse should be collected as hazardous liquid waste.

2. Container Labeling:

  • All waste containers must be accurately and clearly labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date (the date the first waste was added to the container)

    • The name of the principal investigator and laboratory contact information.

3. Waste Storage:

  • Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory.

  • The storage area should be away from incompatible materials, particularly strong oxidizing agents.[5]

  • Keep the container closed at all times, except when adding waste.

4. Arranging for Disposal:

  • Once the container is full or the accumulation time limit set by your institution is reached, arrange for a pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to the safe handling of 5-hydroxy-L-tryptophan, the parent compound of this compound.

ParameterValueReference CompoundSource
LD50 Oral (Rat) 243 mg/kg5-hydroxy-L-tryptophan[5]
LD50 Oral (Mouse) 1708 mg/kg5-hydroxy-L-tryptophan[5]
LD50 Oral (Rabbit) 285 mg/kg5-hydroxy-L-tryptophan[5]
Storage Temperature 0-8 °CNα-Boc-5-hydroxy-L-tryptophan

Experimental Protocols

While this document focuses on disposal, understanding the context of its use is important. This compound is a key intermediate in peptide synthesis and the development of pharmaceuticals, particularly those targeting neurological disorders.[8] The Boc protecting group enhances the stability and solubility of 5-hydroxy-L-tryptophan, making it suitable for these applications.[8] The removal of the Boc group is typically achieved under acidic conditions.[9]

Visualizing the Disposal Workflow

To clarify the procedural flow, the following diagrams illustrate the decision-making process and the step-by-step actions for proper disposal.

cluster_0 Disposal Workflow for this compound start Start: Unused or Waste This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_hazards Assess Hazards (Consult SDS & Regulations) collect_waste Collect Solid Waste in a Labeled, Sealed Container assess_hazards->collect_waste Treat as Chemical Waste ppe->assess_hazards store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste request_pickup Arrange for Pickup by EHS or Licensed Contractor store_waste->request_pickup end End: Proper Disposal request_pickup->end

Caption: A workflow diagram outlining the key steps for the safe disposal of this compound.

cluster_1 Key Relationships in Safe Chemical Handling researcher Researcher Handles Chemical chemical This compound Potential Hazards: - Toxic if Swallowed - Skin/Eye Irritant researcher->chemical interacts with ppe Personal Protective Equipment (PPE) - Safety Goggles - Chemical-Resistant Gloves - Lab Coat researcher->ppe wears disposal_plan Disposal Plan - Segregate Waste - Label Correctly - Store Safely - Arrange Pickup researcher->disposal_plan follows sds Safety Data Sheet (SDS) Provides Critical Safety Information chemical->sds is described by sds->researcher informs

Caption: A diagram illustrating the relationships between the researcher, the chemical, safety protocols, and disposal procedures.

References

Essential Safety and Handling Protocols for Boc-5-hydroxy-L-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Precautions

5-hydroxy-L-tryptophan is considered a hazardous substance.[1] It can be harmful if swallowed, inhaled, or in contact with skin, and may cause irritation to the eyes, respiratory system, and skin.[1][2] Some sources classify it as toxic if swallowed.[2][3] Therefore, stringent safety measures, including the correct use of personal protective equipment (PPE), are mandatory. All handling of the solid form should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust particles.[1][4]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the primary defense against exposure. All personnel must be trained in the proper use and limitations of their PPE.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Glasses with Side Shields or GogglesTo protect eyes from dust particles and splashes.[5][6]
Face ShieldShould be worn over safety glasses if there is a significant splash hazard.[4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended to prevent skin contact.[4] Always inspect gloves for degradation or punctures before use and change them immediately if contaminated.[4]
Body Protection Laboratory CoatTo protect skin and clothing from contamination. For larger quantities (over 1 kg), a disposable coverall of low permeability is recommended.[1]
Closed-Toed ShoesTo protect feet from spills.
Respiratory Protection Dust Respirator (e.g., N95)Recommended when handling the powder outside of a fume hood or when generating dust to minimize inhalation.[1][6]

Operational Plan: Handling and Storage

  • Preparation: Before handling, ensure the work area is clean and uncluttered. A certified chemical fume hood should be used for all weighing and transfer operations to minimize inhalation exposure.[4]

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing and Handling: To weigh the compound, use a tared, sealed container to minimize dust generation.[4] For maximum product recovery, centrifuge the original vial before removing the cap.

  • Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • Storage: Store Boc-5-hydroxy-L-tryptophan in a cool, dry, and dark place.[4] The container should be tightly sealed to prevent reaction with moisture, as the parent compound can be hygroscopic.[4] Store away from strong oxidizing agents.[4][5]

  • Spill Response:

    • Minor Spills: For small spills, dampen the material with water to prevent dusting and sweep it up into a suitable container for disposal.[1] Avoid breathing any dust.[1]

    • Major Spills: For larger spills, evacuate the area and alert the appropriate safety personnel.[1]

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.[1][4]

  • Solid Waste: Collect any spilled material and contaminated disposables (e.g., gloves, paper towels) in a separate, sealed, and clearly labeled hazardous waste container.[4]

  • Liquid Waste: Unused solutions should be collected in a separate, sealed, and labeled hazardous waste container.[4]

  • Environmental Protection: Do not empty into drains or release into the environment.[4][5]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_area Prepare Clean Workspace (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe store Store in Cool, Dry, Dark Place doff_ppe->store

Caption: Workflow for Safely Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-5-hydroxy-L-tryptophan
Reactant of Route 2
Reactant of Route 2
Boc-5-hydroxy-L-tryptophan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.